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  • Product: 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride
  • CAS: 808769-25-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4'-(Aminomethyl)-1,1'-biphenyl-4-ol Hydrochloride

Abstract This technical guide provides a comprehensive overview of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride, a biphenyl derivative of significant interest to the chemical and pharmaceutical sciences. This docume...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride, a biphenyl derivative of significant interest to the chemical and pharmaceutical sciences. This document details the compound's fundamental chemical and physical properties, methods for its synthesis and purification, and a survey of its analytical characterization techniques. Furthermore, it explores the current understanding of its biological activities and potential applications in drug discovery and development. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in medicinal chemistry and drug development.

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar nature allows for precise spatial orientation of functional groups, facilitating interactions with biological targets. 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride is a bifunctional biphenyl compound featuring a phenolic hydroxyl group and an aminomethyl group. These functionalities impart a combination of hydrogen bonding capabilities and the potential for ionic interactions, making it an attractive building block for the synthesis of novel therapeutic agents. The hydrochloride salt form enhances the compound's solubility and stability, which is advantageous for both chemical synthesis and biological testing. This guide aims to consolidate the available technical information on this compound, providing a critical resource for its application in research and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.

2.1 Chemical Identity

The essential identifiers and structural representations for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride are summarized in the table below.

IdentifierValueSource
IUPAC Name 4-[4-(aminomethyl)phenyl]phenol;hydrochloridePubChem[1]
CAS Number 808769-25-7PubChem[1]
Molecular Formula C13H14ClNOPubChem[1]
Molecular Weight 235.71 g/mol PubChem[1]
InChI InChI=1S/C13H13NO.ClH/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12;/h1-8,15H,9,14H2;1HPubChem[1]
InChIKey HXEDNOYUBKSWOW-UHFFFAOYSA-NMilliporeSigma[2]
Canonical SMILES C1=CC(=CC=C1CC2=CC=C(C=C2)O)N.Cl

2.2 Physicochemical Characteristics

The physical and chemical properties of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride are critical for its handling, storage, and application in experimental settings.

PropertyValueSource
Physical Form PowderMilliporeSigma[2]
Storage Temperature Room TemperatureMilliporeSigma[2]
Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.PubChem[1]
Synthesis and Purification

The synthesis of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol and its hydrochloride salt can be approached through various synthetic strategies. A common approach involves the functionalization of a pre-formed biphenyl core.

3.1 Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the aminomethyl group to a more stable precursor, such as a chloromethyl or azidomethyl group, which can be readily introduced and subsequently converted to the amine. The biphenyl core itself is typically assembled via cross-coupling reactions, such as the Suzuki or Negishi coupling.

3.2 Illustrative Synthetic Pathway

A plausible synthetic route could commence with the chloromethylation of a suitable biphenyl precursor. The resulting benzylic chloride can then be converted to an azide, followed by reduction to the desired primary amine. The final step would involve treatment with hydrochloric acid to furnish the hydrochloride salt.

Synthetic Pathway A 4-Bromo-4'-hydroxybiphenyl B 4'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde A->B Formylation C 4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-ol B->C Reduction (e.g., NaBH4) D 4'-(Chloromethyl)-[1,1'-biphenyl]-4-ol C->D Chlorination (e.g., SOCl2) E 4'-(Azidomethyl)-[1,1'-biphenyl]-4-ol D->E Azidation (e.g., NaN3) F 4'-(Aminomethyl)-1,1'-biphenyl-4-ol E->F Reduction (e.g., H2/Pd-C) G 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl F->G HCl

Caption: A potential synthetic workflow for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride.

3.3 General Purification Protocol

Purification of the final compound is typically achieved through recrystallization or column chromatography.

  • Crude Product Isolation: After the final synthetic step, the reaction mixture is worked up to isolate the crude product. This may involve extraction, washing, and solvent evaporation.

  • Recrystallization: The crude solid is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture). The solution is allowed to cool slowly, promoting the formation of pure crystals.

  • Filtration and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to remove residual solvent.

  • Purity Assessment: The purity of the final product is confirmed by analytical techniques such as HPLC and NMR spectroscopy.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the two phenyl rings, a singlet for the methylene protons of the aminomethyl group, and a broad singlet for the phenolic hydroxyl proton. The integration of these signals should correspond to the number of protons in the molecule.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the biphenyl framework and the aminomethyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to verify the molecular formula.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the amine, and the aromatic C-H and C=C stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A well-developed HPLC method will show a single major peak for the pure product, allowing for quantification of any impurities.

Biological Activity and Potential Applications

While specific biological data for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several potential areas of application in drug discovery. The biphenyl scaffold is a key feature in many compounds with diverse pharmacological activities.

5.1 Potential as a Scaffold in Medicinal Chemistry

The aminomethyl and hydroxyl groups provide versatile handles for further chemical modification. This allows for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. For instance, the amine can be acylated, alkylated, or used in reductive amination reactions, while the phenol can be etherified or esterified.

5.2 Analogues and Their Biological Activities

Numerous biphenyl derivatives have been investigated for a wide range of therapeutic targets. For example, compounds with the aminomethyl biphenyl moiety are explored as inhibitors of blood coagulation factor Xa.[3] Additionally, biphenyl-4-ol derivatives have been studied as potential angiogenesis inhibitors.[4] The structural similarity of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride to these classes of compounds suggests that it could serve as a valuable starting point for the design of novel inhibitors for various enzymes and receptors.

5.3 Conceptual Signaling Pathway Involvement

Given the prevalence of biphenyl structures in inhibitors of signaling pathways, it is conceivable that derivatives of this compound could modulate key cellular processes. For instance, if modified to target a specific kinase, it could interfere with phosphorylation cascades involved in cell proliferation or inflammation.

Conceptual_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Transduction Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Cascade TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Transcription Response Cellular Response Gene->Response Inhibitor Biphenyl Derivative (Potential Inhibitor) Inhibitor->Kinase1

Caption: A generalized kinase signaling pathway potentially targeted by biphenyl derivatives.

Conclusion

4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride is a versatile chemical entity with significant potential as a building block in the synthesis of novel, biologically active molecules. Its well-defined structure, coupled with the reactive aminomethyl and hydroxyl functionalities, makes it an attractive starting material for medicinal chemists. While further research is needed to fully elucidate its pharmacological profile, the established importance of the biphenyl scaffold in drug discovery underscores the value of this compound as a tool for developing new therapeutic agents. This guide provides a solid foundation of its chemical and physical properties to aid researchers in its effective utilization.

References
  • PubChem. 4'-(Aminomethyl)-(1,1'-biphenyl)-4-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • Pinto, D. J., Orwat, M. J., Wang, S., Fevig, J. M., Quan, M. L., Amparo, E., Cacciola, J., Rossi, K. A., Alexander, R. S., Smallwood, A. M., Luettgen, J. M., Liang, L., Aungst, B. J., Wright, M. R., Knabb, R. M., Wong, P. C., Wexler, R. R., & Lam, P. Y. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566–578. [Link]

  • Zhang, X., Liu, Y., Zhang, Y., & Wang, W. (2012). Design, synthesis, and anti-proliferative evaluation of [1,1'-biphenyl]-4-ols as inhibitor of HUVEC migration and tube formation. Molecules, 17(7), 8436-8449. [Link]

Sources

Exploratory

The Strategic Utility of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol Hydrochloride (CAS 808769-25-7) in Rational Drug Design

Executive Summary In modern medicinal chemistry, the spatial orientation of pharmacophores is as critical as their chemical reactivity. 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride (CAS 808769-25-7) is a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the spatial orientation of pharmacophores is as critical as their chemical reactivity. 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride (CAS 808769-25-7) is a highly versatile bifunctional building block utilized extensively in the synthesis of targeted therapeutics, including PROTACs (Proteolysis Targeting Chimeras), kinase inhibitors, and GPCR modulators. This technical guide explores the structural causality, mechanistic utility, and self-validating synthetic protocols associated with this critical intermediate.

Physicochemical Profiling and Structural Rationale

The utility of CAS 808769-25-7 stems from its rigid biphenyl scaffold flanked by two orthogonal functional groups: a phenolic hydroxyl (-OH) and a primary aliphatic amine (-CH2NH2)[1]. The hydrochloride salt form ensures chemical stability, prevents spontaneous oxidative degradation of the amine, and enhances solubility in polar aprotic solvents during subsequent synthetic steps.

Quantitative Data Summary
PropertyValueSource
CAS Number 808769-25-7PubChem[1]
IUPAC Name 4-[4-(aminomethyl)phenyl]phenol;hydrochloridePubChem[1]
Molecular Formula C₁₃H₁₄ClNO (or C₁₃H₁₃NO·HCl)MilliporeSigma
Molecular Weight 235.71 g/mol MilliporeSigma
Exact Mass 235.076 DaPubChem[1]
Topological Polar Surface Area (TPSA) 46.3 ŲPubChem[1]
Physical Form Solid / PowderMilliporeSigma

Mechanistic Role in Pharmacophore Mapping

When designing small-molecule inhibitors, the biphenyl core acts as a rigid, linear spacer that can span deep hydrophobic pockets while facilitating π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine)[2].

The causality behind selecting this specific molecule lies in its orthogonal reactivity :

  • The Aminomethyl Group: Acts as a highly nucleophilic handle, ideal for amide bond formation with carboxylic acid-containing fragments. The methylene (-CH2-) spacer provides rotational freedom, allowing the resulting amide to adopt optimal hydrogen-bonding geometries.

  • The Phenolic Hydroxyl: Serves as a hydrogen-bond donor/acceptor. It can be selectively alkylated (e.g., via Mitsunobu reaction) or left unprotected to interact directly with target proteins.

Figure 1: Pharmacophore mapping of the biphenyl scaffold in target binding.

Synthetic Methodology: A Self-Validating Workflow

The synthesis of CAS 808769-25-7 is typically achieved via a Suzuki-Miyaura cross-coupling reaction, followed by acidic deprotection. As a Senior Application Scientist, I emphasize designing protocols that are self-validating —meaning the physical chemistry of the reaction inherently drives completion and signals success without requiring constant chromatographic monitoring.

Causality of Reagent Selection
  • N-Boc Protection: Free primary amines coordinate strongly to Palladium, poisoning the catalyst and stalling the catalytic cycle. The bulky tert-butoxycarbonyl (Boc) group sterically shields the nitrogen and withdraws electron density, preserving catalyst turnover.

  • Pd(dppf)Cl₂ Catalyst: The bidentate dppf ligand enforces a wide bite angle on the palladium center. This accelerates the reductive elimination step and suppresses unwanted dehalogenation of the starting materials.

Figure 2: Two-step synthetic workflow and isolation of CAS 808769-25-7.

Step-by-Step Experimental Protocol

Phase 1: Suzuki-Miyaura Cross-Coupling
  • Reactor Charging: To an oven-dried round-bottom flask, add 4-hydroxyphenylboronic acid (1.0 eq) and N-Boc-4-bromobenzylamine (1.0 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and Potassium Carbonate (K₂CO₃, 3.0 eq). Note: K₂CO₃ is chosen as a mild base that activates the boronic acid to the reactive boronate species without degrading the acid-sensitive Boc protecting group.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O. Causality: Degassing prevents Pd(0) oxidation. Water is essential to dissolve the inorganic base and facilitate transmetalation.

  • Reaction: Heat the mixture to 90°C under a strict Nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the N-Boc protected intermediate.

Phase 2: Boc Deprotection and Self-Purifying Salt Formation
  • Dissolution: Dissolve the purified N-Boc intermediate in a minimal volume of anhydrous Dichloromethane (DCM).

  • Deprotection: Slowly add 4M HCl in 1,4-Dioxane (5.0 eq) dropwise at 0°C.

    • System Validation: The anhydrous acidic conditions selectively cleave the Boc group, releasing isobutylene and carbon dioxide gases. The visual evolution of gas serves as a real-time indicator of reaction progress, while Le Chatelier's principle drives the reaction to absolute completion.

  • Precipitation: Stir at room temperature for 2 hours.

    • System Validation: As the free amine is generated, it immediately forms the hydrochloride salt. Because this highly polar salt is insoluble in the non-polar DCM/Dioxane matrix, it crashes out of solution. This precipitation acts as an inherent self-purification mechanism, leaving organic-soluble impurities behind in the mother liquor.

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold diethyl ether, and dry under high vacuum to afford pure 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride.

Analytical Quality Control

To verify the structural integrity and purity of the synthesized CAS 808769-25-7, the following analytical parameters must be met:

  • LC-MS: A single peak with a mass-to-charge ratio (m/z) of [M+H]⁺ = 200.1 (corresponding to the free base C₁₃H₁₃NO)[1].

  • ¹H NMR (DMSO-d₆): Look for the diagnostic broad singlet of the primary ammonium protons (-NH₃⁺) around δ 8.2–8.5 ppm, integrating to 3 protons. The benzylic methylene (-CH₂-) should appear as a doublet or singlet (depending on coupling to the amine) near δ 4.0 ppm. The biphenyl aromatic protons will present as two distinct AB spin systems between δ 6.8 and 7.6 ppm.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 11364531: 4'-(Aminomethyl)-(1,1'-biphenyl)-4-ol hydrochloride." NIH. Available at: [[Link]]

Sources

Foundational

Thermodynamic Properties of Aminomethyl Biphenyl Derivatives: A Comprehensive Technical Guide

Executive Summary Aminomethyl biphenyl (AMBP) derivatives represent a highly privileged structural motif in modern medicinal chemistry and materials science. From serving as the core scaffold for Angiotensin II (AT1) rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminomethyl biphenyl (AMBP) derivatives represent a highly privileged structural motif in modern medicinal chemistry and materials science. From serving as the core scaffold for Angiotensin II (AT1) receptor antagonists (sartans)[1] and Kv1.5 potassium channel blockers[2], to acting as critical subunits in CD40 ligand inhibitors[3], the AMBP moiety drives potent biological activity.

As a Senior Application Scientist, I approach the optimization of these molecules not merely through empirical screening, but through rigorous thermodynamic profiling. Understanding the energetic drivers—enthalpy of solvation, conformational entropy, and binding thermodynamics—allows researchers to rationally design derivatives with optimized pharmacokinetic and pharmacodynamic profiles. This whitepaper synthesizes the core thermodynamic properties of AMBP derivatives, detailing the causality behind their molecular behavior and providing self-validating experimental protocols for their characterization.

Structural and Conformational Thermodynamics

The thermodynamic signature of an AMBP derivative is fundamentally dictated by the biphenyl axis and the basic aminomethyl side chain.

Torsional Barriers and Conformational Entropy

The unsubstituted biphenyl core is not planar; it exhibits a torsional angle of approximately 44° in the gas phase due to steric repulsion between the ortho-hydrogens. When an aminomethyl group is introduced at the ortho position (e.g., 2-aminomethylbiphenyl), the steric bulk significantly increases the rotational barrier around the C-C biaryl bond.

Causality in Drug Design: This steric hindrance is not a liability; it is a thermodynamic tool. By restricting the rotation of the biphenyl bond, the molecule is "pre-organized." When the AMBP derivative binds to a target receptor (such as the Kv1.5 inner vestibule), the loss of conformational entropy (


) is minimized because the molecule is already conformationally restricted in solution. This pre-organization lowers the entropic penalty of binding, leading to a more favorable Gibbs free energy (

).
Solvation and Acid-Base Thermodynamics

The aminomethyl group introduces a basic primary amine. Benzylamine derivatives typically exhibit a


 of approximately 9.3[4]. At physiological pH (7.4), the amine is predominantly protonated, drastically altering the enthalpy of solvation (

) compared to the highly lipophilic parent biphenyl. The protonated amine forms strong ion-dipole interactions with water, requiring a significant enthalpic input to desolvate the molecule prior to receptor binding.

Phase Transition Thermodynamics

Establishing baseline thermodynamic data for the parent biphenyl system is critical for calculating the energetic contributions of the aminomethyl substituent. Accurate measurement of sublimation and vaporization enthalpies requires rigorous calorimetric methods due to the low volatility of these heavy aromatic systems.

Table 1: Baseline Thermodynamic Properties of Biphenyl Systems

Note: Data represents standard baseline values for the parent biphenyl to contextualize the thermodynamic shifts induced by aminomethylation.

PropertyValue (Parent Biphenyl)Shift upon AminomethylationReference
Enthalpy of Vaporization (

)
~60.3 kJ/mol (at 360 K)Increases (due to H-bonding)[5]
Enthalpy of Sublimation (

)
~80.0 - 82.5 kJ/molIncreases (crystal lattice stabilization)[6]

(Conjugate Acid)
N/A (Neutral)~9.3[4]

Binding Thermodynamics in Drug Discovery

The interaction between an AMBP derivative and its biological target is governed by the equation


.
Case Study: Kv1.5 Potassium Channel Blockade

Derivatives such as 2-aminomethylbiphenyl-2-carboxamides are potent blockers of the Kv1.5 channel, a target for antiarrhythmic drugs[2]. The binding event is characterized by classical enthalpy-entropy compensation:

  • Entropic Gain (

    
    ):  The hydrophobic biphenyl moiety partitions out of the aqueous phase and into the lipophilic inner vestibule of the channel, displacing highly ordered water molecules.
    
  • Enthalpic Gain (

    
    ):  The protonated aminomethyl group engages in cation-
    
    
    
    interactions with aromatic residues lining the channel pore, while the carboxamide forms specific hydrogen bonds.

G A AMBP Derivative (Aqueous Phase) B Desolvation & Water Displacement (Favorable Entropic Gain) A->B C Kv1.5 Inner Vestibule Entry (Hydrophobic Cleft) B->C D Cation-π & H-Bonding (Favorable Enthalpic Gain) C->D E Ion Channel Blockade (Antiarrhythmic Efficacy) D->E

Thermodynamic pathway of AMBP derivatives binding to the Kv1.5 potassium channel.

Table 2: Representative Binding Thermodynamics (Model Systems)
TargetLigand Motif

(kcal/mol)

(kcal/mol)

(kcal/mol)
Primary Driver
AT1 Receptor Substituted AMBP (Sartan precursor)-11.2-3.5-7.7Entropic (Hydrophobic effect)
Kv1.5 Channel 2-AMBP-2-carboxamide-9.8-6.2-3.6Enthalpic (Cation-

, H-bonds)
CD40L AMBP-linked inhibitor-10.5-8.1-2.4Enthalpic (Subunit fracture)

(Note: Values are representative models based on structural analogs to illustrate the thermodynamic signatures of different target classes).

Experimental Methodology: Isothermal Titration Calorimetry (ITC)

To accurately determine the thermodynamic binding profile of an AMBP derivative, Isothermal Titration Calorimetry (ITC) is the gold standard. Unlike Surface Plasmon Resonance (SPR), which estimates enthalpy indirectly via the van 't Hoff equation, ITC measures heat directly.

Self-Validating Principle: The protocol below incorporates a mandatory "ligand-into-buffer" control. This ensures that the heat of dilution and mechanical mixing artifacts are subtracted, validating that the integrated heat strictly represents the receptor-ligand binding event.

Step-by-Step ITC Protocol
  • Sample Preparation:

    • Dialyze the target protein (e.g., Kv1.5 isolated domains) against a highly buffered solution (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to prevent heat artifacts from mismatched pH.

    • Dissolve the AMBP derivative in the exact same dialysis buffer to a concentration 10-20 times higher than the protein.

  • Control Titration (Self-Validation):

    • Load the syringe with the AMBP ligand.

    • Load the sample cell with the dialysis buffer (no protein).

    • Perform 20 injections of 2

      
       each at 25°C. Record the heat of dilution.
      
  • Experimental Titration:

    • Empty and clean the sample cell, then load it with the target protein (typically 10-50

      
      ).
      
    • Titrate the AMBP ligand into the protein using the identical injection parameters.

  • Data Deconvolution:

    • Subtract the integrated heats of the control titration from the experimental titration.

    • Fit the corrected data to a one-site binding model to extract the stoichiometry (

      
      ), binding affinity (
      
      
      
      ), and enthalpy (
      
      
      ).
    • Calculate entropy using

      
       and 
      
      
      
      .

G A Prepare AMBP Ligand & Target Protein B Control Titration (Ligand into Buffer) A->B Step 1 C Experimental Titration (Ligand into Protein) A->C Step 2 D Subtract Heat of Dilution (Self-Validation Step) B->D Baseline Heat C->D Raw Heat E Non-Linear Regression (Determine ΔH, Ka, n) D->E Corrected Isotherm F Calculate ΔG and -TΔS (ΔG = -RT ln Ka) E->F Thermodynamic Profile

Self-validating Isothermal Titration Calorimetry (ITC) workflow for AMBP derivatives.

Conclusion

The thermodynamic optimization of aminomethyl biphenyl derivatives requires a delicate balance between maximizing the entropic gains of desolvation and minimizing the conformational entropy penalties upon binding. By leveraging the steric hindrance of the ortho-aminomethyl group to pre-organize the biphenyl core, and utilizing rigorous, self-validating calorimetric techniques to map the enthalpy-entropy compensation, drug development professionals can systematically transform these privileged scaffolds into highly potent, selective therapeutics.

References

  • Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism National Institutes of Health (NIH) URL:[Link][3]

  • Biphenyl - Phase Change Data NIST Chemistry WebBook URL:[Link][5]

  • Recommended Sublimation Pressures and Enthalpies for Biphenyl and trans-Stilbene Journal of Physical and Chemical Reference Data (AIP Publishing) URL:[Link][6]

  • Ion Channels and Their Inhibitors National Academic Digital Library of Ethiopia URL:[Link][2]

  • Angiotensin II receptor blocking imidazoles Google Patents (US5138069A) URL:[1]

Sources

Exploratory

Acid-Base Equilibria and pKa Profiling of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol Hydrochloride: A Technical Guide

Executive Summary In the realm of drug development and materials science, the precise characterization of a molecule's acid-base equilibria is non-negotiable. For bifunctional molecules like 4'-(Aminomethyl)-1,1'-bipheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and materials science, the precise characterization of a molecule's acid-base equilibria is non-negotiable. For bifunctional molecules like 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride [1], the ionization state dictates critical physicochemical properties, including aqueous solubility, lipophilicity (logD), and membrane permeability.

As a Senior Application Scientist, I approach pKa determination not merely as a measurement, but as a mechanistic investigation. This whitepaper provides an in-depth analysis of the structural causality behind the ionization of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol, supplemented by self-validating experimental protocols designed to ensure absolute data integrity.

Molecular Architecture & Ionization Sites

4'-(Aminomethyl)-1,1'-biphenyl-4-ol is typically supplied as a hydrochloride salt (CAS: 808769-25-7)[1]. The molecular architecture consists of a rigid, lipophilic biphenyl core functionalized with two distinct ionizable moieties on opposite ends of the scaffold:

  • The Aminomethyl Group (

    
    ):  A primary aliphatic amine acting as a weak base.
    
  • The Phenolic Hydroxyl Group (

    
    ):  An aromatic hydroxyl acting as a weak acid.
    
Mechanistic Causality of pKa Values

To predict the macroscopic pKa values, we must analyze the electronic cross-talk between the two functional groups. The biphenyl system is not entirely coplanar due to steric hindrance between the ortho-hydrogens, which restricts extended


-conjugation. Furthermore, the amine is insulated from the aromatic ring by a methylene (

) spacer. This completely breaks any direct resonance (mesomeric) effect between the nitrogen lone pair and the

-system.

Consequently, the inductive effect of the protonated amine across the biphenyl system is negligible (spanning over six bonds). The two functional groups behave almost entirely independently, mirroring the ionization behavior of their isolated fragment analogs: benzylamine and 4-phenylphenol .

Quantitative Data & Microstate Equilibria

By analyzing the isolated fragments, we can accurately predict the ionization behavior of the target molecule. The isolated benzylamine fragment exhibits a pKa of 9.33[2],[3], while the isolated 4-phenylphenol fragment exhibits a pKa of 9.55[4],[5].

Table 1: Fragment-Based pKa Prediction
Functional GroupReference FragmentExperimental pKa (25°C)Predicted pKa in Target Molecule
Primary AmineBenzylamine9.33[2]~9.2 - 9.4
Phenolic Hydroxyl4-Phenylphenol9.55[4]~9.5 - 9.7

Because the predicted pKa values of the amine and the phenol are within 0.5 units of each other, the molecule will not ionize in a simple, stepwise fashion. Instead, it undergoes overlapping ionization events, creating a complex equilibrium of microstates . At physiological pH (7.4), the molecule exists predominantly in its cationic form. As the pH approaches 9.4, a mixture of neutral and zwitterionic species emerges.

Ionization H2A Cationic Form (H2A+) Amine: -NH3+ Phenol: -OH HA_neutral Neutral Form (HA) Amine: -NH2 Phenol: -OH H2A->HA_neutral -H+ (pKa1) HA_zwitter Zwitterionic Form (HA+-) Amine: -NH3+ Phenol: -O- H2A->HA_zwitter -H+ (pKa1') A_anion Anionic Form (A-) Amine: -NH2 Phenol: -O- HA_neutral->A_anion -H+ (pKa2') HA_zwitter->A_anion -H+ (pKa2)

Microstate ionization pathways of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol.

Experimental Determination Protocols

To ensure trustworthiness and scientific rigor, I mandate a dual-orthogonal approach for characterizing molecules with overlapping pKa values. Potentiometric titration serves as the primary quantitative method, while UV-metric titration provides self-validating, site-specific confirmation.

Protocol A: High-Precision Potentiometric Titration

This method captures the macroscopic dissociation constants by measuring the bulk hydrogen ion concentration.

Step-by-Step Methodology:

  • Electrode Calibration (The Trustworthiness Anchor): Perform a strong acid-strong base titration (0.1 M HCl vs. 0.1 M KOH). Generate a Gran plot to determine the standard electrode potential (

    
    ) and verify the Nernstian slope. This ensures the electrode is responding ideally.
    
  • Sample Preparation: Dissolve 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride in a 0.15 M KCl aqueous solution to a final concentration of 1.0 mM. Causality: The 0.15 M KCl mimics physiological ionic strength and stabilizes the activity coefficients throughout the titration.

  • Acidification: Lower the initial pH to 2.0 using 0.1 M HCl. This guarantees that both the amine and the phenol are fully protonated (

    
     and 
    
    
    
    ).
  • Titration: Titrate with standardized 0.1 M KOH under a continuous nitrogen purge. Causality: Nitrogen prevents atmospheric

    
     from dissolving into the solution and forming carbonic acid, which would artificially skew the basic pKa measurements.
    
  • Data Analysis: Calculate the Bjerrum formation function (

    
    ) and apply non-linear least-squares regression to extract the macroscopic pKa values.
    

G N1 1. Electrode Calibration (Gran Plot Analysis) N2 2. Sample Preparation (1 mM in 0.15 M KCl) N1->N2 N3 3. Acidification (Drop pH to 2.0 with HCl) N2->N3 N4 4. Alkalimetric Titration (Add 0.1 M KOH aliquots) N3->N4 N5 5. Data Acquisition (Record pH vs. Volume) N4->N5 N6 6. Non-linear Regression (Extract pKa1 & pKa2) N5->N6

Experimental workflow for potentiometric pKa determination.

Protocol B: Orthogonal UV-Metric Titration

While potentiometry gives macroscopic values, UV-metric titration allows us to unambiguously assign the phenolic pKa.

Causality: The phenolic group is directly attached to the biphenyl chromophore. When the phenol deprotonates to a phenoxide anion (


), the additional lone pair strongly conjugates with the biphenyl 

-system, lowering the HOMO-LUMO gap. This results in a pronounced bathochromic shift (red shift) in the UV absorbance spectrum. The aliphatic amine does not possess this chromophoric coupling.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 6.0 to 12.0.

  • Sample Spiking: Add a constant aliquot of the analyte stock solution to each buffer, maintaining a final concentration of ~50 µM.

  • Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) for each pH point using a quartz cuvette.

  • Data Extraction: Identify the

    
     of the phenoxide species (typically ~280-290 nm). Plot the absorbance at this specific wavelength against pH.
    
  • Regression: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to derive the specific pKa of the phenolic group.

Implications in Drug Development

Understanding the pKa profile of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol is fundamental for downstream pharmaceutical workflows:

  • Formulation & Solubility: As a hydrochloride salt, the molecule is highly soluble in water[1]. However, as the pH increases towards its isoelectric point (~9.4), the formation of neutral and zwitterionic microstates will cause a precipitous drop in aqueous solubility, potentially leading to precipitation in basic intestinal environments.

  • ADME & Lipophilicity (logD): Maximum lipophilicity occurs around pH 9.4. At physiological pH (7.4), the amine is predominantly protonated. This cationic state renders the molecule hydrophilic, which will significantly limit its passive transcellular membrane permeability. Delivery strategies may require structural derivatization (e.g., prodrugs) to mask the amine if oral bioavailability is a target metric.

References

  • 4'-(Aminomethyl)-[1,1'-biphenyl]-4-ol hydrochloride , Echemi, 1

  • Benzylamine | C6H5CH2NH2 | CID 7504 , PubChem - National Institutes of Health, 2

  • 4-Phenylphenol CAS#: 92-69-3 , ChemicalBook, 4

  • 4-Phenylphenol | 92-69-3 , ChemicalBook, 5

  • Benzylamine CAS#: 100-46-9 , ChemicalBook, 3

Sources

Foundational

role of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol in medicinal chemistry scaffolds

An In-depth Technical Guide to the Role of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol in Medicinal Chemistry Scaffolds Abstract The biphenyl moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Role of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol in Medicinal Chemistry Scaffolds

Abstract

The biphenyl moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its conformational rigidity, metabolic stability, and ability to project functional groups into distinct regions of three-dimensional space.[1] This guide delves into the specific role and strategic importance of the 4'-(Aminomethyl)-1,1'-biphenyl-4-ol framework. We will dissect the unique contributions of its constituent parts: the biphenyl core, the 4'-aminomethyl group, and the 4-hydroxyl moiety. Through an analysis of synthetic strategies, structure-activity relationships (SAR), and case studies, this paper will illuminate why this particular arrangement of functional groups represents a potent and versatile starting point for the design of novel therapeutics targeting a wide array of biological targets, from enzymes to protein-protein interactions.

The Biphenyl Core: A Privileged Foundation in Drug Design

Biphenyl scaffolds are ubiquitous in clinically approved drugs and investigational agents. Their prevalence stems from a combination of advantageous physicochemical and structural properties:

  • Structural Rigidity and Vectorial Projection: The biphenyl unit provides a semi-rigid linker that orients its two phenyl rings in a defined, non-coplanar fashion. This torsional angle allows for the precise spatial positioning of substituents, enabling them to engage with distinct pockets within a protein's binding site.

  • Modulation of Physicochemical Properties: The biphenyl core itself is lipophilic, which can enhance membrane permeability and access to intracellular targets. However, its true utility lies in its ability to serve as a chassis for functional groups that modulate solubility, polarity, and pharmacokinetic profiles.[2]

  • Metabolic Stability: The aromatic rings of the biphenyl core are generally resistant to metabolic degradation, contributing to improved in vivo half-life and bioavailability of drug candidates.[3]

The combination of these features makes the biphenyl scaffold a frequent starting point in fragment-based and scaffold-hopping drug discovery campaigns.[4]

Synthetic Strategies: Assembling the Core Scaffold

The construction of substituted biphenyls is a well-established field in organic chemistry, with several robust methods available to medicinal chemists. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Cross-Coupling: The Workhorse Reaction

The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method for constructing biphenyl linkages in a drug discovery setting.[1][5] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides make it the preferred choice.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of a Protected Scaffold

This protocol outlines a representative synthesis of a protected 4'-(Aminomethyl)-1,1'-biphenyl-4-ol scaffold. The use of protecting groups (e.g., Boc for the amine, MOM for the phenol) is critical to prevent side reactions and ensure compatibility with the coupling conditions.

Protocol: Synthesis of tert-butyl ((4'-(methoxymethoxy)-[1,1'-biphenyl]-4-yl)methyl)carbamate

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-bromophenol (1.0 eq), methoxymethyl chloride (MOM-Cl, 1.2 eq), and diisopropylethylamine (DIPEA, 1.5 eq) in dichloromethane (DCM, 20 mL). Stir at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup & Isolation: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-bromophenoxy)methoxymethane.

  • Suzuki Coupling: In a separate flask, combine the resulting 1-(4-bromophenoxy)methoxymethane (1.0 eq), (4-((tert-butoxycarbonylamino)methyl)phenyl)boronic acid (1.1 eq), potassium carbonate (K₂CO₃, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent & Reflux: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 90 °C and stir for 12 hours.

  • Final Isolation: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

  • Deprotection: The protected scaffold can then be deprotected under standard acidic conditions (e.g., TFA in DCM for Boc, HCl in MeOH for MOM) to yield the final 4'-(Aminomethyl)-1,1'-biphenyl-4-ol.

Pharmacophoric Roles of the Key Functional Groups

The true power of the 4'-(Aminomethyl)-1,1'-biphenyl-4-ol scaffold lies in the distinct and complementary roles of its terminal functional groups. They provide key interaction points for molecular recognition by biological targets.

The 4'-Aminomethyl Group: The Basic Anchor

The primary aminomethyl group is a versatile functional handle. Its pKa is typically in the range of 9-10, meaning it is protonated and positively charged at physiological pH (7.4). This confers several key properties:

  • Salt Bridge Formation: The cationic ammonium group can form strong ionic interactions (salt bridges) with anionic amino acid residues like aspartate and glutamate in a protein's active site. This is a critical anchoring interaction seen in many enzyme inhibitors, such as inhibitors of Factor Xa.[6][7]

  • Hydrogen Bonding: As a protonated amine, it is an excellent hydrogen bond donor, capable of forming multiple H-bonds with nearby backbone carbonyls or residue side chains.

  • Solubility Enhancement: The ability to form a hydrochloride or other salt dramatically increases the aqueous solubility of the parent molecule, a crucial property for oral bioavailability and formulation.[8]

  • Vectorial Control: The methylene linker (-CH₂-) provides a degree of rotational flexibility, allowing the amine to orient itself optimally within a binding pocket without introducing excessive entropy penalties.

The 4-Hydroxyl Group: The Polar Recognition Element

The phenolic hydroxyl group is a classic pharmacophoric feature, acting as both a hydrogen bond donor and acceptor.

  • Hydrogen Bond Networks: It can engage in key hydrogen bonding interactions, often with polar residues such as serine, threonine, histidine, or even the backbone of the protein. This is a common feature in kinase inhibitors.

  • Modulation of Lipophilicity: The hydroxyl group significantly increases the polarity of its phenyl ring, helping to balance the overall lipophilicity of the biphenyl core.

  • Site for Prodrug Strategies: The phenol can be functionalized as a phosphate or carbonate ester to create a prodrug, improving solubility or altering pharmacokinetic properties.

Caption: Key interactions of the scaffold with protein residues.

Case Studies: Application in Drug Discovery

While few drugs are explicitly named 4'-(Aminomethyl)-1,1'-biphenyl-4-ol, this core structure is present in numerous potent inhibitors across different target classes, often with additional substitutions.

PD-1/PD-L1 Interaction Inhibitors

Small molecule inhibitors designed to disrupt the PD-1/PD-L1 protein-protein interaction in cancer immunotherapy frequently utilize a biphenyl core.[9][10] The mechanism often involves inducing the dimerization of PD-L1. In these scaffolds, one phenyl ring slots into a hydrophobic pocket, while the other projects outwards, where polar functionality is required for solvent exposure and additional interactions. The aminomethyl and hydroxyl groups of our core scaffold provide precisely these types of interactions, anchoring the molecule at the periphery of the binding interface.[11]

Factor Xa Inhibitors

The development of direct oral anticoagulants (DOACs) targeting Factor Xa has relied heavily on scaffolds that can mimic the binding of natural substrates. Many potent inhibitors feature a basic group, such as a benzylamine, to interact with the Asp189 residue in the S1 pocket of the enzyme.[6][12] The biphenyl portion of the molecule serves as a rigid scaffold to position other functional groups into the S4 pocket, demonstrating a clear application of the principles discussed.

Table 1: Representative Biological Activities of Biphenyl-based Scaffolds
Compound ClassTargetKey Interaction MoietyRepresentative ActivityReference
Biphenyl AmidesVEGFR-2Biphenyl coreIC₅₀ = 2.02 nM[13]
Biphenyl DerivativesPD-1/PD-L1Biphenyl core, polar groupsIC₅₀ = 0.029 µM[3]
Biphenyl SulfonamidesAggrecanase-1Biphenyl core, sulfonamide87% inhibition at 10 µg/mL[14]
Biphenyl ScaffoldFABP4Biphenyl coreKᵢ = 0.51 µM[15]

Structure-Activity Relationship (SAR) Insights

The 4'-(Aminomethyl)-1,1'-biphenyl-4-ol scaffold is highly amenable to systematic modification to probe SAR and optimize properties.

  • Amine Substitution: Alkylation or acylation of the primary amine can probe for additional hydrophobic pockets near the basic binding site. N-methylation can sometimes improve cell permeability and metabolic stability.

  • Hydroxyl Modification: Converting the phenol to a methyl ether (anisole) eliminates its hydrogen bond donating ability, which can confirm the importance of this interaction. This modification also increases lipophilicity and can block metabolic glucuronidation at this site.

  • Ring Substitution: Adding substituents such as fluorine or chlorine to the phenyl rings can modulate electronic properties, influence the torsional angle between the rings, and block potential sites of oxidative metabolism.

Conclusion and Future Perspectives

The 4'-(Aminomethyl)-1,1'-biphenyl-4-ol framework is more than just a chemical structure; it is a highly refined medicinal chemistry scaffold. It strategically combines the conformational rigidity of the biphenyl core with two of the most important pharmacophoric groups in drug design: a basic amine for anchoring and solubility, and a polar hydroxyl for specific hydrogen-bonding interactions. Its synthetic accessibility via robust cross-coupling reactions ensures its utility in library synthesis and lead optimization.

As drug discovery continues to tackle increasingly complex targets like allosteric sites and protein-protein interfaces, scaffolds that offer precise vectorial control over functional group presentation will become even more critical. The inherent properties of the 4'-(Aminomethyl)-1,1'-biphenyl-4-ol scaffold make it an enduring and powerful tool for the development of the next generation of therapeutics.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Optimization of potent, selective and orally bioavailable biphenyl scaffold as FABP4 inhibitors for anti-inflamm
  • Design and synthesis of biphenyl and biphenyl ether inhibitors of sulf
  • Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: design, synthesis and 3D-QSAR studies. PubMed.
  • Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. Chemical Science (RSC Publishing).
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors.
  • Continued exploration of biphenylsulfonamide scaffold as a platform for aggrecanase-1 inhibition. PubMed.
  • Discovery and Crystallography Study of Novel Biphenyl Ether and Oxadiazole Thioether (Non-Arylmethylamine)-Based Small-Molecule PD-1/PD-L1 Inhibitors as Immunotherapeutic Agents.
  • (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols.
  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
  • Synthesis of privileged scaffolds functionalized for combinatorial...
  • Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)
  • Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor.
  • Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic
  • Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. PubMed.
  • Progress in the Research and Development of Biphenyl Small Molecules Targeting PD‐1/PD‐L1 as Potential Antitumor Drug Candidates.
  • C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction. MDPI.

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Exploratory

Engineering the Interface: Biphenyl-Based Building Blocks in Peptidomimetic Research

Protein-protein interactions (PPIs) are the central nodes of cellular signaling networks. However, because PPI interfaces are typically large, flat, and featureless, they have historically been considered "undruggable" b...

Author: BenchChem Technical Support Team. Date: March 2026

Protein-protein interactions (PPIs) are the central nodes of cellular signaling networks. However, because PPI interfaces are typically large, flat, and featureless, they have historically been considered "undruggable" by traditional small molecules. While native peptides can bind these interfaces with high affinity, they suffer from rapid proteolytic degradation and poor membrane permeability. Peptidomimetics bridge this gap. Specifically, biphenyl scaffolds have emerged as privileged building blocks, providing the rigid topological framework required to mimic peptide secondary structures while conferring metabolic stability and enhanced target affinity 1[1].

The Mechanistic Rationale for Biphenyl Scaffolds

The α-helix is a vital structural motif, accounting for nearly one-third of all known protein structures and dominating PPI interfaces 2[2]. The biphenyl core, particularly 2,6,3',5'-substituted or 4,4'-dicarboxamide derivatives, perfectly matches the spatial projection of amino acid side chains at positions i, i+3, and i+4 of an α-helix3[3].

The Causality of Rigidity: The restricted rotation around the biaryl bond (atropisomerism) locks the scaffold into a predictable dihedral angle. This pre-organization reduces the entropic penalty upon binding to the target receptor, directly increasing thermodynamic binding affinity (


). Furthermore, replacing the labile peptide backbone with a rigid carbon-carbon biaryl linkage eliminates protease recognition sites, drastically extending serum half-life and promoting cell permeability 4[4].

G Native Native α-Helical Peptide (High Affinity, Low Stability) Limitations Proteolysis & Poor Permeability Native->Limitations in vivo challenge Biphenyl Biphenyl Scaffold Design (i, i+3, i+4 projection) Limitations->Biphenyl structural replacement Advantages Pre-organized Geometry Protease Resistance Biphenyl->Advantages confers Therapeutic Potent PPI Inhibitor Advantages->Therapeutic yields

Logical flow of replacing native peptides with biphenyl scaffolds for PPIs.

Synthetic Workflows and Self-Validating Protocols

To utilize biphenyls as building blocks, researchers must synthesize the functionalized biaryl core and incorporate it into a peptide chain. The standard approach utilizes the Suzuki-Miyaura cross-coupling reaction, followed by Fmoc-based Solid-Phase Peptide Synthesis (SPPS)5[5].

Step-by-Step Methodology

1. Suzuki-Miyaura Cross-Coupling (Scaffold Construction)

  • Causality for Selection: The Suzuki-Miyaura reaction is chosen for its high tolerance to functional groups (e.g., Fmoc-protected amines) and mild thermal conditions, which prevent the racemization of adjacent chiral centers during the assembly of asymmetric biphenyls 5[5].

  • Protocol: Combine 1.0 eq aryl halide, 1.2 eq arylboronic acid, 0.05 eq Pd(PPh3)4, and 2.0 eq Na2CO3 in a degassed Toluene/EtOH/H2O mixture. Reflux at 80°C under N2 for 12 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The appearance of the target biaryl mass and the complete disappearance of the aryl halide isotopic signature validate a successful coupling event prior to downstream purification.

2. Fmoc-SPPS Incorporation

  • Protocol: Swell Rink Amide AM resin in DMF. Add 3.0 eq of the purified Fmoc-biphenyl building block, 2.9 eq HATU, and 6.0 eq DIPEA. Agitate for 2 hours at room temperature.

  • Causality for HATU: Biphenyl building blocks are highly sterically hindered. HATU generates a highly reactive active ester intermediate, overcoming the steric clash that would otherwise result in truncated peptide sequences.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a micro-cleaved resin sample. A negative result (yellow beads) confirms the complete acylation of the primary amine, validating the coupling step before proceeding to Fmoc deprotection.

3. Cleavage and Deprotection

  • Protocol: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate the final peptidomimetic in cold diethyl ether and lyophilize.

G Start Fmoc-Aryl Halide + Arylboronic Acid Suzuki Suzuki-Miyaura Coupling (Pd catalyst, 80°C) Start->Suzuki Purify LC-MS Validation & Chromatography Suzuki->Purify SPPS Fmoc-SPPS Incorporation (HATU/DIPEA) Purify->SPPS Fmoc-biphenyl monomer Cleavage TFA Cleavage & Ether Precipitation SPPS->Cleavage Kaiser test validation Final Purified Biphenyl Peptidomimetic Cleavage->Final

Step-by-step synthetic workflow for generating biphenyl-based peptidomimetics.

Therapeutic Applications: Disrupting Protein-Protein Interactions

Biphenyl scaffolds have shown remarkable success in oncology, specifically in disrupting anti-apoptotic PPIs that drive cancer cell survival.

Targeting the Bcl-2 Family The Bcl-2 family regulates apoptosis through the interaction of α-helical BH3 domains. N,N'-diphenyl-4,4'-biphenyldicarboxamide scaffolds have been designed as customizable α-helix mimetics to target these interactions 1[1]. By tuning the substituents on the biphenyl rings, researchers can create selective inhibitors that mimic the BH3 α-helix, displacing pro-apoptotic proteins and triggering cancer cell death 6[6].

Targeting Hsp70-Bim in Chronic Myeloid Leukemia (CML) In CML, the Hsp70-Bim interaction is a critical survival mechanism. Through scaffold hopping, researchers developed a biphenyl scaffold (JL-15) that targets the Lys319 "hot spot" on the Hsp70 interface 7[7]. Causality: Scaffold hopping from previous flexible inhibitors to a rigid biphenyl core improved the spatial alignment with Lys319. This structural optimization resulted in a 5.6-fold improvement in PPI suppression and a 4-fold increase in water solubility, maintaining apoptosis induction even in Tyrosine Kinase Inhibitor (TKI)-resistant CML cell lines 7[7].

G Hsp70 Hsp70 (Chaperone) Complex Hsp70-Bim Complex (Cell Survival) Hsp70->Complex binds Bim Bim (Pro-apoptotic) Bim->Complex binds Apoptosis Apoptosis (CML Cell Death) Bim->Apoptosis freed Bim induces Biphenyl Biphenyl Mimetic (JL-15) Biphenyl->Hsp70 competitive binding at Lys319 Biphenyl->Complex disrupts

Disruption of the Hsp70-Bim survival pathway by biphenyl peptidomimetics.

Quantitative Data Presentation

To highlight the efficacy of biphenyl incorporation, the following table summarizes the biophysical improvements observed when transitioning from early-generation inhibitors to biphenyl-based mimetics.

Molecule TypeTarget PPIBinding Affinity (

)
Aqueous SolubilityStructural Feature
S1g-10 (Early Inhibitor) Hsp70 / Bim688 nM7.19 μg/mLFlexible backbone
JL-15 (Biphenyl Scaffold) Hsp70 / Bim123 nM29.42 μg/mLRigid biphenyl core
Hamilton's Scaffold Bcl-2 / BaxLow nanomolarModerate4,4'-dicarboxamide
Substituted Biphenyls General α-helixTarget-dependentHigh (tunable)i, i+3, i+4 mimicry

Table 1: Comparative biophysical data demonstrating the superiority of biphenyl scaffolds in PPI disruption.

Conclusion

The integration of biphenyl building blocks into peptidomimetic research represents a paradigm shift in targeting "undruggable" PPIs. By providing a rigid, topologically tunable framework that accurately mimics α-helical motifs, biphenyls overcome the inherent limitations of native peptides. Through rigorous synthetic validation and structure-based design, these scaffolds offer a highly reliable pathway for developing next-generation therapeutics.

References

  • Topologically Tunable α-Helix Mimetics for Targeting Protein-Protein Interactions. PubMed (NIH).[Link]

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Molecules (Cambridge/Spring).[Link]

  • Biphenyls as potential mimetics of protein alpha-helix. Bioorganic & Medicinal Chemistry Letters (NIH). [Link]

  • Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy. Journal of Medicinal Chemistry (NIH).[Link]

  • Synthesis of substituted asymmetrical biphenyl amino esters as alpha helix mimetics. Tetrahedron (FAO). [Link]

  • Stapled peptides: targeting protein-protein interactions in drug development. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes. Angewandte Chemie International Edition (NIH).[Link]

Sources

Foundational

chemical stability of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol salts

Abstract The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring its safety, efficacy, and quality throughout its shelf life. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring its safety, efficacy, and quality throughout its shelf life. This guide provides a comprehensive technical framework for assessing the . As a molecule combining a phenolic hydroxyl group, a benzylic primary amine, and a biphenyl core, it presents a unique set of potential degradation pathways. This document offers researchers, scientists, and drug development professionals a synthesis of regulatory principles, mechanistic insights, and actionable experimental protocols to thoroughly characterize and control the stability of this compound. We will explore hypothesized degradation mechanisms, detail the strategy for forced degradation (stress testing), and outline the development of a robust, stability-indicating analytical method in line with international regulatory guidelines.

Introduction: The Critical Role of Stability Assessment

4'-(Aminomethyl)-1,1'-biphenyl-4-ol is a functionalized biphenyl derivative of interest in medicinal chemistry and materials science.[1] The biphenyl scaffold is a privileged structure in drug discovery, and the presence of both a phenolic hydroxyl and a primary aminomethyl group provides sites for hydrogen bonding and salt formation, which are critical for modulating physicochemical properties like solubility and bioavailability. The use of this API in a salt form, such as the common hydrochloride salt, is a standard strategy to enhance these properties.

However, these same functional groups are susceptible to chemical degradation under various environmental conditions. Understanding the intrinsic stability of the molecule is not merely a regulatory requirement but a fundamental aspect of quality by design (QbD).[2] A comprehensive stability program provides critical data to:

  • Identify likely degradation products and establish degradation pathways.[2]

  • Develop and validate a stability-indicating analytical method capable of separating and quantifying the API from all significant related substances.[3][4]

  • Inform formulation and packaging decisions to protect the drug product.

  • Establish a re-test period for the drug substance and a shelf life for the finished product with appropriate storage conditions.[5]

This guide is structured to provide a logical progression from theoretical considerations to practical application, empowering development teams to build a robust stability profile for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol salts.

Physicochemical Properties and Salt Form Considerations

The hydrochloride salt of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol is a common starting point for development. However, the choice of salt form can significantly impact chemical stability, hygroscopicity, and solid-state properties. While this guide focuses on the inherent stability of the molecule, it is crucial to recognize that different salt counter-ions can influence the local pH environment and crystalline structure, thereby affecting degradation rates.

Table 1: Key Physicochemical Properties of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol Hydrochloride

PropertyValue/InformationSource
Molecular Formula C₁₃H₁₄ClNOPubChem
Molecular Weight 235.71 g/mol PubChem
Appearance Typically an off-white or white powder/solid.Generic
Functional Groups Phenolic -OH, Primary Amine (-CH₂NH₂), Biphenyl CoreStructure
pKa (Predicted) The phenolic proton is weakly acidic, while the aminomethyl group is basic. Exact values would require experimental determination.Chemical Principles

Hypothesized Degradation Pathways

Based on the molecule's structure, we can postulate several primary degradation pathways under stress conditions. A thorough forced degradation study is designed to intentionally trigger these pathways to identify and characterize the resulting products.[2]

Oxidative Degradation

Oxidation is a highly probable degradation route due to the presence of two susceptible moieties: the phenolic hydroxyl group and the primary benzylic amine.[4][6]

  • Phenol Oxidation: Phenols are readily oxidized, especially in the presence of metal ions or radical initiators, to form colored quinone or quinone-like structures. This pathway often involves single-electron transfer mechanisms.[7][8]

  • Benzylic Amine Oxidation: The primary amine at the benzylic position is susceptible to oxidation. A likely pathway involves conversion to an imine intermediate, which can subsequently hydrolyze to form the corresponding aldehyde, 4'-formyl-1,1'-biphenyl-4-ol, and ammonia.[5] Further oxidation could potentially lead to the carboxylic acid, 4'-carboxy-1,1'-biphenyl-4-ol.

Photodegradation

The biphenyl aromatic system is a strong chromophore, suggesting potential susceptibility to photolytic degradation. While the C-H and C-C bonds of the biphenyl core are generally stable, UV irradiation can induce radical reactions.[9] Degradation may involve the formation of hydroxylated biphenyl species or, more complexly, polymerization products.

Hydrolytic and pH-Dependent Degradation

While the core structure lacks readily hydrolyzable groups like esters or amides, stability across a wide pH range must be confirmed. The solubility and ionization state of the molecule will change significantly with pH, which could influence its susceptibility to other degradation mechanisms like oxidation. Extreme pH conditions at elevated temperatures can sometimes force the degradation of otherwise stable molecules.

Below is a diagram illustrating the most probable degradation pathways to investigate.

G cluster_0 Stressing Conditions cluster_1 Potential Degradation Products Oxidation Oxidative Stress (e.g., H₂O₂) API 4'-(Aminomethyl)-1,1'-biphenyl-4-ol Oxidation->API Light Photolytic Stress (UV/Vis Light) Light->API AcidBase Hydrolytic Stress (Acid/Base) AcidBase->API Quinone Quinone-type Products API->Quinone Phenol Oxidation Imine Imine Intermediate API->Imine Amine Oxidation Photo Hydroxylated/Polymeric Photodegradants API->Photo Photolysis Aldehyde 4'-Formyl-1,1'-biphenyl-4-ol Imine->Aldehyde Hydrolysis Acid 4'-Carboxy-1,1'-biphenyl-4-ol Aldehyde->Acid Further Oxidation

Caption: Hypothesized degradation pathways for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol.

A Strategic Approach to Stability Assessment

A comprehensive stability program should be executed in phases, beginning with forced degradation studies to inform method development, followed by formal stability studies on representative batches of the API salt.

G start Start: API Salt Characterization forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_deg method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_deg->method_dev method_val Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) method_dev->method_val formal_stab Initiate Formal Stability Studies (Long-Term & Accelerated) method_val->formal_stab analysis Analyze Stability Samples at Timepoints formal_stab->analysis data_interp Data Analysis & Interpretation (Assess Trends, Mass Balance) analysis->data_interp end Establish Retest Period & Storage Conditions data_interp->end

Caption: Overall workflow for the chemical stability assessment of an API.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the API to generate its potential degradation products.[2] The goal is to achieve 2-20% degradation of the API to ensure that degradants are formed at detectable levels without completely consuming the parent compound.

Sample Preparation

Prepare a stock solution of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl at a concentration of approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. This will serve as the starting material for all stress conditions.

Stress Conditions

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureTimeRationale
Acid Hydrolysis 1 M HCl80°C24-72 hoursTo assess stability in acidic environments.
Base Hydrolysis 1 M NaOH80°C2-8 hoursTo assess stability in alkaline environments.
Oxidation 3% H₂O₂Room Temp24 hoursTo intentionally generate oxidative degradants from the phenol and amine groups.[2]
Thermal (Dry Heat) Solid API105°C48 hoursTo evaluate the intrinsic thermal stability of the solid-state material.
Photostability Solution & SolidICH Q1B Conditions*Per ICH Q1BTo assess degradation upon exposure to light, as expected for an aromatic compound.

*ICH Q1B specifies an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter.

Protocol Steps
  • Preparation: For each condition, transfer an aliquot of the stock solution to a suitable flask. For the control, dilute the stock solution with the diluent (50:50 acetonitrile:water) to the target analytical concentration (e.g., 0.1 mg/mL).

  • Stressing: Add the stressor (acid, base, or H₂O₂) or place the sample under the specified conditions (oven, photostability chamber).

  • Timepoint Sampling: Monitor the reaction over time. It may be necessary to pull samples at intermediate time points (e.g., 2, 8, 24 hours) to find the optimal degradation level.

  • Neutralization/Quenching: Before analysis, acid and base samples must be neutralized. Oxidative reactions can be quenched if necessary, although dilution is often sufficient.

  • Analysis: Dilute all stressed samples, along with a control sample, to the target analytical concentration using the mobile phase or a suitable diluent and analyze immediately using the developed stability-indicating method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation.[10] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse technique for this purpose.

Initial Method Development Strategy
  • Column Selection: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a robust starting point due to the non-polar nature of the biphenyl core.

  • Mobile Phase Selection:

    • Aqueous (A): 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. The acidic pH will ensure the primary amine is protonated, leading to sharp, symmetrical peaks.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape for aromatic compounds.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution. The biphenyl and phenol chromophores should have significant absorbance around 220-280 nm. Analyze the UV spectra of the API and all degradation peaks to select an optimal wavelength for quantification.

  • Gradient Elution: A gradient elution is essential to separate the relatively polar API from potentially more non-polar degradation products (e.g., imine or aldehyde) and any highly polar degradants that elute early. A typical starting gradient would be 10% to 90% organic solvent over 20-30 minutes.

  • Optimization: Inject the stressed samples. The primary goal is to achieve baseline resolution (Rs > 1.5) between the API peak and its closest eluting impurity/degradant. Adjust the gradient slope, pH, and organic modifier to optimize the separation.

Method Validation

Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines.[4] This is a formal process to demonstrate that the method is suitable for its intended purpose.

Table 3: Key Validation Parameters for a Stability-Indicating Method

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the API in the presence of impurities, degradants, and placebo.Peak purity analysis (using PDA) should show no co-elution. Resolution between adjacent peaks > 1.5.
Linearity To show that results are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy To demonstrate the closeness of the test results to the true value.98.0% - 102.0% recovery of API spiked into placebo over the specified range.
Precision To measure the degree of scatter between a series of measurements. Assessed at repeatability and intermediate precision levels.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ~10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like pH (±0.2), flow rate (±10%), or column temperature (±5°C) are varied.

Long-Term and Accelerated Stability Studies

Formal stability studies are performed on at least three primary batches of the API salt manufactured by a process representative of the final production scale. The samples are stored in containers that simulate the proposed commercial packaging.

Table 4: ICH Recommended Conditions for Formal Stability Studies (General Case)

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (minimum for submission)
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) using the validated stability-indicating method. Tests should include appearance, assay, and degradation products.

Conclusion

A thorough understanding of the is essential for any successful drug development program. By applying the principles of forced degradation, developing a robust stability-indicating analytical method, and executing formal stability studies, developers can build a comprehensive data package. This data not only satisfies regulatory requirements but also provides critical insights that guide the formulation of a safe, effective, and stable pharmaceutical product. The inherent reactivity of the phenolic and benzylic amine functionalities necessitates a proactive and scientifically rigorous approach to stability assessment.

References

  • Analytical Method Development and Validation in Pharmaceuticals. (2025).
  • Analytical method development and validations of API by using suitable analytical technique. (2025).
  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020).
  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.
  • Analytical method validation: are your analytical methods suitable for intended use?. (2023). QbD Group.
  • CN101397277B - Synthesis method of aminomethyl biphenyl tetrazole and salt thereof. (n.d.). Google Patents.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). PharmaCompass.
  • Reactivity and Stability of (Hetero)
  • Photocatalytic One-Electron Oxidation of Biphenyl Derivatives Strongly Coupled with the TiO2 Surface. (2004). Langmuir.
  • US8554769B1 - Identifying gibberish content in resources. (2013). Google Patents.
  • Google Patents Advanced Search. (n.d.). Google Patents.
  • CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system. (n.d.). Google Patents.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015).
  • Novel synthesis method of 4' -chloro-2-aminobiphenyl. (n.d.). Patent CN-111039796-A - PubChem. Retrieved from [Link]

  • US20070258769A1 - Extension Screed for a Paving Vehicle. (n.d.). Google Patents.
  • Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile. (n.d.). Google Patents.
  • WO2017152755A1 - Substituted biphenyl compound and pharmaceutical composition thereof. (n.d.). Google Patents.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • Benzyl group. (n.d.). Wikipedia. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Melting Point Determination of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol Hydrochloride

This guide provides a comprehensive technical overview of the principles and methodologies for determining the melting point range of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride. It is intended for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the principles and methodologies for determining the melting point range of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this critical physicochemical parameter. This document moves beyond a simple procedural outline to explore the underlying scientific principles, factors influencing the melting behavior of this specific molecule, and the interpretation of experimental data.

Introduction: The Significance of a Melting Point

4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride is a biphenyl derivative containing a primary amine and a hydroxyl group, functional groups that are common in pharmacologically active molecules. As a hydrochloride salt, its physical properties, including the melting point, are critical for its characterization, purification, and formulation.

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, often referred to as the melting point range.[1][2] The determination of this range is a fundamental and accessible technique used to:

  • Identify a compound: By comparing the experimentally determined melting point with a known value from the literature.

  • Assess purity: Impurities tend to lower and broaden the melting point range.[1] A sharp, well-defined melting range is a strong indicator of a pure compound.

This guide will provide the theoretical and practical framework for accurately determining and interpreting the melting point of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride.

Theoretical Framework: What Governs the Melting Point?

The melting point of a compound is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[3][4] To melt the solid, sufficient thermal energy must be supplied to overcome these forces. For 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride, several key factors are at play:

  • Ionic Nature: As a hydrochloride salt, the compound exists as an ionic lattice of the protonated amine (R-CH₂NH₃⁺) and the chloride anion (Cl⁻). The strong electrostatic forces (ion-ion interactions) between these ions require a significant amount of energy to disrupt, suggesting a relatively high melting point compared to its free base form.[2]

  • Hydrogen Bonding: The presence of the hydroxyl (-OH) group and the protonated aminomethyl (-CH₂NH₃⁺) group allows for extensive hydrogen bonding within the crystal lattice. These strong intermolecular interactions further stabilize the solid state and contribute to a higher melting point.[3][4][5]

  • Van der Waals Forces: The biphenyl structure provides a large surface area for Van der Waals interactions (specifically, London dispersion forces) between molecules, which also contribute to the overall stability of the crystal lattice.[4][5]

  • Molecular Symmetry and Packing: The efficiency with which the molecules can pack into a crystal lattice influences the melting point. More symmetrical molecules tend to pack more tightly, leading to stronger intermolecular forces and higher melting points.[3][5]

The presence of impurities disrupts the regular packing of the crystal lattice and introduces weaker points, leading to a depression and broadening of the melting point range.[1]

Experimental Protocol: Accurate Determination of the Melting Point Range

The following protocol describes the use of a digital melting point apparatus with a capillary tube, a standard and reliable method for determining the melting point of a solid crystalline substance like 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride.

Sample Preparation
  • Ensure Sample Purity and Dryness: The sample should be a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle to achieve a uniform consistency. Ensure the sample is completely dry, as residual solvent can act as an impurity.

  • Loading the Capillary Tube:

    • Tap the open end of a capillary melting point tube into the powdered sample to collect a small amount of material.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Alternatively, drop the tube through a long glass tube onto a hard surface to compact the powder.[6]

    • The ideal sample height in the capillary tube is 2-3 mm. An excessive amount of sample can lead to a broader apparent melting range.

Instrument Setup and Measurement
  • Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by setting a fast heating rate (e.g., 10-20 °C per minute).[6] This will provide an approximate range and prevent overshooting the melting point in the subsequent accurate determination.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the rapid run.

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set a slow heating rate of 1-2 °C per minute.[6] A slow rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for an accurate measurement.

  • Observation and Recording:

    • T1 (Onset of Melting): Record the temperature at which the first drop of liquid appears within the sample.

    • T2 (Completion of Melting): Record the temperature at which the last solid crystal melts, and the entire sample is a clear liquid.

    • The melting point is reported as the range from T1 to T2.

  • Repeat for Consistency: Perform at least two measurements to ensure the results are reproducible.

Below is a diagram illustrating the workflow for this experimental procedure.

Caption: Experimental workflow for melting point determination.

Physicochemical Data Summary

The following table summarizes the known computed and physical properties of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride. The melting point is a parameter to be determined experimentally.

PropertyValueSource
Molecular Formula C₁₃H₁₄ClNOPubChem[7]
Molecular Weight 235.71 g/mol PubChem[7]
Physical Form Powder (Expected)MilliporeSigma
Melting Point Range To be determined experimentally-

Interpretation of Results

  • Pure Sample: A pure sample of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride is expected to exhibit a sharp melting range, typically spanning 0.5-2 °C.[1][2]

  • Impure Sample: If the sample is impure, the melting point range will be broader (>2 °C) and depressed to a lower temperature compared to the pure compound.[1] The degree of depression and broadening is proportional to the amount of impurity present.

Safety and Handling

Based on the available GHS hazard information, 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride should be handled with appropriate care.[7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8][9]

  • Avoid creating dust.[8][9]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water.[9]

Conclusion

The melting point range is a crucial parameter for the characterization of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride. Due to its nature as a hydrochloride salt with functional groups capable of hydrogen bonding, a relatively high and sharp melting point is anticipated for a pure sample. Adherence to a meticulous experimental protocol, including proper sample preparation and a slow, controlled heating rate, is paramount for obtaining accurate and reproducible results. The observed melting range serves as a reliable indicator of the compound's purity and identity, making it an indispensable technique in research and quality control settings.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16280329, 4'-(Aminomethyl)-(1,1'-biphenyl)-4-ol hydrochloride. Retrieved from [Link]

  • The University of Arizona (2020). EXPERIMENTAL MEASUREMENTS FOR MELTING POINT, HEAT OF FUSION AND HEAT CAPACITY OF SEVERAL EUTECTIC MOLTEN SALTS BY NACL-KCL-MGCL2. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • University of Technology. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16451, 4-Amino-1,1'-biphenyl hydrochloride. Retrieved from [Link]

  • Northern Arizona University. (2013). Experiment 1 - Melting Points. Retrieved from [Link]

  • HSCprep. (2025). Understanding Melting and Boiling Points of Organic Compounds. Retrieved from [Link]

  • CPAchem. (n.d.). Safety data sheet: Biphenyl. Retrieved from [Link]

  • Fülöp, F., et al. (2014). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Rev. Roum. Chim., 59(11-12), 1029-1034. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0759 - 4-AMINOBIPHENYL. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). 4-Aminobiphenyl. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Retrieved from [Link]

  • Rao, S. P., & Sunkada, S. (n.d.). Making Sense of Boiling Points and Melting Points. Retrieved from [Link]

  • Google Patents. (2016). CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl.
  • Chinese Journal of Applied Chemistry. (2023). Synthesis, Characterization and Antimicrobial Activity of ω-Aminomethyl Longifolene. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Phenylphenol. Retrieved from [Link]

  • iChemical. (n.d.). biphenyl-4-ol, CAS No. 92-69-3. Retrieved from [Link]

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Protocols & Analytical Methods

Method

synthesis protocols for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride

An Application Note on the Synthesis of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol Hydrochloride Introduction & Mechanistic Rationale The biphenyl scaffold is a privileged pharmacophore in drug discovery, frequently serving as...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol Hydrochloride

Introduction & Mechanistic Rationale

The biphenyl scaffold is a privileged pharmacophore in drug discovery, frequently serving as a rigid linker or a core structural motif in kinase inhibitors and receptor antagonists. The synthesis of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride (CAS: 808769-25-7) requires a highly regioselective and functional-group-tolerant approach. As a Senior Application Scientist, I have designed this protocol around a robust two-step sequence: a Palladium-catalyzed Suzuki-Miyaura cross-coupling followed by an anhydrous acidic deprotection.

Causality in Design: We utilize N-Boc-4-bromobenzylamine and 4-hydroxyphenylboronic acid as our starting materials. The tert-butyloxycarbonyl (Boc) protecting group is mechanistically critical here; it prevents the primary amine from coordinating with the Palladium catalyst (which would poison the catalyst) or participating in competing Buchwald-Hartwig amination side reactions.

The Suzuki-Miyaura coupling is the premier method for constructing the biaryl core[1]. We employ Pd(dppf)Cl₂ as the catalyst. The bidentate nature of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand forces a cis-geometry on the Pd(II) intermediate. This geometric constraint significantly accelerates the reductive elimination step, driving the catalytic cycle forward and minimizing protodeboronation side reactions. Furthermore, 4-hydroxyphenylboronic acid has been extensively validated in high-throughput experimentation (HTE) workflows for robust C–C bond formation, proving its reliability across various catalytic systems[2].

Workflow SM1 4-Hydroxyphenylboronic Acid + N-Boc-4-bromobenzylamine Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Step1 Int Intermediate: tert-Butyl ((4'-hydroxy-[1,1'-biphenyl] -4-yl)methyl)carbamate Step1->Int Step2 Step 2: Boc Deprotection 4M HCl in Dioxane RT, 2h Int->Step2 Product Target: 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride Step2->Product

Figure 1. Two-step synthetic workflow for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride.

Materials, Reagents, and Stoichiometry

All quantitative data for the reaction setup is summarized below. The choice of a 1,4-Dioxane/Water solvent system is deliberate: Dioxane provides excellent solubility for the organic substrates, while water is essential to dissolve the inorganic base (K₂CO₃). The carbonate ions coordinate with the empty p-orbital of the boron atom, forming a negatively charged, nucleophilic trihydroxyboronate complex that readily undergoes transmetalation[1].

Table 1: Reaction Components and Stoichiometry for Step 1

Reagent / MaterialMW ( g/mol )EquivalentsRole in System
N-Boc-4-bromobenzylamine286.171.00Electrophilic coupling partner
4-Hydroxyphenylboronic acid137.931.20Nucleophilic coupling partner
K₂CO₃ (Anhydrous)138.213.00Base (Activates boronic acid)
Pd(dppf)Cl₂·CH₂Cl₂816.640.05Transition metal catalyst
1,4-Dioxane / H₂O (4:1 v/v)N/A0.2 MBiphasic solvent system

Step-by-Step Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: Charge a flame-dried Schlenk flask with N-Boc-4-bromobenzylamine (1.0 equiv), 4-hydroxyphenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add the 1,4-Dioxane/H₂O (4:1 v/v) solvent mixture to achieve a 0.2 M concentration with respect to the aryl bromide.

  • Degassing (Critical Step): Sparge the mixture with Argon for 30 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) species to an inactive Pd(II) state. Argon is denser than nitrogen, creating a more robust inert blanket over the solvent surface.

  • Catalyst Addition: Briefly remove the septum under a positive stream of Argon and add Pd(dppf)Cl₂ (0.05 equiv).

  • Heating: Seal the flask and heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) to ensure optimal mixing of the aqueous and organic phases. Stir for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes) to afford tert-butyl ((4'-hydroxy-[1,1'-biphenyl]-4-yl)methyl)carbamate.

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA + N-Boc-4-bromobenzylamine (Ar-Br) PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM + 4-Hydroxyphenylboronate (Base Mediated) PdII_TM->Pd0 Reductive Elimination Product Boc-Protected Biphenyl Product PdII_TM->Product

Figure 2. Mechanistic catalytic cycle of the Suzuki-Miyaura cross-coupling step.

Step 2: Boc Deprotection and Salt Formation
  • Dissolution: Dissolve the purified intermediate from Step 1 in anhydrous 1,4-Dioxane (0.1 M concentration) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add 4M HCl in 1,4-Dioxane (10.0 equiv). Causality: Anhydrous HCl in Dioxane is selected over aqueous HCl to prevent the hydrolysis of the intermediate tert-butyl cation into tert-butanol. Instead, it favors elimination into isobutylene gas, driving the equilibrium forward via Le Chatelier's principle.

  • Reaction: Remove the ice bath and stir at room temperature for 2 to 4 hours.

  • Isolation: Filter the resulting dense white precipitate through a Büchner funnel. Wash the filter cake thoroughly with cold, anhydrous diethyl ether to remove any residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to afford the pure 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride.

Self-Validating Systems & Troubleshooting

Every robust protocol must possess self-indicating features to validate the success of the operation in real-time:

  • Step 1 Validation (Catalyst Health): The reaction mixture should transition from a red/orange suspension (active Pd catalyst) to a homogeneous dark brown solution. If a silver/black mirror forms on the walls of the flask within the first hour, it indicates premature catalyst decomposition into "Pd black" due to poor degassing. If this occurs, the reaction must be aborted and restarted with stricter inert gas protocols.

  • Step 2 Validation (Precipitation Dynamics): The deprotection reaction serves as its own visual indicator. The starting Boc-protected intermediate is highly soluble in 1,4-dioxane. As the Boc group is cleaved, the resulting free amine is immediately protonated. Because amine hydrochlorides are completely insoluble in non-polar/ethereal solvents, the product crashes out of solution as a dense white precipitate. The cessation of new precipitate formation visually signals reaction completion.

Analytical Characterization & Expected Results

To verify the integrity of the synthesized compound, compare your analytical data against the expected spectral signatures outlined in Table 2.

Table 2: Expected Analytical Signatures for the Target Compound

Analytical MethodExpected Signature / ValueStructural Correlation
¹H NMR (400 MHz, DMSO-d₆)δ 9.65 (s, 1H)Phenolic -OH proton
δ 8.40 (br s, 3H)Ammonium (-NH₃⁺) protons
δ 7.65 – 6.85 (m, 8H)Biphenyl aromatic protons (ABq patterns)
δ 4.05 (s, 2H)Benzylic (-CH₂-) protons
¹³C NMR (100 MHz, DMSO-d₆)δ 157.5, 139.2, 132.4, 130.1, 128.5, 127.8, 126.4, 115.8Aromatic carbons
δ 42.3Benzylic carbon
Mass Spectrometry (ESI+)m/z 200.1[M - Cl]⁺Exact mass of the free amine cation

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[Link]

  • Thompson, et al. (2024). "Advancement in Organic Synthesis through High Throughput Experimentation." PMC - NIH.[Link]

Sources

Application

Application Note: Advanced Reductive Amination Strategies for Aminomethyl Biphenyl Scaffolds

Introduction & Mechanistic Grounding Aminomethyl biphenyls (e.g., biphenyl-4-ylmethanamine and biphenyl-2-ylmethanamine) are privileged lipophilic building blocks in medicinal chemistry, frequently utilized as foundation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Aminomethyl biphenyls (e.g., biphenyl-4-ylmethanamine and biphenyl-2-ylmethanamine) are privileged lipophilic building blocks in medicinal chemistry, frequently utilized as foundational scaffolds in angiotensin II receptor blockers, kinase inhibitors, and peptidomimetics . Reductive amination is the premier carbon-nitrogen bond-forming methodology used to functionalize these primary amines into structurally diverse secondary and tertiary amines.

However, processing aminomethyl biphenyls requires specialized handling. The biphenyl moiety introduces significant steric bulk and hydrophobicity, which fundamentally alters the standard kinetics of imine formation. The causality of reaction failure in these systems usually traces back to a mismatch between the rate of the imine/iminium equilibrium and the rate of hydride transfer. If the selected reducing agent is too aggressive, it will prematurely reduce the carbonyl substrate to an alcohol before the sterically hindered biphenylamine has time to condense.

Reagent Selection and Causality

To establish a high-yielding, self-validating system, the choice of hydride source must be deliberately paired with the substrate's steric profile and the solvent environment:

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The modern gold standard for direct reductive amination. The electron-withdrawing acetoxy ligands dampen the nucleophilicity of the borohydride core. This creates a highly chemoselective reagent that ignores unactivated aldehydes and ketones but rapidly reduces the more electrophilic protonated iminium ion . STAB operates optimally in non-polar, aprotic solvents like 1,2-dichloroethane (DCE) .

  • Sodium Cyanoborohydride (NaBH₃CN): A legacy reagent that functions well in protic solvents (MeOH) at pH 4–6. While historically popular, its use is increasingly deprecated in scale-up environments due to the generation of highly toxic hydrogen cyanide gas during acidic workups .

  • Sodium Borohydride (NaBH₄): Lacks chemoselectivity and will rapidly reduce aldehydes/ketones. It is strictly reserved for indirect (stepwise) reductive aminations where the imine is fully pre-formed, and the water byproduct is chemically sequestered prior to the introduction of the hydride .

Workflow & Decision Logic

The following decision tree dictates the correct protocol path based on the steric hindrance of the target carbonyl compound when reacting with a bulky aminomethyl biphenyl.

Workflow Start Aminomethyl Biphenyl + Carbonyl Compound CheckSteric Sterically Hindered Carbonyl? Start->CheckSteric DirectSTAB Direct Reductive Amination (STAB, DCE, RT) CheckSteric->DirectSTAB No Stepwise Stepwise Procedure (Pre-form Imine) CheckSteric->Stepwise Yes AddAcid Add AcOH (pH ~5) for Ketones DirectSTAB->AddAcid ReduceNaBH4 Reduce with NaBH4 (MeOH, 0 °C) Stepwise->ReduceNaBH4 Product Substituted Biphenylmethylamine AddAcid->Product ReduceNaBH4->Product

Logical decision tree for selecting reductive amination conditions based on steric hindrance.

Quantitative Comparison of Reducing Agents

Reducing AgentOptimal SolventApparent pHChemoselectivity (Iminium vs Carbonyl)Primary Byproducts / ToxicityExpected Yield (Biphenylamines)
STAB (NaBH(OAc)₃) DCE, THF5.0 – 7.0ExcellentAcetic acid (Low toxicity)85 – 95% (Direct)
NaBH₃CN MeOH, EtOH4.0 – 6.0GoodHCN gas (Highly toxic)70 – 85% (Direct)
NaBH₄ MeOH, EtOH7.0 – 9.0PoorBorate salts (Low toxicity)80 – 90% (Stepwise only)

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination with STAB (Standard Procedure)

Designed for unhindered aliphatic/aromatic aldehydes and moderately hindered ketones.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried round-bottom flask under nitrogen, dissolve the aminomethyl biphenyl (1.0 eq) and the aldehyde/ketone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality: DCE is utilized because it readily solubilizes the hydrophobic biphenyl moiety and stabilizes the transient iminium ion without competing as a nucleophile.

  • Acidic Catalysis (Ketones Only): If utilizing a ketone, add glacial acetic acid (1.0 eq) to adjust the apparent pH to ~5.

    • Causality: Mild acidity protonates the carbonyl oxygen, increasing its electrophilicity to overcome the steric barrier of the bulky amine.

  • Imine Formation & Validation: Stir the mixture at room temperature for 30–60 minutes.

    • Self-Validation Check: Sample 10 µL of the reaction mixture for LC-MS analysis. The appearance of the imine mass

      
       and the plateauing of the starting amine peak confirms successful condensation. Do not proceed to reduction if the amine peak is still rapidly decreasing.
      
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes at room temperature. Stir for 2–12 hours.

  • Quench & Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ (equal volume to DCE).

    • Self-Validation Check: Vigorous gas evolution (H₂) upon quenching indicates the destruction of excess unreacted STAB. This is a critical visual cue confirming that active hydride was present throughout the entire reaction duration.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Stepwise Reductive Amination (For Hindered Substrates)

Designed for sterically hindered ketones where direct STAB application results in unreacted starting material or premature carbonyl reduction.

Step-by-Step Methodology:

  • Forced Condensation: Dissolve the aminomethyl biphenyl (1.0 eq) and the sterically hindered ketone (1.2 eq) in anhydrous methanol (0.2 M). Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq).

    • Causality: The biphenyl group's steric bulk severely shifts the equilibrium away from the imine. Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to thermodynamically force the equilibrium toward the imine product.

  • Validation of Imine: Stir at room temperature or mild reflux (50 °C) for 4–8 hours.

    • Self-Validation Check: Analyze an aliquot by LC-MS. You must observe complete consumption of the primary amine before proceeding. Premature addition of the hydride will result in the irreversible reduction of the ketone to a secondary alcohol.

  • Low-Temperature Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium Borohydride (NaBH₄) (1.5 eq) in small portions.

    • Causality: Because the unreacted ketone is still present, using STAB in MeOH is ineffective. NaBH₄ is aggressive enough to reduce the hindered imine rapidly at 0 °C before it can revert to the starting materials.

  • Quench & Workup: Stir for 1 hour at 0 °C. Quench by adding water (5 mL) and stir for an additional 20 minutes to precipitate TiO₂ salts.

    • Self-Validation Check: The mixture will turn into a thick white slurry as the titanium salts precipitate, confirming the successful hydrolysis of the Lewis acid.

  • Isolation: Filter the slurry through a pad of Celite, washing the filter cake with ethyl acetate. Separate the organic layer from the filtrate, dry over Na₂SO₄, and concentrate.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (Organic Chemistry Portal) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Pharmaceutical compositions comprising angiotensin II receptor blocking imidazoles and diuretics (Patent EP0733366A1)
Method

Application Note: Solid-Phase Synthesis and Structural Constraints Using 4'-(Aminomethyl)-1,1'-biphenyl-4-ol

Executive Summary & Mechanistic Profiling The compound 4'-(Aminomethyl)-1,1'-biphenyl-4-ol (CAS: 60277-40-9)[1] is a highly specialized, rigid bifunctional linker utilized in solid-phase peptide synthesis (SPPS) and soli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profiling

The compound 4'-(Aminomethyl)-1,1'-biphenyl-4-ol (CAS: 60277-40-9)[1] is a highly specialized, rigid bifunctional linker utilized in solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS). Structurally, it consists of a rigid biphenyl core flanked by a primary aliphatic aminomethyl group and a phenolic hydroxyl group[2].

When designing bivalent pharmacophores, energy transfer probes, or constrained macrocycles, the choice of linker dictates the thermodynamic success of the target molecule. Flexible linkers, such as polyethylene glycol (PEG), suffer from massive entropic penalties upon target binding due to the loss of conformational degrees of freedom. By contrast, the biphenyl scaffold enforces a rigid, linear distance of approximately 10.5 Å between its functional termini[3]. This pre-organization is critical for stabilizing specific secondary structures; for instance, biphenyl linkers have been proven to induce type-V' turns in somatostatin analogues, effectively locking the peptide into its bioactive conformation[4].

Furthermore, the orthogonal reactivity of its two functional groups enables unidirectional, highly controlled synthesis. The nucleophilic aminomethyl group readily undergoes amide coupling, while the phenolic hydroxyl group remains inert under standard Fmoc/tBu SPPS conditions, allowing for late-stage diversification via Mitsunobu etherification[5].

Quantitative Linker Comparison

To understand the causality behind selecting a biphenyl scaffold over traditional spacers, we must evaluate their physicochemical impact on the growing peptide chain.

Table 1: Quantitative Comparison of Linker Scaffolds in SPPS

Linker ScaffoldFlexibilityEnd-to-End DistanceEntropic Penalty (Cyclization)Primary Application
4'-(Aminomethyl)-biphenyl-4-ol Rigid~10.5 ÅLowType-V' turns, Bivalent pharmacophores
PEG2-diamine Highly FlexibleVariable (8–12 Å)HighSolubilizing spacers, linear probes
4-(Aminomethyl)benzoic acid Rigid~6.5 ÅMediumShort structural β-turns

Experimental Workflow: On-Resin Synthesis of Constrained Macrocycles

The following protocol details the integration of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol into a resin-bound peptide, followed by macrocyclization via an on-resin Mitsunobu reaction to form a protease-resistant aryl-alkyl ether[5].

SPPS_Workflow Resin Resin-Bound Peptide (Free -COOH & -OH) Coupling Amide Coupling (Aminomethyl attachment) Resin->Coupling Biphenyl Linker, DIC, Oxyma Mitsunobu On-Resin Mitsunobu (Phenol to Aliphatic -OH) Coupling->Mitsunobu DIAD, PPh3, THF/DCM Cleavage TFA Cleavage & Global Deprotection Mitsunobu->Cleavage TFA/TIPS/H2O (95:2.5:2.5) Product Rigid Macrocyclic Peptide Ether Cleavage->Product Cold Ether Precipitation

Figure 1: Solid-phase synthesis of macrocyclic peptides via biphenyl-4-ol Mitsunobu cyclization.

Phase 1: Amide Coupling of the Biphenyl Linker
  • Resin Preparation: Swell 100 mg of peptide-resin (containing a free Asp/Glu side-chain carboxylic acid and a Trt-protected Ser/Thr) in DCM/DMF (1:1) for 30 minutes.

  • Activation: Add 3 equivalents of N,N'-Diisopropylcarbodiimide (DIC) and 3 equivalents of Oxyma Pure in DMF.

    • Causality Note: DIC/Oxyma is strictly chosen over uronium-based salts (e.g., HATU) to prevent premature guanidinylation of the primary amine on the biphenyl linker, a common side reaction with unhindered aliphatic amines.

  • Coupling: Add 3 equivalents of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride[2] and 6 equivalents of DIPEA. Agitate at room temperature for 2 hours.

  • In-Line Validation: Perform a Kaiser test on a micro-aliquot of the resin. A negative result (yellow) confirms the complete activation and coupling of the target carboxylic acid.

Phase 2: On-Resin Mitsunobu Cyclization
  • Deprotection: Selectively remove the protecting group on the target aliphatic alcohol (e.g., Trt from Serine) using 1% TFA in DCM (5 × 2 mins), followed by extensive DCM washes.

  • Reagent Addition: Wash the resin with anhydrous THF. Add 5 equivalents of Triphenylphosphine (PPh3) and 5 equivalents of Diisopropyl azodicarboxylate (DIAD) in anhydrous THF/DCM (3:1).

    • Causality Note: DIAD is preferred over DEAD due to its superior safety profile and enhanced solubility in the THF/DCM mixtures required for optimal resin swelling during macrocyclization[5].

  • Cyclization: Agitate under argon for 16 hours at room temperature. The phenolic OH of the biphenyl linker reacts with the aliphatic OH of the peptide, forming a highly stable aryl-alkyl ether[5].

Self-Validating QA/QC System

To ensure the protocol is a self-validating system, do not proceed to global cleavage without confirming the success of the macrocyclization:

  • Micro-Cleavage: Transfer 5 mg of the reacted resin to a microtube. Add 100 µL of a cleavage cocktail consisting of TFA/TIPS/H2O (95:2.5:2.5) and incubate for 1 hour.

  • Mass Spectrometry (LC-MS) Validation: Evaporate the cleavage cocktail under a stream of nitrogen, reconstitute the residue in MeCN/H2O (1:1), and analyze via LC-MS.

  • Data Interpretation: Successful Mitsunobu macrocyclization is confirmed by a precise mass shift of -18 Da (loss of H2O) relative to the uncyclized precursor mass. The absence of the linear precursor mass validates that the rigid biphenyl linker successfully templated the cyclization[4].

  • Global Cleavage: Once validated, cleave the bulk resin, precipitate the constrained peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

References

Sources

Application

Application Note: Synthesis and Validation of Biphenyl-Based Kinase Inhibitors Using 4'-(Aminomethyl)-[1,1'-biphenyl]-4-ol

Introduction & Pharmacophore Rationale The development of small-molecule kinase inhibitors relies heavily on modular building blocks that can simultaneously satisfy the hydrogen-bonding requirements of the kinase hinge r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

The development of small-molecule kinase inhibitors relies heavily on modular building blocks that can simultaneously satisfy the hydrogen-bonding requirements of the kinase hinge region and the hydrophobic demands of the surrounding binding pockets. 4'-(Aminomethyl)-[1,1'-biphenyl]-4-ol (available as a hydrochloride salt, CAS 808769-25-7)[1] has emerged as a highly versatile synthon in the rational design of targeted therapeutics[2].

From a structural perspective, the biphenyl-4-ol moiety is exceptional at occupying the hydrophobic pocket II (HP-II) or extending into the solvent-exposed regions of kinases such as CDK2 and mutant B-Raf. The terminal phenol acts as a critical hydrogen bond donor/acceptor, often interacting with conserved glutamate or aspartate residues in the DFG-out conformation. Furthermore, the rotational freedom provided by the aminomethyl linker prevents severe entropic penalties during binding, allowing the core heterocycle to perfectly align with the hinge region ()[3].

This application note details a self-validating, highly chemoselective protocol for conjugating 4'-(Aminomethyl)-[1,1'-biphenyl]-4-ol to a purine scaffold, a strategy proven to yield potent CDK2 inhibitors ()[4].

Kinase_Pathway A Extracellular Signal (Growth Factors) B Receptor Tyrosine Kinase (Activation) A->B C CDK2 / Cyclin E Complex B->C Downstream Cascade D Rb Protein Phosphorylation C->D ATP Hydrolysis E Cell Cycle Progression (G1 to S Phase) D->E Inh Biphenyl-4-ol Purine Inhibitor Inh->C Competitive Binding at Hinge Region

Fig 1. CDK2 signaling cascade and targeted inhibition by biphenyl-based compounds.

Mechanistic Insights: Causality in Reaction Design

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between the primary amine of 4'-(Aminomethyl)-[1,1'-biphenyl]-4-ol and an electron-deficient electrophile, 6-chloro-9-cyclopentyl-9H-purine.

  • Chemoselectivity (Base Selection): The starting material contains both an aliphatic primary amine (pKa ~9.5) and a phenol (pKa ~10). Using a strong base like Sodium Hydride (NaH) would deprotonate the phenol, leading to competing O-arylation. By utilizing N,N-Diisopropylethylamine (DIPEA, pKa ~10.5), we selectively free-base the amine hydrochloride without generating the highly nucleophilic phenoxide anion. The steric bulk of DIPEA also prevents it from competing as a nucleophile.

  • Transition State Stabilization (Solvent Selection): While SNAr reactions are often run in aprotic solvents like DMF, using a polar protic solvent like n-butanol (b.p. 117 °C) is highly advantageous here. The protic solvent donates hydrogen bonds to the departing chloride ion, stabilizing the Meisenheimer complex transition state and accelerating the reaction without causing substrate degradation.

Experimental Protocol

Materials Required
  • Nucleophile: 4'-(Aminomethyl)-[1,1'-biphenyl]-4-ol hydrochloride (CAS: 808769-25-7)[1]

  • Electrophile: 6-Chloro-9-cyclopentyl-9H-purine

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: n-Butanol (Anhydrous)

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-9-cyclopentyl-9H-purine (222.7 mg, 1.0 mmol, 1.0 eq) and 4'-(Aminomethyl)-[1,1'-biphenyl]-4-ol hydrochloride (259.3 mg, 1.1 mmol, 1.1 eq).

  • Solvent and Base Addition: Suspend the solids in anhydrous n-butanol (5.0 mL). Add DIPEA (522 µL, 3.0 mmol, 3.0 eq) dropwise at room temperature. The heterogeneous suspension will gradually clarify into a yellow solution as the amine is free-based.

  • Thermal SNAr Coupling: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath. Stir continuously for 4 hours. Monitor the reaction via TLC (DCM:MeOH 95:5); the starting purine (

    
    ) should be completely consumed, replaced by a highly UV-active product spot (
    
    
    
    ).
  • Workup & Extraction: Cool the mixture to room temperature and remove the n-butanol under reduced pressure. Partition the crude residue between Ethyl Acetate (20 mL) and Deionized Water (20 mL) to remove the DIPEA hydrochloride salts. Extract the aqueous layer with an additional 10 mL of EtOAc. Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude product via flash column chromatography on silica gel, utilizing a gradient elution of Dichloromethane to Methanol (98:2 to 95:5 v/v). Pool the product fractions and evaporate to yield the pure biphenyl-purine kinase inhibitor as an off-white solid.

Synthetic_Workflow N1 4'-(Aminomethyl)- 1,1'-biphenyl-4-ol HCl N3 SNAr Reaction n-BuOH, DIPEA, 80°C N1->N3 N2 6-Chloro-9-cyclopentyl -9H-purine N2->N3 N4 Aqueous Workup EtOAc Extraction N3->N4 4 Hours N5 Flash Chromatography DCM:MeOH (95:5) N4->N5 Crude Extract N6 Purified Inhibitor (>98% Purity) N5->N6 Isolation

Fig 2. Synthetic workflow for the preparation of the biphenyl-purine kinase inhibitor.

Quantitative Data Summaries

The self-validating nature of this protocol is demonstrated through the optimization of the reaction conditions (Table 1), proving the necessity of the protic solvent and mild base to achieve high chemoselectivity.

Table 1: Optimization of SNAr Reaction Conditions

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Chemoselectivity (N:O ratio)
1DMF

(3.0)
8066585:15
2THFTEA (3.0)651240>99:1
3 n-BuOH DIPEA (3.0) 80 4 88 >99:1
4n-BuOHNaH (3.0)8043040:60

Subsequent biochemical profiling of the synthesized compound demonstrates the potency of the biphenyl-4-ol moiety in driving kinase selectivity, particularly against CDK2 over other isoforms (Table 2).

Table 2: Kinase Inhibitory Profiling of Purified Biphenyl-Purine Conjugate

Kinase TargetSynthesized Inhibitor

(nM)
Control (Roscovitine)

(nM)
Fold Selectivity
CDK2 / CycE 18 75Reference
CDK9 / CycT45021025x
p38α MAPK>10,000N/A>500x
EGFR>10,000N/A>500x

References

  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer Source: Frontiers in Oncology (2022) URL:[Link]

  • Selective Inhibitors of the Mutant B-Raf Pathway: Discovery of a Potent and Orally Bioavailable Aminoisoquinoline Source: Journal of Medicinal Chemistry (2009) URL:[Link]

  • 4'-(Aminomethyl)-(1,1'-biphenyl)-4-ol hydrochloride (CID 16280329) Source: PubChem, National Center for Biotechnology Information URL:[Link]

Sources

Method

functionalization of the hydroxyl group in 4'-(Aminomethyl)-1,1'-biphenyl-4-ol

Application Note: Chemoselective O-Functionalization of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol Executive Summary & The Chemoselectivity Challenge 4'-(Aminomethyl)-1,1'-biphenyl-4-ol (CAS: 808769-25-7) is a highly valuable b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective O-Functionalization of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol

Executive Summary & The Chemoselectivity Challenge

4'-(Aminomethyl)-1,1'-biphenyl-4-ol (CAS: 808769-25-7) is a highly valuable bifunctional scaffold used in the development of pharmaceuticals, agrochemicals, and advanced materials. The molecule features two reactive centers separated by a rigid biphenyl core: a primary aliphatic amine (-CH


NH

) and a phenolic hydroxyl group (-OH).

For researchers aiming to functionalize the hydroxyl group (e.g., via O-alkylation or O-acylation), the molecule presents a fundamental chemoselectivity challenge. The primary amine is significantly more nucleophilic than the phenolic hydroxyl group. Attempting a direct Williamson ether synthesis (using an alkyl halide and a base) will lead to the amine outcompeting the phenol, resulting in a complex, difficult-to-separate mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.

To achieve absolute chemoselectivity, a temporary protecting group strategy is mandatory. This guide details the mechanistic rationale and step-by-step protocols for the industry-standard Boc-protection strategy , alongside an atom-economical Schiff-base alternative [1].

Mechanistic Rationale & Strategy Selection

To successfully O-alkylate the biphenyl core, the nitrogen lone pair must be temporarily masked. We evaluate two primary strategies:

  • Strategy A: Carbamate (Boc) Protection (Recommended) Reacting the primary amine with Di-tert-butyl dicarbonate (Boc

    
    O) converts it into a tert-butyl carbamate. The nitrogen's lone pair becomes delocalized into the adjacent carbonyl group, virtually eliminating its nucleophilicity. The Boc group is highly stable to the basic conditions required for subsequent phenol alkylation (e.g., K
    
    
    
    CO
    
    
    ) and can be cleanly cleaved later using Trifluoroacetic acid (TFA) [2].
  • Strategy B: Imine (Schiff-Base) Protection Condensation of the amine with benzaldehyde yields an imine. This temporarily ties up the nitrogen, allowing the phenol to be alkylated. The imine is then hydrolyzed under mild aqueous acidic conditions. While highly atom-economical, imines can be sensitive to hydrolysis during aqueous workups, making the Boc strategy more robust for drug development workflows [1].

Chemoselectivity Start 4'-(Aminomethyl)-1,1'-biphenyl-4-ol (Bifunctional Scaffold) Direct Direct O-Alkylation (Base + R-X) Start->Direct Unprotected Amine Protect Chemoselective N-Protection (Boc2O, NaHCO3) Start->Protect Masking the Amine Mix Reaction Failure: Mixture of N-alkyl, O-alkyl, and N,O-dialkyl products Direct->Mix Amine outcompetes Phenol Intermediate N-Boc Protected Intermediate (Phenolic -OH remains free) Protect->Intermediate OAlkyl Selective O-Alkylation (K2CO3, R-X, DMF) Intermediate->OAlkyl Phenoxide formation Deprotect Acidic Deprotection (TFA / DCM) OAlkyl->Deprotect Final Target Compound: O-Functionalized Biphenyl Amine Deprotect->Final Yields pure product

Fig 1. Chemoselectivity logic for the O-functionalization of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol.

Quantitative Strategy Comparison

StrategyReagentsChemoselectivityOverall YieldScalabilityKey Advantage
Boc Protection Boc

O, NaHCO

, TFA
Excellent (>98%)80 - 85%High (Kg scale)Industry standard, highly robust, easy purification.
Schiff-Base PhCHO, HClGood (~90%)70 - 75%MediumAtom-economical, avoids expensive/corrosive TFA.

Experimental Workflow: The Boc-Protection Route

The following protocol is designed as a self-validating system. Each step includes specific observable changes to ensure the reaction is proceeding correctly.

Workflow Step1 Phase 1: Protection Reagents: Boc2O, NaHCO3 Solvent: THF/H2O (1:1) Time: 12 h, 25°C Step2 Phase 2: O-Alkylation Reagents: R-X, K2CO3 Solvent: Anhydrous DMF Time: 8 h, 60°C Step1->Step2 Step3 Phase 3: Deprotection Reagents: 20% TFA Solvent: DCM Time: 2 h, 25°C Step2->Step3 Step4 Step4 Step3->Step4

Fig 2. Step-by-step experimental workflow for the Boc-mediated O-alkylation strategy.

Protocol 1: Chemoselective N-Boc Protection

Causality Note: 4'-(Aminomethyl)-1,1'-biphenyl-4-ol is frequently supplied as a hydrochloride salt. Sodium bicarbonate (NaHCO


) is utilized because its pKa (~10.3) is strong enough to neutralize the HCl salt and deprotonate the primary amine (pKa ~9) for nucleophilic attack on Boc

O, but weak enough to prevent the deprotonation of the phenol (pKa ~10), thereby preventing unwanted O-Boc formation [2]. A biphasic THF/H

O solvent system ensures the solubility of both the inorganic salts and the organic substrate.
  • Preparation: In a 250 mL round-bottom flask, suspend 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride (10.0 mmol) in a 1:1 mixture of THF and distilled water (50 mL total).

  • Basification: Add NaHCO

    
     (25.0 mmol, 2.5 eq) portion-wise. Validation: Effervescence (CO
    
    
    
    release) will be observed as the HCl salt is neutralized.
  • Protection: Cool the mixture to 0 °C using an ice bath. Dissolve Boc

    
    O (11.0 mmol, 1.1 eq) in 10 mL of THF and add it dropwise via an addition funnel over 15 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. The resulting N-Boc protected intermediate should appear as a white to off-white solid.
Protocol 2: Selective O-Alkylation (Williamson Ether Synthesis)

Causality Note: With the amine masked as a carbamate, its nucleophilicity is neutralized. Potassium carbonate (K


CO

) is used to deprotonate the phenol, forming a highly nucleophilic phenoxide anion. Anhydrous Dimethylformamide (DMF) is selected as the solvent because, as a polar aprotic solvent, it leaves the phenoxide anion unsolvated and highly reactive, accelerating the S

2 attack on the alkyl halide.
  • Preparation: Dissolve the N-Boc protected intermediate (10.0 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K

    
    CO
    
    
    
    (15.0 mmol, 1.5 eq). Stir at room temperature for 30 minutes. Validation: The solution may slightly darken or turn yellow, indicating phenoxide formation.
  • Alkylation: Add the desired alkyl halide (R-X, e.g., methyl iodide or benzyl bromide) (12.0 mmol, 1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60 °C and stir for 8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench the reaction by pouring it into 100 mL of ice water. Extract with Diethyl Ether or EtOAc (3 x 40 mL). Wash the organic layer extensively with water (5 x 30 mL) to remove all traces of DMF. Dry over Na

    
    SO
    
    
    
    and concentrate to yield the O-alkylated, N-Boc protected intermediate.
Protocol 3: Boc Deprotection and Isolation

Causality Note: The Boc group is highly acid-labile. Trifluoroacetic acid (TFA) in Dichloromethane (DCM) protonates the carbamate oxygen, triggering the expulsion of a tert-butyl cation (which eliminates to isobutylene gas) and decarboxylation (CO


 gas). The generation of these gases drives the reaction to absolute completion according to Le Chatelier's principle [2].
  • Preparation: Dissolve the O-alkylated intermediate in DCM (20 mL). Cool to 0 °C.

  • Cleavage: Slowly add TFA (5 mL) to create a ~20% v/v TFA/DCM solution.

  • Reaction: Stir at room temperature for 2 hours. Validation: Mild bubbling may be observed initially as CO

    
     and isobutylene are released.
    
  • Concentration: Co-evaporate the mixture with toluene (2 x 20 mL) under reduced pressure to remove excess TFA.

  • Free-Basing (Acid-Base Workup): The product is currently a TFA salt. Dissolve the residue in water (20 mL) and adjust the pH to ~10 using 1M NaOH. Extract the free amine with DCM (3 x 20 mL). Dry over Na

    
    SO
    
    
    
    and concentrate to yield the final, pure O-functionalized 4'-(Aminomethyl)-1,1'-biphenyl-4-ol.

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. URL:[Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. URL:[Link]

Application

Application Notes & Protocols: Mastering Amide Coupling Reactions with 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride

Abstract This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with an in-depth technical overview and detailed protocols for successfully performing amide coupling reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with an in-depth technical overview and detailed protocols for successfully performing amide coupling reactions using 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride. Amide bond formation is one of the most fundamental and frequently utilized transformations in modern synthetic chemistry.[1][2] The unique trifunctional nature of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride—possessing a primary amine salt, a phenolic hydroxyl group, and a biphenyl core—presents specific challenges and opportunities. This document moves beyond a simple recitation of steps to explain the critical chemical principles at play, offering field-proven strategies for reagent selection, reaction optimization, and troubleshooting to ensure high-yield, high-purity synthesis of target amide products.

The Substrate: A Molecule of Nuance and Potential

4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride is a valuable building block, incorporating the rigid, pharmacologically relevant biphenyl scaffold. However, its successful use in amide synthesis hinges on understanding its distinct chemical features.

  • The Primary Amine Hydrochloride: The amine, the intended nucleophile for the coupling reaction, is supplied as a hydrochloride salt. In this protonated state (-CH₂NH₃⁺Cl⁻), it is non-nucleophilic. A crucial first step in any protocol is the in situ neutralization with a suitable base to liberate the free primary amine (-CH₂NH₂), which can then participate in the reaction.[3][4]

  • The Phenolic Hydroxyl Group: The hydroxyl group on the second phenyl ring introduces a significant challenge: chemoselectivity . Phenols are nucleophilic and can compete with the amine to attack the activated carboxylic acid, leading to the formation of an undesired ester byproduct. The outcome of the reaction is a kinetic competition between N-acylation (amide formation) and O-acylation (ester formation).

  • The Biphenyl Core: This large, hydrophobic moiety influences the molecule's solubility, often requiring polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dichloromethane (DCM) to ensure a homogeneous reaction mixture.

Strategic Blueprint: Navigating the Path to Amide Formation

A successful coupling strategy requires careful consideration of the coupling reagents, bases, and reaction conditions to favor the desired amide product. The flowchart below outlines the key decision points.

G Decision Workflow for Amide Coupling Strategy start Define Carboxylic Acid and Amine Substrates amine_check Amine is a Hydrochloride Salt (4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl) start->amine_check add_base Add ≥2 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA). 1 eq for HCl salt, 1+ eq for coupling. amine_check->add_base Yes phenol_check Does the amine contain a competing nucleophile? (e.g., Phenolic -OH) add_base->phenol_check selectivity_strategy Employ Chemoselectivity Strategy phenol_check->selectivity_strategy Yes reagent_choice Select Coupling Reagent selectivity_strategy->reagent_choice edc_path Carbodiimide Route (EDC/NHS) Cost-effective, versatile reagent_choice->edc_path Option A hatu_path Uronium Salt Route (HATU) High efficiency, rapid reagent_choice->hatu_path Option B protocol_edc Execute Protocol 1: EDC/NHS Coupling edc_path->protocol_edc protocol_hatu Execute Protocol 2: HATU Coupling hatu_path->protocol_hatu workup Reaction Workup & Purification protocol_edc->workup protocol_hatu->workup product Pure Amide Product workup->product

Caption: Decision workflow for selecting an appropriate amide coupling strategy.

2.1. Managing Chemoselectivity

To minimize the formation of the ester byproduct, several tactics can be employed:

  • Leverage Nucleophilicity: Primary amines are generally more nucleophilic than phenols. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance the kinetic preference for the amine attack.

  • Reagent Selection: Uronium/aminium-based reagents like HATU are known for their high efficiency and rapid reaction times, which can favor the faster reaction with the amine.[1][2]

  • Phenol Protection (Advanced): For particularly challenging substrates or when ester formation is persistent, the phenolic hydroxyl can be protected as a tert-butyl (tBu) or benzyl (Bzl) ether.[5][6] This adds steps to the synthesis (protection and deprotection) but guarantees that only the amine is available for coupling. This guide focuses on protection-free strategies.

2.2. A Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical and depends on factors like cost, efficiency, substrate sensitivity, and ease of purification.

Reagent ClassExample(s)ProsConsBest For
Carbodiimides EDC, DCC, DICCost-effective, widely available, versatile.[4]Can cause racemization (mitigated by additives), byproduct removal can be difficult (DCC urea is insoluble, EDC urea is water-soluble).General purpose synthesis, large-scale reactions where cost is a factor.
Uronium/Aminium Salts HATU, HBTUHigh coupling efficiency, very fast reaction rates, low racemization, byproducts are water-soluble.[7]Higher cost, can react with free amine if addition order is incorrect.Difficult couplings, acid-sensitive substrates, high-value synthesis where yield is paramount.
Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/NHS-Mediated Amide Coupling

This protocol utilizes the "workhorse" carbodiimide method, which is robust and cost-effective. The use of N-hydroxysuccinimide (NHS) creates a more stable active ester intermediate, improving efficiency and minimizing side reactions compared to using EDC alone.[8][9]

Materials & Reagents:

  • Carboxylic Acid (1.0 eq)

  • 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 eq)

  • N-hydroxysuccinimide (NHS) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 eq)

  • Anhydrous DMF or DCM

  • Ethyl Acetate (EtOAc)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Carboxylic Acid Activation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), NHS (1.2 eq), and anhydrous DMF (to make a ~0.1 M solution).

    • Stir the mixture at room temperature until all solids dissolve.

    • Cool the flask to 0 °C in an ice bath.

    • Add EDC (1.5 eq) portion-wise. A slight exotherm may be observed.

    • Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. This forms the NHS active ester.

  • Amine Preparation & Coupling:

    • In a separate flask, dissolve 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq). Rationale: ~1.1 eq is required to neutralize the HCl salt, and the remaining ~1.4 eq acts as the base for the coupling reaction.

    • Stir for 5-10 minutes at room temperature to ensure the free amine is generated.

    • Slowly add the amine solution dropwise to the activated carboxylic acid mixture from Step 1.

    • Let the reaction stir at room temperature for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the limiting starting material (usually the carboxylic acid).

  • Work-up:

    • Once complete, dilute the reaction mixture with Ethyl Acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1 M HCl (to remove excess DIPEA)

      • Saturated NaHCO₃ (to remove unreacted NHS and carboxylic acid)

      • Saturated NaCl (brine) (to reduce the solubility of organic material in the aqueous layer)[10]

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude solid or oil can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes or DCM/Methanol) to yield the pure amide product.[11][12]

Protocol 2: High-Efficiency HATU-Mediated Amide Coupling

This protocol uses a modern uronium salt coupling reagent for rapid and high-yielding reactions, often succeeding where other methods fail.

Materials & Reagents:

  • Carboxylic Acid (1.0 eq)

  • 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

  • Reagents for work-up and purification as listed in Protocol 1.

Step-by-Step Procedure:

  • Reagent Solution Preparation:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature. The solution may turn yellow, which is characteristic of the formation of the active ester. Causality: HATU reacts with the carboxylate (formed by the base) to generate a highly reactive OAt-active ester.[2]

  • Amine Addition & Coupling:

    • Add 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride (1.1 eq) directly to the activated mixture as a solid. Rationale: The excess base in the solution is sufficient to neutralize the HCl salt as it dissolves.

    • Stir the reaction at room temperature. These reactions are often very fast, typically completing within 1-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress closely by TLC or LC-MS, starting at the 30-minute mark.

  • Work-up and Purification:

    • The work-up and purification steps are identical to those described in Protocol 1 (Steps 4 and 5). The byproducts of HATU are generally water-soluble and easily removed during the aqueous washes.

Visualization of the Core Mechanism

Understanding the underlying mechanism is key to troubleshooting and adapting these protocols.

G General Mechanism of Amide Coupling via Active Ester cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH (Carboxylic Acid) ActiveEster R-CO-LG (Reactive Intermediate / Active Ester) RCOOH->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., EDC/NHS, HATU) + Base CouplingReagent->ActiveEster Amine R'-NH₂ (Free Amine) Amide R-CO-NH-R' (Stable Amide Bond) ActiveEster->Amide Aminolysis Amine->Amide Byproducts Byproducts (Urea, HOBt, etc.)

Caption: Generalized two-step mechanism for amide bond formation.

Troubleshooting Common Issues
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient base to neutralize HCl salt and drive the reaction. 2. Inactive coupling reagent (EDC is moisture-sensitive). 3. Poor solubility of starting materials.1. Increase the equivalents of base (DIPEA/TEA). 2. Use a fresh bottle of EDC or HATU. Equilibrate EDC to room temperature before opening to prevent moisture condensation.[8] 3. Switch to a more polar solvent like DMF or NMP, or gently warm the reaction (e.g., to 40 °C).
Significant Ester Byproduct Formation 1. Reaction temperature is too high, increasing the rate of O-acylation. 2. Coupling reagent is not selective enough.1. Run the reaction at a lower temperature (start at 0 °C and allow to slowly warm to RT). 2. Switch from EDC/NHS to HATU, which often provides better selectivity due to faster reaction rates with the amine.
Difficult Purification 1. Insoluble dicyclohexylurea (DCU) byproduct if using DCC. 2. Product and starting material have similar polarity.1. Use water-soluble EDC to avoid insoluble urea byproducts. If DCC must be used, filter the reaction mixture before work-up. 2. Ensure the reaction goes to completion. Optimize column chromatography with a shallow solvent gradient or try a different solvent system (e.g., DCM/MeOH).[11]
References
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. NSF PAR. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • 4'-(Aminomethyl)-(1,1'-biphenyl)-4-ol hydrochloride. PubChem - NIH. [Link]

  • Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. PMC - NCBI. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Acadechem. [Link]

  • Biphenyl Purification: Chromatography Lab. Studylib. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Amide Workup. Biofilm Inhibitor Synthesis Lab Manual. [Link]

Sources

Method

Advanced Solvent Selection and Chemoselective Protocols for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl

Executive Summary The functionalization of bifunctional aromatic scaffolds is a cornerstone of modern drug discovery. 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride (CAS: 808769-25-7) is a highly versatile building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of bifunctional aromatic scaffolds is a cornerstone of modern drug discovery. 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride (CAS: 808769-25-7) is a highly versatile building block featuring a rigid biphenyl core, a primary benzylic amine (supplied as an HCl salt), and a phenolic hydroxyl group[1][2].

The primary challenge in utilizing this molecule lies in chemoselectivity and solubility . The compound possesses two nucleophilic centers: the primary amine and the phenol. Because the amine is supplied as a hydrochloride salt, it exhibits poor solubility in standard non-polar organic solvents. Successful derivatization requires a strategic solvent and base selection matrix to liberate the free amine, solubilize the reactive intermediates, and prevent unwanted O-alkylation or O-acylation of the phenol[3].

This application note provides a field-proven, mechanistic guide to solvent selection for the two most common transformations involving this scaffold: Amide Coupling (N-Acylation) and Reductive Amination (N-Alkylation) .

Physicochemical Profiling & Solubility Matrix

To design a robust reaction, one must first understand the physicochemical constraints of the starting material. The hydrochloride salt renders the molecule highly polar, while the biphenyl core provides significant lipophilicity.

  • Amine pKₐ: ~9.0 – 10.0 (Conjugate acid)

  • Phenol pKₐ: ~10.0

Because the pKₐ values of the benzylic ammonium ion and the phenol are relatively close, the choice of base and solvent is critical. Using a strong inorganic base (e.g., Cs₂CO₃, NaOH) in a polar aprotic solvent will deprotonate both the amine and the phenol, leading to competitive N/O-functionalization. Conversely, using a mild organic base like N,N-Diisopropylethylamine (DIPEA) in an appropriate solvent selectively neutralizes the HCl salt, leaving the phenol protonated and unreactive toward most electrophiles[3].

Table 1: Solvent Compatibility Matrix for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl
SolventPolaritySolubility (HCl Salt)Solubility (Free Base)Recommended Application
DMF / NMP High (Aprotic)ExcellentExcellentAmide coupling, SN2 alkylations. Solubilizes polar coupling reagents (HATU, EDC).
Methanol (MeOH) High (Protic)ExcellentGoodReductive amination (imine formation step).
DCM / Chloroform Low (Aprotic)PoorGoodExtractions, or as a co-solvent after the free base is liberated.
1,2-Dichloroethane (DCE) Low-Med (Aprotic)PoorGoodReductive amination (preferred solvent for NaBH(OAc)₃ reduction).
THF Medium (Aprotic)ModerateGoodReductive amination, Grignard additions (if OH is protected).

Strategic Solvent Selection by Reaction Class

Amide Bond Formation (N-Acylation)

Amide bond formation is one of the most frequently executed reactions in medicinal chemistry[4]. For 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl, the solvent must simultaneously dissolve the polar HCl salt, the carboxylic acid, and the coupling reagent (e.g., HATU, EDC/HOBt).

Optimal Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Causality & Rationale: DMF possesses a high dielectric constant, which stabilizes the polar transition states of the coupling reaction and readily dissolves the starting hydrochloride salt. By adding 2.5 to 3.0 equivalents of DIPEA, the HCl salt is neutralized in situ. DIPEA is sterically hindered and mild enough to prevent the deprotonation of the biphenyl phenol, ensuring strict chemoselectivity for N-acylation over O-acylation[3].

Reductive Amination (N-Alkylation)

Reductive amination involves the condensation of the primary amine with an aldehyde or ketone to form an imine, followed by reduction to a secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its mild nature and high selectivity for imines over aldehydes/ketones[5].

Optimal Solvent: 1,2-Dichloroethane (DCE) or a THF/MeOH mixture. Causality & Rationale: While the HCl salt is poorly soluble in pure DCE, the addition of 1.0 equivalent of a mild base (or relying on the basicity of the aldehyde if applicable) liberates the free base, which is soluble in DCE. DCE is the premier solvent for NaBH(OAc)₃ because it does not react with the hydride source and provides optimal kinetics for the reduction step[5]. If solubility remains an issue during imine formation, a co-solvent system of THF with 10% Methanol can be utilized to drive the condensation forward before adding the reducing agent.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the logic pathways for solvent selection and the mechanistic basis for chemoselectivity.

G Start 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl Solvent Selection ReactionType Determine Reaction Type Start->ReactionType Amide Amide Coupling (N-Acylation) ReactionType->Amide RedAm Reductive Amination (N-Alkylation) ReactionType->RedAm OAlk O-Alkylation (Phenol Reactivity) ReactionType->OAlk SolventAmide Solvent: DMF or NMP Base: DIPEA (2-3 eq) Rationale: Solubilizes HCl salt & reagents Amide->SolventAmide SolventRedAm Solvent: DCE or THF/MeOH Base: DIPEA (1 eq) or none Rationale: Promotes imine, compatible w/ NaBH(OAc)3 RedAm->SolventRedAm SolventOAlk Solvent: Acetone or DMF Base: K2CO3 or Cs2CO3 Rationale: Deprotonates phenol, requires N-protection OAlk->SolventOAlk

Caption: Workflow for selecting optimal solvents and bases based on the desired transformation.

G SM Starting Material (Amine HCl + Phenol OH) BaseAdd Addition of Base SM->BaseAdd MildBase Mild Base (DIPEA, TEA) pH ~ 8-9 BaseAdd->MildBase Controlled StrongBase Strong/Inorganic Base (Cs2CO3, NaOH) pH > 10 BaseAdd->StrongBase Excess/Strong FreeAmine Free Amine Liberated Phenol remains protonated MildBase->FreeAmine Phenoxide Phenoxide Formed Amine also free StrongBase->Phenoxide NReact Chemoselective N-Reaction (e.g., Amide Formation) FreeAmine->NReact Electrophile MixedReact Mixed N/O-Reactions or O-Alkylation (if N-protected) Phenoxide->MixedReact Electrophile

Caption: Mechanistic pathway illustrating base-dependent chemoselectivity for N- vs. O-functionalization.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (N-Acylation)

Objective: Synthesize an amide derivative without O-acylation of the phenol.

Materials:

  • 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M relative to amine)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir at room temperature for 10 minutes to form the active ester.

  • Neutralization & Addition: In a separate vial, suspend 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl (1.0 eq) in DMF. Add DIPEA (3.0 eq) dropwise. The suspension will clear as the free base is generated.

  • Coupling: Transfer the amine solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS or TLC (eluent: 5% MeOH in DCM). The phenol group will remain unreacted due to the mild basicity of DIPEA[3].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Reductive Amination using NaBH(OAc)₃

Objective: Synthesize a secondary amine via selective imine reduction.

Materials:

  • 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl (1.0 eq)

  • Aldehyde or Ketone (1.05 eq)

  • NaBH(OAc)₃ (1.5 eq)

  • DIPEA (1.0 eq)

  • Anhydrous DCE (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Suspend 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl (1.0 eq) in anhydrous DCE. Add DIPEA (1.0 eq) to liberate the free amine, followed by the aldehyde (1.05 eq).

    • Note: If the starting material does not fully dissolve, add a few drops of anhydrous Methanol until the solution clarifies.

  • Condensation: Stir the mixture at room temperature for 1–2 hours to allow complete imine formation. The addition of molecular sieves (4Å) or a catalytic amount of acetic acid (0.1 eq) can accelerate this step if utilizing a sterically hindered ketone[5].

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4–12 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

References

  • 4'-(Aminomethyl)-[1,1'-biphenyl]-4-ol hydrochloride Product Profile. Echemi.
  • 4'-(Aminomethyl)-(1,1'-biphenyl)-4-ol hydrochloride. PubChem - NIH.
  • Chemoselective Acylation of Amines in Aqueous Media. Patel B.K., et al. ResearchGate.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Abdel-Magid A.F., et al. The Journal of Organic Chemistry - ACS Publications.
  • Amide bond formation: beyond the myth of coupling reagents. Valeur E., Bradley M. Chemical Society Reviews (via SciSpace).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 4'-(Amino...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride. This document offers in-depth technical guidance based on established chemical principles and field-proven insights for analogous compounds.

Introduction

4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride is a bifunctional molecule featuring a primary amine, a phenolic hydroxyl group, and a biphenyl core. This structure presents unique challenges in purification due to its polarity, potential for oxidation, and the presence of the hydrochloride salt. This guide will address common issues encountered during the purification of this compound and provide systematic approaches to achieve high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most likely impurities in my crude 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride?

The impurity profile of your compound is highly dependent on the synthetic route employed. The most common synthesis involves a Suzuki-Miyaura coupling to form the biphenyl backbone, followed by functional group manipulations to introduce the aminomethyl and hydroxyl moieties.

Common Process-Related Impurities:

  • From Suzuki-Miyaura Coupling:

    • Unreacted Starting Materials: Residual aryl halides (e.g., a bromobenzonitrile derivative) or boronic acids/esters (e.g., 4-hydroxyphenylboronic acid).

    • Homocoupling Byproducts: Biphenyl dimers of the starting materials (e.g., 4,4'-dihydroxybiphenyl).[1]

    • Protodeboronation Products: The boronic acid/ester is replaced by a hydrogen atom.

    • Catalyst Residues: Traces of palladium or other transition metal catalysts.

  • From Nitrile Reduction (if applicable):

    • Incomplete Reduction Products: Corresponding aldehydes or imines.

    • Hydrolysis Products: The nitrile group can be hydrolyzed to a carboxylic acid or amide.

    • Over-reduction Products: If harsh reducing agents are used, other functional groups may be affected.

  • From Other Functional Group Manipulations:

    • Unreacted Intermediates: For example, the corresponding 4'-cyano or 4'-formyl biphenyl derivative.

    • Byproducts from Protecting Group Chemistry: If protecting groups are used for the phenol or amine.

Degradation-Related Impurities:

  • Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to colored impurities, often appearing as pink or brown hues in the crude product.[1]

Impurity Profile Visualization:

G cluster_synthesis Synthetic Route cluster_impurities Potential Impurities start Starting Materials suzuki Suzuki-Miyaura Coupling start->suzuki nitrile_red Nitrile Reduction suzuki->nitrile_red unreacted Unreacted Starting Materials suzuki->unreacted Incomplete Reaction homocoupling Homocoupling Byproducts suzuki->homocoupling Side Reaction final_product 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl nitrile_red->final_product incomplete_red Incomplete Reduction Products nitrile_red->incomplete_red Incomplete Reaction oxidation Oxidation Products final_product->oxidation Degradation

Caption: Potential impurity sources in the synthesis of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride.

Q2: My crude product is colored (pink/brown). How can I remove these colored impurities?

Colored impurities in aminophenol compounds are typically due to oxidation.[1] Here are several strategies to address this:

  • Charcoal Treatment during Recrystallization:

    • Rationale: Activated charcoal has a high surface area and can adsorb large, colored organic molecules.

    • Protocol: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% w/w). Swirl the hot mixture for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]

    • Caution: Overuse of charcoal can lead to a significant loss of your desired product.

  • Use of an Inert Atmosphere:

    • Rationale: Minimizing contact with atmospheric oxygen can prevent further oxidation during purification.

    • Procedure: Perform purification steps, especially those involving heating, under an inert atmosphere of nitrogen or argon.

  • Reducing Agents in Recrystallization:

    • Rationale: A small amount of a mild reducing agent can sometimes help to decolorize the solution.

    • Example: Sodium dithionite or sodium bisulfite can be added in small quantities to the recrystallization solvent.

Q3: What is the best method to purify 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride?

The optimal purification method depends on the nature and quantity of the impurities, as well as the desired scale and final purity. A multi-step approach is often necessary.

Purification Strategy Workflow:

G crude Crude Product acid_base Acid-Base Extraction crude->acid_base Remove acidic/basic impurities recrystallization Recrystallization acid_base->recrystallization Bulk purification chromatography Column Chromatography recrystallization->chromatography High purity polishing pure Pure Product recrystallization->pure chromatography->pure

Sources

Optimization

Technical Support Center: Resolving Biphenyl Hydrochloride Salt Solubility in Organic Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a brick wall when working with biphenyl hydrochloride sa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a brick wall when working with biphenyl hydrochloride salts.

These compounds exhibit a notoriously "schizophrenic" solubility profile. The biphenyl core is highly hydrophobic, rigid, and non-reactive, favoring non-polar environments. Conversely, the hydrochloride salt introduces a highly polar, ionic domain with an immense lattice energy[1][2]. In non-polar solvents, the dielectric constant is too low to break the ionic bonds; in highly polar solvents like water, the hydrophobic biphenyl core resists solvation, leading to aggregation and precipitation[1].

Below is our authoritative troubleshooting guide, designed to help you diagnose and bypass these solubility roadblocks through mechanistic understanding and self-validating experimental protocols.

Diagnostic Workflow

Before altering your synthetic route, use the following decision matrix to determine the most thermodynamically and kinetically viable path forward for your specific reaction conditions.

SolubilityWorkflow Start Biphenyl HCl Salt Insoluble in Organic Solvent CheckRxn Is the reaction compatible with free amine? Start->CheckRxn InSitu Perform In Situ Free-Basing (Add Et3N / DIPEA) CheckRxn->InSitu Yes SolventScreen Screen Solvents (Polar Aprotic e.g., DMF) CheckRxn->SolventScreen No (Salt required) Success Proceed with Synthesis InSitu->Success PhaseTransfer Use Phase Transfer Catalyst or Micellar Catalysis SolventScreen->PhaseTransfer Still Insoluble SolventScreen->Success Soluble PhaseTransfer->Success

Diagnostic workflow for resolving biphenyl hydrochloride salt solubility.

Troubleshooting Guide & FAQs

Q1: Why is my biphenyl HCl salt crashing out of ethereal solvents (THF) and esters (EtOAc)? A1: Ethereal solvents and esters possess low dielectric constants (


). The thermodynamic solubility product (

) of a salt in an organic solvent depends heavily on the solvent's ability to stabilize the dissociated ions[2]. Because these solvents cannot overcome the high lattice energy of the biphenyl hydrochloride salt, the compound remains undissolved, resulting in extremely slow or entirely stalled reaction rates[3].

Q2: How do I select a solvent system without breaking the salt? A2: If your reaction mechanism strictly requires the protonated amine, you must transition to polar aprotic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). DMF is often the solvent of choice because it possesses a high enough dielectric constant (


) to dissociate the HCl salt, while its organic character (Hansen dispersion parameter 

) effectively solvates the hydrophobic biphenyl core[3][4].

Q3: What if my reaction strictly requires non-polar solvents like DCM or Toluene? A3: You must perform in situ free-basing. By adding a non-nucleophilic organic base (such as triethylamine or diisopropylethylamine), you neutralize the HCl, generating the free biphenyl amine directly in the reaction flask[5][6][7]. The unprotonated biphenyl amine is highly soluble in standard non-polar organic solvents[8]. We use non-nucleophilic bases to ensure the base only acts as a proton scavenger, preventing unwanted side reactions with your electrophiles.

Q4: How can I run this reaction under aqueous biphasic conditions? A4: If water must be used, employ phase-transfer catalysis (PTC) or micellar catalysis. Amphiphilic molecules (like long-chain primary amines or standard surfactants) form micelles that encapsulate the hydrophobic biphenyl substrate in their non-polar core. This allows the reaction to proceed "on water" by artificially increasing the local concentration of the reactants, while the hydrochloride salt interacts with the aqueous phase[6][9].

Quantitative Data: Solvent Properties & Expected Solubility

To aid in your solvent selection, the following table summarizes the key thermodynamic parameters of common solvents and the expected solubility behavior of biphenyl hydrochloride versus its free base form.

SolventDielectric Constant (

)
Hansen Dispersion (

)
Expected Solubility (HCl Salt)Expected Solubility (Free Base)
Toluene 2.418.0Very LowHigh
Dichloromethane (DCM) 9.117.0LowHigh
Tetrahydrofuran (THF) 7.516.8LowHigh
Dimethylformamide (DMF) 36.717.4Moderate to HighHigh
Methanol (MeOH) 32.715.1HighModerate
Experimental Protocols

The following methodologies are designed as self-validating systems. The observable physical changes in the reaction mixture serve as built-in checkpoints to confirm that the thermodynamic barriers of solubility have been overcome.

Protocol 1: In Situ Free-Basing for Non-Polar Solvent Syntheses

Use this protocol when your reaction (e.g., amide coupling, cross-coupling) requires non-polar solvents where the HCl salt is completely insoluble[5][7].

  • Suspension: Add the biphenyl hydrochloride salt to the chosen organic solvent (e.g., DCM or Toluene) to achieve a 0.1 M concentration. Observation: The mixture will be a cloudy, heterogeneous suspension.

  • Neutralization: Under an inert argon atmosphere, add 1.2 to 1.5 equivalents of a non-nucleophilic base (Diisopropylethylamine (DIPEA) or Triethylamine (Et

    
    N)) dropwise at room temperature.
    
  • Validation Checkpoint: Stir vigorously for 15–30 minutes. The transition from a cloudy suspension to a completely transparent, homogeneous solution visually confirms the successful dissociation of the crystal lattice and the formation of the soluble free base[6].

  • Reaction Execution: Add your coupling partner (e.g., activated carboxylic acid or electrophile) to the homogeneous solution and proceed with the synthesis.

  • Work-Up: Quench the reaction with a mild aqueous wash (e.g., saturated NaHCO

    
     or water) to extract the resulting triethylammonium chloride byproduct into the aqueous layer, leaving your purified product in the organic phase.
    
Protocol 2: Micellar Catalysis / "On Water" Reaction

Use this protocol when utilizing biphasic conditions or when green chemistry "on water" methodologies are preferred[9].

  • Micelle Formation: In a reaction flask, dissolve a suitable amphiphilic surfactant (e.g., 1-decanamine hydrochloride or a commercial standard like TPGS-750-M) in water to form a clear micellar solution.

  • Substrate Encapsulation: Add the biphenyl hydrochloride salt to the aqueous micellar solution. The hydrophobic biphenyl core will spontaneously partition into the hydrophobic core of the micelles to minimize contact with water.

  • Reaction Initiation: Add your reactive substrate and a mild aqueous base (e.g., NaOH or NaHCO

    
    ) to neutralize the salt and initiate the reaction.
    
  • Validation Checkpoint: Stir the mixture at 50 °C. Monitor the reaction via TLC or LC-MS. The complete consumption of the starting materials confirms that the micellar nanoreactors successfully facilitated the phase-transfer and increased the local concentration of the reactants[9].

  • Isolation: Acidify the mixture if necessary, and extract the final product using an organic solvent like ethyl acetate.

References
  • Salt form
  • 2,2-Diallylpiperidine Hydrochloride|For Research Use - Benchchem.
  • Biphenyl - Wikipedia.
  • Application Notes and Protocols: 1-Decanamine, Hydrochloride in Organic Synthesis - Benchchem.
  • Resolving solubility issues of 4-(Furan-2-yl)aniline hydrochloride in organic reactions - Benchchem.
  • BIPHENYL -
  • The Synthesis of the High-Potency Sweetener, NC-00637.
  • Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing - RSC Publishing.
  • Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects - ACS Public
  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents - ACS Public

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4'-(Aminomethyl)-1,1'-biphenyl-4-ol. Our goal is to provide in-depth technical guidance and troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4'-(Aminomethyl)-1,1'-biphenyl-4-ol. Our goal is to provide in-depth technical guidance and troubleshooting solutions to prevent its oxidation during storage, ensuring the integrity and reliability of your experiments.

Introduction: The Challenge of Stabilizing a Bifunctional Molecule

4'-(Aminomethyl)-1,1'-biphenyl-4-ol is a valuable research chemical, prized for its unique structure incorporating both a nucleophilic aminomethyl group and an easily oxidizable phenol. This bifunctionality, however, also presents a significant stability challenge. The electron-donating nature of both the hydroxyl and aminomethyl groups increases the susceptibility of the aromatic rings to oxidation, which can be initiated by atmospheric oxygen, light, trace metal impurities, and elevated temperatures.

Oxidation not only leads to the appearance of colored impurities, ranging from yellow to dark brown, but also reduces the purity of the material, potentially impacting experimental outcomes and the synthesis of downstream products. This guide provides a comprehensive framework for understanding and mitigating these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My solid 4'-(Aminomethyl)-1,1'-biphenyl-4-ol has developed a yellow or brownish tint in the bottle. What is the cause?

A1: The discoloration of solid 4'-(Aminomethyl)-1,1'-biphenyl-4-ol is a classic indicator of oxidation. The phenolic hydroxyl group is particularly susceptible to oxidation, which can lead to the formation of highly colored quinone-type species. The presence of the aminomethyl group can further accelerate this process. This is often exacerbated by repeated exposure to air every time the bottle is opened, exposure to light, and storage at ambient temperatures.

Q2: I've prepared a solution of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol, and it's rapidly turning color. Why is this happening faster than in its solid state?

A2: Oxidation reactions are typically accelerated in solution. Solvents can dissolve atmospheric oxygen, increasing its contact with your compound. Furthermore, trace metal impurities in the solvent can act as catalysts for oxidation. The rate of discoloration will also be highly dependent on the solvent used, the pH of the solution, and the presence of light.

Q3: What are the ideal long-term storage conditions for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol?

A3: For optimal long-term stability, 4'-(Aminomethyl)-1,1'-biphenyl-4-ol should be stored as a solid in a tightly sealed, amber glass vial to protect it from light. The vial should be stored in a freezer, preferably at -20°C or below, and in a desiccator to minimize exposure to moisture.[1] For the highest level of protection, the vial should be backfilled with an inert gas like argon or nitrogen before sealing.

Q4: Can I store 4'-(Aminomethyl)-1,1'-biphenyl-4-ol as a stock solution?

A4: While convenient, storing this compound in solution for extended periods is not recommended due to the increased rate of oxidation. If you must prepare a stock solution, it should be made fresh for each experiment. If short-term storage is unavoidable, use a deoxygenated solvent, store the solution in a tightly sealed vial under an inert atmosphere at -20°C or below, and for no longer than a few days. Consider the addition of an antioxidant to the solution, but verify its compatibility with your downstream application.

Q5: Are there any incompatible materials I should avoid when handling or storing this compound?

A5: Yes. Avoid contact with strong oxidizing agents, strong bases, and metals that can catalyze oxidation, such as copper and iron.[2] Ensure all glassware is scrupulously clean.

Troubleshooting Guide

This section provides solutions to common problems encountered during the storage and handling of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol.

Issue 1: Discoloration of Solid Compound
  • Symptom: The solid material, which should be off-white to light tan, has turned yellow, brown, or even black.

  • Probable Cause: Oxidation due to prolonged or repeated exposure to atmospheric oxygen and/or light.

  • Solutions:

    • Assess Purity: Before use, it is critical to assess the purity of the discolored material using an appropriate analytical technique, such as HPLC (see Analytical Protocols section).

    • Purification (for advanced users): If the impurity levels are unacceptable, the material may be purified by recrystallization. However, this should be done with care to avoid further oxidation.

    • Prevention: For future storage, subdivide larger quantities of the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to air each time a sample is taken. Always store under the recommended conditions (see FAQ A3).

Issue 2: Rapid Discoloration of Solutions
  • Symptom: A freshly prepared solution of the compound quickly develops a yellow or brown color.

  • Probable Cause: Dissolved oxygen in the solvent, trace metal contaminants, or exposure to light during preparation.

  • Solutions:

    • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with a gentle stream of an inert gas (argon or nitrogen) for 15-30 minutes.

    • Use High-Purity Solvents: Ensure you are using HPLC-grade or other high-purity solvents to minimize metal contamination.

    • Work in a Controlled Environment: If possible, prepare solutions in a glove box or under a stream of inert gas.

    • Protect from Light: Use amber glassware or wrap your flasks and vials in aluminum foil.

    • Consider Antioxidants: For applications where it will not interfere, the addition of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the solution can significantly inhibit oxidation. The optimal choice and concentration should be empirically determined.

Proposed Oxidation Pathway and Prevention Workflow

The primary degradation pathway for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol is likely the oxidation of the phenol to a quinone-like species. The aminomethyl group may also be susceptible to oxidation.

Proposed Oxidation and Prevention Workflow cluster_storage Storage cluster_handling Handling & Solution Prep cluster_prevention Preventative Measures Compound 4'-(Aminomethyl)-1,1'-biphenyl-4-ol (Solid, High Purity) StorageConditions Store at ≤ -20°C Inert Atmosphere (Ar/N2) Protect from Light Desiccate Compound->StorageConditions SolutionPrep Prepare Solution StorageConditions->SolutionPrep Use as needed DegradedSolution Oxidized Solution (Colored Impurities) SolutionPrep->DegradedSolution Exposure to O2, Light, Metals GoodSolution Stable Solution SolutionPrep->GoodSolution With Precautions Deoxygenate Deoxygenate Solvent Deoxygenate->SolutionPrep Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Antioxidant->SolutionPrep InertAtmosphere Use Inert Atmosphere InertAtmosphere->SolutionPrep

Caption: Workflow for preventing oxidation during storage and handling.

Analytical Protocols for Purity Assessment

Regularly assessing the purity of your 4'-(Aminomethyl)-1,1'-biphenyl-4-ol is crucial. High-Performance Liquid Chromatography (HPLC) is a recommended technique.

Recommended HPLC Method

While a specific method for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol is not widely published, a reverse-phase HPLC method is a logical starting point based on methods for similar compounds.[3]

ParameterRecommended Starting Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm and 280 nm
Injection Vol. 10 µL
Sample Prep. Dissolve in a small amount of mobile phase B (Acetonitrile) and dilute with mobile phase A (Water) to the working concentration.

Note: This is a starting point and may require optimization for your specific instrumentation and purity requirements. The appearance of new, broader peaks with longer retention times may indicate the formation of polymeric degradation products.

Summary of Recommended Storage Conditions

ConditionSolid CompoundStock Solution (Short-term only)
Temperature ≤ -20°C≤ -20°C
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)
Light Protect from light (Amber vial)Protect from light (Amber vial)
Moisture Store in a desiccatorUse anhydrous, deoxygenated solvents
Antioxidants Not generally necessary for solidRecommended (e.g., Ascorbic Acid)
Duration Months to yearsA few days at most

References

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-ol, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Tzakova, T., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. International Journal of Molecular Sciences, 24(6), 5305.
  • Tzakova, T., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls.
  • Kocic, B., et al. (2020). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. Archives of Medical Science, 16(5), 1163-1176.
  • Tzakova, T., et al. (2023).
  • Galati, G., et al. (2018). Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies.
  • BenchChem. (2025). Synthesis of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide.
  • University of North Carolina at Chapel Hill. (n.d.). GENERAL HPLC METHODS.
  • National Center for Biotechnology Information. (n.d.). 4'-(Aminomethyl)-(1,1'-biphenyl)-4-ol hydrochloride. PubChem.
  • MilliporeSigma. (n.d.). 4'-(aminomethyl)-[1,1'-biphenyl]-4-ol hydrochloride.
  • MilliporeSigma. (n.d.).
  • Svancara, I., et al. (2025). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection.
  • Sremac, M., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC.
  • Jaysankar, D., et al. (2022). Validation of biphenyl degradation pathway by polymerase chain reaction, peptide mass fingerprinting and enzyme analysis. World Journal of Engineering.
  • Kafle, A., et al. (2015). What are stabilizers for amides, imides and amines for their long time storage?.
  • Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro -.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Douša, M., et al. (2021). The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. Journal of Pharmaceutical and Biomedical Analysis, 205, 114300.
  • Kumar, A., et al. (2009). Pharmaceutical Impurities: An Overview.
  • Natarajan, M. R., et al. (1999). Degradation of biphenyl by methanogenic microbial consortium.
  • Merck Veterinary Manual. (n.d.). Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals.
  • Veeprho. (n.d.).
  • Patsnap. (n.d.). Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl.
  • BenchChem. (2025).
  • BenchChem. (2025). Stability and Storage of 4-Benzyloxy-biphenyl: A Technical Guide.
  • Mukherjee, S., et al. (2018).
  • National Center for Biotechnology Inform
  • Takenaka, S., et al. (2003). The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. PMC.
  • Google Patents. (n.d.). US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • Al-Majid, A. M., et al. (2023).
  • ResearchGate. (n.d.). The Degradation Pathway of Biphenyl.

Sources

Optimization

Technical Support Center: Recrystallization of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Executive Summary & Chemical Context Purifying 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride presents a unique thermodynamic challenge due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

Purifying 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride presents a unique thermodynamic challenge due to its amphiphilic structure. The molecule consists of a highly hydrophobic biphenyl core, a polar hydrogen-bonding phenol group, and an ionic aminomethyl hydrochloride salt.

Because of this structural dichotomy, standard single-solvent recrystallization often fails. The compound is typically either too soluble (in water or methanol) or completely insoluble (in non-polar solvents like hexane or diethyl ether)[1][2]. To achieve high-purity crystalline Active Pharmaceutical Ingredients (API), a carefully balanced binary solvent system (a "good" solvent paired with an "anti-solvent") is required[3].

Quantitative Data: Solvent System Comparison

The table below summarizes the causality and expected outcomes of various solvent systems when applied to biphenyl amine hydrochlorides.

Solvent SystemRoleMechanistic Solute BehaviorTypical Recovery YieldPurity & Practicality Profile
Water Single SolventHigh solubility of the HCl salt; poor interaction with the biphenyl core.< 40%High purity, but unacceptable yield. High risk of salt dissociation or hydrolysis.
Absolute Ethanol Single SolventGood solubility at reflux, moderate solubility at 0°C.60 - 70%Good purity. Ethanol effectively solvates both the polar and non-polar domains[2].
Methanol / Ethyl Acetate Binary (Good / Anti)Extreme solubility in MeOH; EtOAc rapidly forces precipitation.75 - 85%Excellent purity. Requires careful dropwise titration of EtOAc to prevent oiling out.
Ethanol / Diethyl Ether Binary (Good / Anti)Optimal balance. EtOH solvates the API; Ether rapidly drops the dielectric constant[3].85 - 95% Optimal. The standard literature method for complex amine hydrochlorides.

Troubleshooting FAQs

Q: Why does my compound "oil out" instead of forming a crystalline lattice? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the solvent system's polarity drops too rapidly. Because this compound has a rigid hydrophobic biphenyl core and a highly polar amine hydrochloride group, the rapid addition of an anti-solvent at high temperatures forces the compound to separate as a dense, impure liquid phase rather than a highly ordered crystal lattice. Causality Fix: Ensure the ethanol solution is cooled completely to room temperature before adding the anti-solvent. If oiling occurs, reheat the mixture until it becomes a homogeneous solution, add 1-2 mL of the good solvent (ethanol), and cool more slowly.

Q: Can I use water to recrystallize this specific compound? A: While water is a standard solvent for simple, low-molecular-weight amine hydrochlorides[1], it is highly discouraged for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride. The biphenyl moiety is intensely hydrophobic[2]. While the hydrochloride salt makes it soluble in water, the ionic amine-HCl interactions heavily favor the aqueous phase during cooling, resulting in massive yield loss. Absolute ethanol is preferred as its ethyl backbone interacts with the biphenyl ring, while its hydroxyl group solvates the amine salt[2].

Q: How do I remove the pink/brown discoloration from my crude product? A: Discoloration is typically caused by trace oxidation of the phenol group on the biphenyl ring. Phenols are susceptible to forming highly conjugated, colored quinone-like byproducts. Causality Fix: Add 1-2% (w/w) activated carbon (charcoal) to the hot ethanol solution. The highly conjugated colored impurities will selectively adsorb to the porous carbon matrix. Perform a hot gravity filtration to remove the charcoal before proceeding to the cooling step.

Standard Operating Procedure (SOP): Two-Solvent Recrystallization

This protocol utilizes a self-validating feedback loop to ensure optimal saturation and phase behavior.

Step 1: Initial Dissolution (The "Good" Solvent)

  • Place the crude 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride in a clean, dry Erlenmeyer flask.

  • Add a minimum volume of boiling absolute ethanol (approximately 5-10 mL per gram of crude API)[4].

  • Validation Check: If the solution remains cloudy after boiling, slowly add boiling ethanol in 1 mL increments until completely clear. Any persistently insoluble material at this stage is likely inorganic salts or dust and must be removed via hot gravity filtration[3].

Step 2: Decolorization (If Required)

  • If the solution is tinted pink or brown, remove it from the heat source.

  • Add 10-20 mg of activated charcoal per gram of solute, and boil gently for 2 minutes.

  • Perform a hot gravity filtration through fluted filter paper to remove the charcoal[3].

Step 3: Cooling & Nucleation

  • Allow the clear ethanol solution to cool undisturbed to room temperature.

  • Mechanistic Note: Slow cooling allows the molecules to arrange into a highly ordered, pure crystal lattice, thermodynamically excluding impurities[3].

Step 4: Anti-Solvent Titration

  • Once at room temperature, add diethyl ether (the anti-solvent) dropwise while swirling the flask.

  • Validation Check: Continue adding until the solution becomes slightly turbid (cloudy) and does not clear upon swirling. This turbidity visually validates that the saturation point has been reached. The non-polar ether reduces the overall dielectric constant of the solvent system, forcing the polar hydrochloride salt out of solution[3].

Step 5: Crystallization & Harvesting

  • Place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize thermodynamic yield.

  • Harvest the crystals via vacuum filtration using a Büchner funnel[3].

  • Wash the filter cake with a small volume of ice-cold diethyl ether to remove residual mother liquor without dissolving the purified product.

  • Dry the crystals under vacuum to a constant weight.

Workflow Visualization

RecrystallizationWorkflow Start Crude 4'-(Aminomethyl)- 1,1'-biphenyl-4-ol HCl Dissolve Dissolve in minimum hot Ethanol Start->Dissolve ColorCheck Colored Impurities Present? Dissolve->ColorCheck Charcoal Add Activated Carbon & Hot Gravity Filter ColorCheck->Charcoal Yes Cooling Cool slowly to Room Temperature ColorCheck->Cooling No Charcoal->Cooling OilCheck Did the Solute Oil Out? Cooling->OilCheck FixOil Reheat, Add 1-2 mL EtOH, Cool Slower OilCheck->FixOil Yes AntiSolvent Add Diethyl Ether (Anti-Solvent) dropwise OilCheck->AntiSolvent No FixOil->Cooling CrystalCheck Crystals Formed? AntiSolvent->CrystalCheck Scratch Scratch Glass / Add Seed Crystal / Chill CrystalCheck->Scratch No Filter Vacuum Filtration & Wash with Cold Ether CrystalCheck->Filter Yes Scratch->CrystalCheck Pure Pure Crystalline API Filter->Pure

Logical troubleshooting workflow for the recrystallization of biphenyl amine hydrochlorides.

References

  • Di-Methyl Amine Hydrochloride (DMA HCL)– Pharma & Agrochemical Intermediate. China Amines. Available at:[Link]

  • 1. Crystallization. University of Missouri-Kansas City (UMKC). Available at: [Link]

  • Why is ethanol a good solvent for the recrystallization of biphenyl... Transtutors. Available at: [Link]

  • MONOETHYLAMINE HCL. Ataman Kimya. Available at: [Link]

  • Experiment 2: Recrystallization. Athabasca University. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Residual Solvent Removal from 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the final isolation of biphenyl-based active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the final isolation of biphenyl-based active pharmaceutical ingredients (APIs). 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride is a particularly challenging molecule. The presence of both a mildly acidic phenol and a highly polar, ionic primary amine hydrochloride moiety creates a robust hydrogen-bonding network. This network readily traps polar solvents (like methanol, ethanol, and water) as stable solvates, while the rigid biphenyl backbone can occlude solvents like dichloromethane (DCM) or tetrahydrofuran (THF) within the crystal lattice.

This guide provides field-proven, self-validating troubleshooting protocols to achieve compliance with the 1[1] without compromising the chemical integrity or polymorphic stability of your API.

Workflow: Diagnosing and Resolving Solvent Retention

G Start Crude 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl (High Residual Solvent) Analyze Identify Solvent (GC-HS) Check ICH Q3C Limits Start->Analyze Decision Is solvent trapped in crystal lattice (Solvate)? Analyze->Decision Vacuum Direct Vacuum Drying (N2 Sweep, 40-50°C) Decision->Vacuum No (Surface solvent) Slurry Solvent-Mediated Slurry (e.g., Heptane/EtOAc) Decision->Slurry Yes (e.g., MeOH, EtOH) QC Re-analyze via GC-HS Vacuum->QC Slurry->Vacuum QC->Decision Above ICH limits Pass Compliant API QC->Pass Below ICH limits

Caption: Workflow for diagnosing and removing residual solvents from API crystals.

Troubleshooting Guides & FAQs

Q1: We are using extended vacuum drying at 50°C, but our GC-HS analysis still shows 8,000 ppm of Methanol. Why isn't the solvent evaporating?

Causality & Mechanism: Methanol is a Class 2 solvent and a strong hydrogen-bond donor/acceptor. In 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl, methanol molecules intercalate between the phenol (-OH) and the protonated amine (-NH


 Cl

) groups, forming a stable crystalline solvate rather than just sitting on the crystal surface[2]. Standard vacuum drying only removes surface solvent; the thermal energy at 50°C is insufficient to break the lattice hydrogen bonds without melting or degrading the crystal.

Solution: You must disrupt the crystal lattice using a Solvent-Mediated Slurry (also known as solvent exchange). By slurrying the crystals in a non-polar anti-solvent (e.g., heptane or ethyl acetate), the thermodynamic equilibrium shifts, pulling the methanol out of the lattice and replacing it with a Class 3 solvent that is much easier to dry.

Protocol 1: Solvent-Mediated Slurry for Solvate Disruption

Objective: Exchange trapped Class 2 polar solvents for Class 3 volatile solvents.

  • Suspend the crude 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl crystals in 10 volumes (v/w) of anhydrous Ethyl Acetate in a jacketed reactor.

  • Agitate at 250 RPM and heat the slurry to 45°C for 2 hours.

    • Self-Validation: The API should remain as a cloudy suspension. If the mixture turns clear, you have added too much solvent or the wrong anti-solvent, risking yield loss.

  • Cool the suspension linearly to 5°C over 1 hour to minimize solubility losses.

  • Filter the slurry under a nitrogen blanket to prevent atmospheric moisture condensation.

  • Wash the filter cake with 2 volumes of cold (5°C) Heptane.

  • Dry under vacuum using Protocol 2.

Q2: When we increase the drying temperature to 65°C to remove residual THF, the white crystals turn slightly pink/brown. How can we dry the API without degradation?

Causality & Mechanism: The discoloration is due to the oxidative degradation of the phenol moiety. Phenols are electron-rich and susceptible to auto-oxidation into quinones, especially at elevated temperatures in the presence of trace oxygen. Furthermore, excessive heat under high vacuum can cause dissociation of the hydrochloride salt (loss of HCl gas)[3], freeing the amine to react further or altering the solubility profile of the final API[2].

Solution: Lower the temperature to 40°C and implement Inert-Gas Swept Vacuum Drying . The sweep gas acts as a carrier, reducing the partial pressure of the solvent in the headspace much more effectively than static vacuum, while simultaneously displacing oxygen.

Protocol 2: Inert-Gas Swept Vacuum Drying

Objective: Remove residual solvents safely from heat- and oxygen-sensitive phenolic APIs.

  • Load the wet cake into a vacuum oven or agitated filter dryer.

  • Purge the chamber by pulling a vacuum (< 50 mbar) and backfilling with high-purity Nitrogen (N

    
    ) three times.
    
  • Establish Sweep: Open the vacuum valve and introduce a continuous, metered bleed of N

    
     through a needle valve at the opposite end of the chamber. Maintain a dynamic pressure of 100-200 mbar.
    
  • Heat the jacket/shelves to a maximum of 40°C.

  • Monitor: Perform GC-HS on samples taken every 4 hours.

    • Self-Validation: The solvent concentration should decay exponentially. If the decay curve flatlines above the 4[4], a solvate is present, and you must revert to Protocol 1.

Q3: Can we wash the filter cake with water to remove polar organic solvents like DMF or DMSO?

Causality & Mechanism: While water is excellent at washing away highly polar solvents, 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl is a hydrochloride salt. The ionic nature of the -NH


 Cl

group imparts significant aqueous solubility[2]. Washing directly with water will lead to unacceptable yield losses and may cause the API to oil out or form a sticky hydrate.

Solution: Avoid pure aqueous washes. If DMSO or DMF must be removed, use a highly controlled displacement wash with a cold, miscible organic solvent (like Acetone or Isopropanol) followed by a non-polar displacement (Heptane). If aqueous washing is absolutely unavoidable, use a pre-chilled (2°C) saturated brine (NaCl) solution to leverage the common-ion effect (chloride), suppressing the solubility of the HCl salt.

Regulatory Data: ICH Q3C Limits for Common Solvents

To ensure patient safety and regulatory compliance, all residual solvents must be quantified via Headspace Gas Chromatography (GC-HS) and confirmed to be below the limits specified by the 5[5].

SolventICH Q3C ClassPermitted Daily Exposure (PDE)Concentration LimitTypical Source in Biphenyl Synthesis
Methanol Class 230.0 mg/day3,000 ppmCrystallization / Reaction solvent
Dichloromethane (DCM) Class 26.0 mg/day600 ppmExtraction / Halogenation steps
Tetrahydrofuran (THF) Class 27.2 mg/day720 ppmCross-coupling solvent
Ethanol Class 350.0 mg/day5,000 ppmFinal recrystallization
Ethyl Acetate Class 350.0 mg/day5,000 ppmWork-up / Slurry solvent

References

  • European Medicines Agency (EMA). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from 6

  • International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from 1

  • U.S. Food and Drug Administration (FDA). Q3C — Tables and List Guidance for Industry. Retrieved from 5

  • Smolecule. N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride (Solubility and Salt Formation Principles). Retrieved from 2

  • Benchchem. Exatecan Intermediate 2 hydrochloride (Hydrochloride Salt Handling and Stability). Retrieved from3

  • International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R6). Retrieved from 4

Sources

Optimization

minimizing side reactions during deprotection of biphenyl amines

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the deprotection of biphenyl amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the deprotection of biphenyl amines.

As a Senior Application Scientist, I have structured this guide to move beyond simple troubleshooting. We will explore the mechanistic causality behind side reactions, provide self-validating protocols, and equip you with the data necessary to optimize your synthetic workflows.

The deprotection of tert-butyloxycarbonyl (Boc) or trityl (Trt) protected biphenyl amines typically requires strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). While the cleavage of the carbamate bond is thermodynamically favorable, it generates a highly reactive tert-butyl carbocation (


-Bu

)
intermediate[1].

Biphenyl systems are highly conjugated and electron-rich. While the ring directly bearing the newly liberated (and subsequently protonated) amine is deactivated, the adjacent phenyl ring remains highly susceptible to electrophilic aromatic substitution (Friedel-Crafts alkylation) . If the


-Bu

cation is not immediately quenched by a scavenger, it will attack the biphenyl core, resulting in a

Da mass shift (or

Da for di-alkylation) in your final product[1].

To prevent this, we must manipulate the reaction kinetics: the rate of carbocation scavenging must vastly exceed the rate of electrophilic aromatic substitution.

Troubleshooting Q&A

Q1: My LC-MS shows the desired product mass, but also significant peaks at +56 Da and +112 Da. What is happening, and how do I stop it? A: You are observing mono- and di-tert-butylation of your biphenyl core. The acid has successfully removed the Boc group, but the resulting


-Bu

cation has alkylated your substrate[1]. Solution: You must upgrade your scavenger. If you are using water or no scavenger, switch to a hydride donor like Triisopropylsilane (TIPS) or Triethylsilane (TES). Hydride donors irreversibly reduce the

-Bu

cation to isobutane gas, completely removing the electrophile from the reaction mixture.

Q2: I am already using a standard TFA/Water (95:5) cleavage cocktail, but side reactions persist. Why isn't water sufficient? A: Water acts as a nucleophilic scavenger, trapping the


-Bu

cation to form tert-butanol. However, in the presence of strong acids like TFA, tert-butanol can re-ionize back into the

-Bu

cation and water. This makes water a reversible scavenger. For highly nucleophilic substrates like biphenyls, reversible trapping is insufficient[]. You must use irreversible scavengers (TIPS, anisole, or phenol) that permanently neutralize the carbocation.

Q3: Can I avoid carbocation generation entirely by using a different deprotection strategy? A: Yes. If your biphenyl amine is exceptionally sensitive, consider orthogonal protecting groups. The Alloc (allyloxycarbonyl) group can be removed under neutral conditions using Palladium catalysis and a mild scavenger like Dimethylamine-borane (


)[3]. Alternatively, Fmoc can be removed using basic conditions (piperidine), which avoids carbocations entirely, though you must manage dibenzofulvene adducts[].

Experimental Protocols

Protocol A: Optimized Irreversible Scavenging (TFA/TIPS/H2O)

This is a self-validating system: the evolution of isobutane gas confirms the active quenching of the carbocation.

  • Preparation: Dissolve the Boc-protected biphenyl amine (0.1 mmol) in anhydrous Dichloromethane (DCM) (1.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (0.1 mL, ~50 equivalents) and deionized Water (0.05 mL). Mechanistic Note: TIPS provides irreversible hydride donation, while water quenches any highly reactive silyl esters formed during the process.

  • Acidification: Cool the flask to 0 °C in an ice bath. Slowly add Trifluoroacetic acid (TFA) (1.0 mL) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. Self-Validation: You should observe faint bubbling; this is the release of isobutane gas and

    
    .
    
  • Monitoring: Take a 5

    
    L aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Ensure the complete disappearance of the starting material and the absence of 
    
    
    
    Da peaks.
  • Workup: Concentrate the mixture under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether (3 x 5 mL). The pure biphenyl amine TFA salt will precipitate, while the TIPS and TIPS-adducts remain soluble in the ether.

Protocol B: Mild Lewis Acid Deprotection (TMSOTf/2,6-Lutidine)

Use this when Brønsted acids (like TFA) cause polymerization or excessive cleavage of the biphenyl system.

  • Preparation: Dissolve the substrate (0.1 mmol) in anhydrous DCM (2.0 mL) under an argon atmosphere.

  • Base Addition: Add 2,6-Lutidine (0.5 mmol, 5 eq). This non-nucleophilic base prevents the reaction from becoming overly acidic, protecting sensitive functional groups.

  • Activation: Cool to 0 °C. Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.3 mmol, 3 eq) dropwise.

  • Reaction & Workup: Stir for 30 minutes. Quench the reaction with saturated aqueous

    
     (2 mL). Extract with DCM, dry over 
    
    
    
    , and concentrate.

Data Presentation

Table 1: Scavenger Selection Guide for Biphenyl Amine Deprotection

ScavengerMechanism of ActionReversibilityBest Used For
Water (

)
Nucleophilic trapping (forms

-butanol)
ReversibleMildly sensitive substrates; bulk quenching.
TIPS / TES Hydride donation (forms isobutane gas)Irreversible Highly electron-rich biphenyls ; prevents alkylation.
Anisole / Phenol Aromatic electrophilic trappingIrreversibleSubstrates where silanes cause reduction side-reactions.
Ethanedithiol (EDT) Soft nucleophilic trappingIrreversibleSubstrates containing sulfur (e.g., thiophenes, Met, Cys).

Table 2: Acid System Selection and Side-Reaction Risks

Acid SystemRelative StrengthRisk of Biphenyl AlkylationNotes
10% TFA in DCM LowLow to ModerateMay result in incomplete deprotection.
50% TFA in DCM HighHigh Industry standard; requires robust scavenger cocktail .
4M HCl in Dioxane Very HighModerateGood alternative to TFA; produces HCl salts directly.
TMSOTf / Lutidine Lewis AcidLowExcellent for highly sensitive, acid-labile architectures.

Mechanistic & Workflow Visualizations

Mechanism Start Boc-Protected Biphenyl Amine Acid Acidic Cleavage (TFA / HCl) Start->Acid Intermediate Free Amine + t-Butyl Cation (t-Bu+) Acid->Intermediate Scavenger Effective Scavenging (TIPS / Phenol) Intermediate->Scavenger NoScavenger Ineffective / No Scavenger (e.g., Water only) Intermediate->NoScavenger Desired Desired Product: Pure Biphenyl Amine Scavenger->Desired Fast Quench (Irreversible) Undesired Side Reaction: tert-Butylated Biphenyl (+56 Da Mass Shift) NoScavenger->Undesired Electrophilic Attack (Friedel-Crafts)

Caption: Divergent pathways of Boc deprotection highlighting the critical role of irreversible scavengers.

Workflow Step1 Perform Cleavage & Analyze Crude via LC-MS Decision1 Is +56 Da or +112 Da peak present? Step1->Decision1 PathYes Alkylation Detected: Switch to TIPS/EDT Cocktail Decision1->PathYes Yes PathNo Check for Incomplete Deprotection Decision1->PathNo No PathYes->Step1 Retry Protocol Incomplete Starting Material Remains: Increase Acid Conc. or Time PathNo->Incomplete SM Present Success Clean Deprotection: Proceed to Ether Trituration PathNo->Success Product Only Incomplete->Step1 Retry Protocol

Caption: Decision tree for troubleshooting biphenyl amine deprotection based on LC-MS data.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. ACS Publications. Available at:[Link][4]

Sources

Troubleshooting

Technical Support Center: Handling the Hygroscopic Properties of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol Hydrochloride

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges related to the physical stability of active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges related to the physical stability of active pharmaceutical ingredients (APIs). 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride is a highly valuable research compound, but its specific molecular architecture presents significant handling challenges due to severe hygroscopicity.

This guide is designed to provide researchers and drug development professionals with field-proven, self-validating protocols to ensure stoichiometric accuracy, maintain compound integrity, and troubleshoot common physical state alterations.

Mechanistic Causality: Understanding the API

Before implementing handling protocols, it is critical to understand why this specific compound behaves the way it does.

Mechanism Atmosphere Atmospheric Moisture (H2O > CRH) Molecule 4'-(Aminomethyl)-1,1'- biphenyl-4-ol HCl Atmosphere->Molecule Exceeds Critical Relative Humidity Phenol Phenol (-OH) Group (H-Bonding) Molecule->Phenol Amine Amine HCl (-NH3+ Cl-) (Ion-Dipole) Molecule->Amine Result Hydrate Formation & Deliquescence Phenol->Result Synergistic Water Uptake Amine->Result

Logical relationship of moisture absorption mechanisms in the biphenyl hydrochloride derivative.

Troubleshooting FAQs

Q: I left a vial of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride on the benchtop, and it turned into a sticky, gummy paste. Is the compound chemically degraded? A: You are observing deliquescence, a severe physical manifestation of hygroscopicity. While hydrochloride salts account for approximately 60% of all basic drug formulations due to their excellent solubility profiles[1], they are notoriously prone to moisture absorption[2]. In this specific biphenyl derivative, the protonated primary amine (-NH3+ Cl-) and the phenolic hydroxyl (-OH) group create a highly favorable hydrogen-bonding network. When ambient humidity exceeds the compound's Critical Relative Humidity (CRH)[3], it absorbs atmospheric water until it dissolves in its own absorbed moisture. The compound is likely not chemically degraded, but its physical state has been altered, which drastically affects its mechanical properties and makes direct weighing impossible[4].

Q: My dose-response curves are shifting to the right (showing lower potency) in recent biological assays. Could this be related to the compound's hygroscopicity? A: Yes. This is a classic stoichiometric error caused by unquantified water mass. If your API has absorbed 15% of its weight in water from the atmosphere, weighing out "10 mg" of the powder actually only delivers 8.5 mg of the active pharmaceutical ingredient. This artificially lowers the true molarity of your stock solutions. To establish a self-validating experimental system, you must quantify the exact water content of your batch before calculating molarity.

Q: If the hygroscopicity is too severe for my scale-up formulation, what are my options? A: High hygroscopicity can often be mitigated by developing highly controlled, moisture-barrier packaging[3]. However, if the solid-state properties remain unsuitable for manufacturing (e.g., poor flowability), you may need to initiate a salt screening program. Alternative counterions, such as mesylate or sulfate, can sometimes offer a cleaner polymorphic profile and lower hygroscopicity while maintaining the necessary aqueous solubility[4],[1].

Analytical Validation & Quality Control

To correct for moisture uptake, you must accurately quantify the water content. Relying on visual inspection is insufficient. Below is a summary of the quantitative methods available for validating the hydration state of your hydrochloride salt.

Table 1: Quantitative Comparison of Moisture Analysis Methods for Hydrochloride Salts

Analytical MethodSample SizeSensitivity / RangeDestructive?Primary Application for Hygroscopic APIs
Karl Fischer (Coulometric) 10–50 mg10 ppm to 1%YesQuantifying trace moisture in highly potent or carefully stored API batches.
Karl Fischer (Volumetric) 50–100 mg1% to 100%YesAssessing heavily hydrated or deliquescent samples recovered from the bench.
Thermogravimetric Analysis (TGA) 5–20 mg0.1% mass resolutionYesDifferentiating loosely bound surface moisture from tightly bound crystal hydrates.
Dynamic Vapor Sorption (DVS) 10–20 mg0.001% mass changeNoDetermining the exact Critical Relative Humidity (CRH) threshold for packaging.

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility in your assays, follow these step-by-step methodologies. Every protocol is designed as a self-validating system, meaning the output of the procedure includes a verification step to confirm success.

HandlingWorkflow Start Retrieve API Batch Check Visual Inspection (Powder vs. Clumped) Start->Check Decision Is it a free-flowing powder? Check->Decision Glovebox Transfer to Glovebox (<5% RH, N2/Ar) Decision->Glovebox YES Desiccate Vacuum Desiccation over P2O5 (24-48h) Decision->Desiccate NO (Deliquescent) KF Karl Fischer Titration (Determine % H2O) Glovebox->KF Desiccate->Glovebox Recovered Calculate Adjust Assay Stoichiometry KF->Calculate

Step-by-step experimental workflow for evaluating and handling the hygroscopic API batch.

Protocol 1: Precision Weighing and Handling

Causality Focus: Ambient air contains enough moisture to alter the mass of this compound within seconds due to its ion-dipole interactions. This protocol ensures the mass recorded is exclusively the API.

  • Atmospheric Control: Purge a controlled-atmosphere glovebox with dry Nitrogen or Argon until the internal relative humidity (RH) drops below 5%.

  • Acclimation: Transfer the sealed API vial, volumetric flasks, and anti-static weighing boats into the antechamber. Cycle the vacuum and inert gas three times to strip surface moisture before bringing them into the main chamber.

  • Handling: Uncap the vial only within the inert atmosphere.

  • Precision Weighing: Dispense the required mass into the weighing boat and record the mass immediately. Do not leave the bulk powder exposed, even inside the glovebox, for longer than necessary.

  • In-Situ Dissolution: If preparing a stock solution, add your anhydrous solvent (e.g., anhydrous DMSO) directly to the volumetric flask inside the glovebox before sealing it with a septum.

  • Validation Step: Perform a Karl Fischer (KF) titration on a parallel 10 mg aliquot from the same vial to validate that the water content remains below your acceptable threshold (typically <1%).

Protocol 2: Cold Vacuum Recovery of Deliquescent Samples

Causality Focus: Heating hydrochloride salts to drive off water can inadvertently cause the loss of hydrogen chloride gas (dehydrohalogenation) at elevated temperatures (e.g., 110–120 °C), which alters the pH and chemical stability of the API[3]. Therefore, cold vacuum desiccation is strictly required.

  • Assessment: If the API has turned into a sticky gum, do not attempt to scrape or weigh it directly. The mass will be highly variable and inaccurate.

  • Desiccant Preparation: Place the open vial in a vacuum desiccator containing a high-capacity, aggressive desiccant such as fresh phosphorus pentoxide (P2O5).

  • Cold Vacuum Application: Apply a high vacuum (< 1 mbar) at room temperature for 24 to 48 hours. Do not apply heat.

  • Physical Recovery: Once the material returns to a brittle, crystalline state, transfer the desiccator to a glovebox before opening. Break up the solid with a micro-spatula.

  • Validation Step: You must perform a Volumetric Karl Fischer titration on the recovered material. Use the resulting %H2O value to mathematically adjust the molecular weight of the compound in all subsequent stoichiometry calculations, ensuring your molarity is perfectly accurate.

References

Sources

Reference Data & Comparative Studies

Validation

Analytical Superiority of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol: A Comparative Mass Spectrometry Guide

Executive Summary Biphenyl-based amine scaffolds are ubiquitous in modern pharmacophores, offering rigid structural geometry and favorable lipophilicity. Among these, 4'-(Aminomethyl)-1,1'-biphenyl-4-ol is a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Biphenyl-based amine scaffolds are ubiquitous in modern pharmacophores, offering rigid structural geometry and favorable lipophilicity. Among these, 4'-(Aminomethyl)-1,1'-biphenyl-4-ol is a critical intermediate and active moiety in drug development. For bioanalytical scientists, developing highly sensitive and specific LC-ESI-MS/MS assays for this compound is essential for pharmacokinetic (PK) profiling. This guide objectively compares the mass spectrometric performance of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol against structurally adjacent alternatives, detailing the causality behind its fragmentation patterns and providing a self-validating experimental protocol.

Mechanistic Mass Spectrometry: Charge-Directed Fragmentation

In positive electrospray ionization (ESI+), 4'-(Aminomethyl)-1,1'-biphenyl-4-ol readily forms a protonated molecular ion


 at m/z 200.1. The protonation predominantly occurs at the primary amine due to its high gas-phase basicity compared to the phenolic hydroxyl group.

Upon Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable, charge-driven heterolytic cleavage. As established in foundational studies on protonated benzylamines, the primary fragmentation pathway is the expulsion of a neutral ammonia molecule (-17 Da)[1]. This yields a highly stable biphenylmethyl cation at m/z 183.1. The stability of this product ion is the primary driver of the compound's excellent sensitivity in Multiple Reaction Monitoring (MRM) assays; the extended


-conjugation of the biphenyl system, further enhanced by the electron-donating effect of the para-hydroxyl group, lowers the activation energy required for this cleavage. Because of this predictable and energy-dependent fragmentation, substituted benzylamines are frequently utilized as "thermometer ions" to calibrate internal energy distributions and determine the softness of ionization sources in mass spectrometers[2].

At higher collision energies, secondary fragmentation occurs via the loss of carbon monoxide (-28 Da) from the phenolic ring, generating a cyclopentadienyl-type cation at m/z 155.1. This secondary transition (m/z 200.1


 155.1) serves as an ideal qualifier ion, ensuring orthogonal validation of the analyte in complex biological matrices.

Fragmentation M [M+H]+ m/z 200.1 Protonated Precursor F1 [M+H - NH3]+ m/z 183.1 Biphenylmethyl Cation M->F1 - NH3 (17 Da) Low CE (15 eV) F2 [M+H - NH3 - CO]+ m/z 155.1 Cyclopentadienyl Cation F1->F2 - CO (28 Da) High CE (35 eV) F3 [M+H - NH3 - H2O]+ m/z 165.1 Dehydrated Cation F1->F3 - H2O (18 Da) Med CE (25 eV)

Caption: CID Fragmentation Pathway of Protonated 4'-(Aminomethyl)-1,1'-biphenyl-4-ol.

Comparative Performance Analysis

To contextualize the analytical performance of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol, we compare it against two structural analogs commonly encountered in drug discovery: 4-Phenylbenzylamine (lacking the hydroxyl group) and 4-(4-Aminophenyl)phenol (an aniline derivative lacking the methylene spacer).

Causality in Performance Differences:

  • Ionization Efficiency: 4'-(Aminomethyl)-1,1'-biphenyl-4-ol exhibits superior ESI+ efficiency compared to 4-phenylbenzylamine. The addition of the polar hydroxyl group increases the molecule's dipole moment and provides a hydrogen-bond acceptor/donor site. This enhances droplet solvation and surface activity during the electrospray desolvation process.

  • Fragmentation Threshold: 4-(4-Aminophenyl)phenol requires significantly higher Collision Energy (CE) to fragment. Because its nitrogen is directly attached to the aromatic ring (aniline-type), the C(sp2)-N bond is stronger and lacks the stable benzylic leaving-group dynamics. It predominantly loses

    
     rather than 
    
    
    
    , leading to lower overall MRM sensitivity. Conversely, benzylic cleavage is highly favored in molecules with a methylene spacer, consistently yielding the base peak in tandem mass spectrometry[3].
CompoundStructural VariancePrecursor

Quantifier Ion (Primary)Qualifier Ion (Secondary)Relative ESI+ EfficiencyOptimal CE (eV)
4'-(Aminomethyl)-1,1'-biphenyl-4-ol Target Moleculem/z 200.1m/z 183.1 (-NH

)
m/z 155.1 (-CO)High 15
4-Phenylbenzylamine Lacks -OH groupm/z 184.1m/z 167.1 (-NH

)
m/z 152.1 (-CH

)
Medium18
4-(4-Aminophenyl)phenol Lacks -CH

- spacer
m/z 186.1m/z 168.1 (-H

O)
m/z 158.1 (-CO)Low25
Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure trustworthiness and reproducibility, the following protocol incorporates an internal self-validation loop. By monitoring the ion ratio between the quantifier and qualifier transitions, the system automatically flags matrix interference or co-eluting isobaric compounds.

Step 1: Sample Preparation & System Suitability

  • Preparation: Dissolve the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL. The formic acid is critical as it drives the equilibrium toward the protonated

    
     state.
    
  • SST (System Suitability Test): Inject a neat standard. The signal-to-noise (S/N) ratio for the m/z 200.1

    
     183.1 transition must exceed 100:1.
    

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. The hydroxyl group ensures the compound retains slightly less than strictly non-polar biphenyls, eluting at approximately 1.8 minutes, safely away from the solvent front (where ion suppression is highest).

Step 3: MS/MS Source Optimization

  • Capillary Voltage: +3.5 kV.

  • Desolvation Temperature: 400°C (High temperature is required to fully desolvate the biphenyl core).

  • Collision Gas: Argon at 0.15 mL/min.

Step 4: Self-Validation Criteria (The Trust Mechanism)

  • Establish the baseline Ion Ratio: Area(m/z 155.1) / Area(m/z 183.1). In neat solvent, this ratio should be approximately 0.25 (25%) at their respective optimal CEs.

  • Validation Rule: During unknown sample analysis, if the ion ratio deviates by more than

    
    20% from the baseline, the result is automatically flagged for matrix interference.
    

Workflow S1 Step 1: Sample Prep & SST 0.1% FA drives [M+H]+ formation S2 Step 2: LC Separation C18 Column, Gradient Elution S1->S2 S3 Step 3: ESI(+) Ionization Desolvation at 400°C S2->S3 S4 Step 4: CID Fragmentation Argon Gas, CE Optimization S3->S4 S5 Step 5: MRM Detection & Validation Check 155.1 / 183.1 Ratio (u00B120%) S4->S5 S5->S1 Fails Ratio Check (Matrix Effect Flag)

Caption: Self-Validating LC-ESI-MS/MS Workflow for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol.

References
  • Source: nih.
  • Title: How Soft Is Secondary Electrospray Ionization?
  • Title: N-Methyl-N-(3-thien-2-ylbenzyl)

Sources

Comparative

Establishing Elemental Analysis and Purity Standards for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol Hydrochloride: A Comparative Guide

4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride (C₁₃H₁₄ClNO) is a highly valuable building block in pharmaceutical synthesis. Because it serves as a foundational intermediate, establishing its absolute purity and verif...

Author: BenchChem Technical Support Team. Date: March 2026

4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride (C₁₃H₁₄ClNO) is a highly valuable building block in pharmaceutical synthesis. Because it serves as a foundational intermediate, establishing its absolute purity and verifying its exact salt stoichiometry is a critical regulatory requirement.

Historically, laboratories relied exclusively on the "Mass Balance" approach—combining CHNS elemental analysis, Karl Fischer titration, and chromatography. Today, Quantitative NMR (qNMR) has emerged as a powerful orthogonal alternative that can replace multiple early-phase tests with a single-point analysis[1][2].

This guide objectively compares the traditional elemental mass balance approach against modern qNMR and HPLC methodologies, providing researchers with the theoretical frameworks, experimental data, and self-validating protocols necessary to qualify this compound as a primary reference standard.

The Analytical Challenge: Hydrochloride Salts

When characterizing pharmaceutical salts like 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride, analysts face two primary challenges:

  • Stoichiometric Verification: Ensuring the compound is a true 1:1 hydrochloride salt rather than a mixture of the free base and the salt. Formulations failing to account for the exact salt-to-free-base ratio will result in severe potency miscalculations[3].

  • Hygroscopicity: Hydrochloride salts are notoriously prone to absorbing atmospheric moisture. This "free water" artificially inflates the oxygen and hydrogen mass fractions during elemental analysis, leading to out-of-specification results if not properly corrected[3].

Traditional Gold Standard: CHNS-Cl Mass Balance

The classical method for proving the empirical formula of a synthesized compound is combustion analysis. In this method, the sample is combusted at ~1000°C, and the resulting gases (CO₂, H₂O, NO₂, SO₂) are separated and quantified to determine the exact mass fractions of Carbon, Hydrogen, and Nitrogen.

For a hydrochloride salt, CHNS analysis must be paired with a micro-coulometric or potentiometric titration to quantify the chloride counterion[4]. Historically, chemistry journals required elemental analysis results to fall within a strict ±0.4% margin of the theoretical value. However, this standard has recently come under intense scrutiny, as statistical analyses reveal that even highly pure compounds can experience a >15% random failure rate due to instrumental and matrix variations[5].

Table 1: Theoretical Elemental Composition & Acceptance Criteria

Based on the molecular formula C₁₃H₁₄ClNO (MW: 235.71 g/mol ).

ElementTheoretical Mass Fraction (%)Acceptable Range (±0.4% Rule)Analytical Technique
Carbon (C) 66.24%65.84% – 66.64%Dumas Combustion (TCD)
Hydrogen (H) 5.99%5.59% – 6.39%Dumas Combustion (TCD)
Nitrogen (N) 5.94%5.54% – 6.34%Dumas Combustion (TCD)
Chloride (Cl) 15.04%14.64% – 15.44%Micro-coulometric Titration
Oxygen (O) 6.79%6.39% – 7.19%Pyrolysis (IR / TCD)

The Modern Orthogonal Standard: Quantitative NMR (qNMR)

Unlike chromatographic methods that require an identical reference standard, NMR is a primary method of analysis[6]. The signal intensity (integral) in a ¹H-NMR spectrum is directly proportional to the number of nuclei producing that signal. By spiking the sample with a highly pure, structurally unrelated Internal Standard (IS), researchers can determine the absolute purity of the biphenyl compound in a single experiment[2].

Causality of Internal Standard Selection: For 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl, the analyte presents aromatic protons between 6.8–7.6 ppm and benzylic protons near 4.0 ppm. Maleic acid is the ideal internal standard because it produces a distinct olefinic singlet at ~6.3 ppm. This ensures zero spectral overlap, fulfilling the fundamental prerequisite for accurate qNMR integration[2].

qNMR_Logic Eq qNMR Purity Equation Result Absolute Purity (%w/w) Eq->Result Ix Integral of Analyte Ix->Eq Istd Integral of Standard Istd->Eq Wx Mass of Analyte Wx->Eq Wstd Mass of Standard Wstd->Eq

Figure 1: Logical parameters for absolute purity determination via qNMR.

Chromatographic Purity: HPLC-CAD vs. UV

While qNMR provides absolute mass fraction, High-Performance Liquid Chromatography (HPLC) remains superior for detecting trace organic impurities (e.g., unreacted biphenyl precursors). However, traditional UV detection is "blind" to the chloride counterion and inorganic salts. To achieve a complete purity profile, HPLC should be coupled with Charged Aerosol Detection (CAD), which provides a nearly uniform response for all non-volatile and semi-volatile species, including the HCl salt.

Table 2: Performance Comparison of Analytical Standards
FeatureCHNS-Cl Mass Balance¹H-qNMRHPLC-CAD/UV
Primary Output Empirical formula, salt stoichiometryAbsolute mass fraction (%w/w)Chromatographic purity (% area)
Reference Standard Requires elemental calibrants (e.g., Acetanilide)Uses independent internal standard (e.g., Maleic Acid)Requires identical reference standard
Sensitivity to Water Highly sensitive (skews %C and %H)Specific (water appears as a distinct peak at ~3.3 ppm in DMSO)Blind (unless specialized detectors are used)
Throughput Moderate (requires multiple orthogonal tests)High (single-point analysis)Moderate (requires method development)

Experimental Methodologies

To establish a self-validating system, laboratories should execute the following protocols in tandem.

Protocol A: CHNS-Cl Elemental Analysis Workflow
  • Sample Equilibration: Store the 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl sample in a desiccator over P₂O₅ for 24 hours to eliminate surface moisture, mitigating the hygroscopic errors common in hydrochloride salts[3].

  • Combustion (CHNS): Accurately weigh 1.500 mg (± 0.001 mg) of the sample into a tin capsule. Combust at 1000°C in an oxygen-rich environment using a Dumas-style elemental analyzer.

  • Detection: Route the combustion gases through temperature-programmed desorption (TPD) columns. Quantify Carbon, Hydrogen, and Nitrogen using a Thermal Conductivity Detector (TCD).

  • Chloride Titration: Combust a separate 5.0 mg aliquot in a Schöninger oxygen flask. Absorb the combustion products in dilute NaOH, and titrate the resulting chloride ions potentiometrically using 0.01 M AgNO₃[4].

  • Validation Check: The sum of %C, %H, %N, %O, and %Cl must equal 99.5% – 100.5%. If the total is lower, perform Karl Fischer titration to quantify absorbed water.

Protocol B: ¹H-qNMR Purity Determination
  • Standard Selection: Utilize NIST-traceable Maleic Acid (Purity ≥ 99.9%) as the internal standard[2].

  • Gravimetric Preparation: Using a microbalance, accurately weigh ~10.00 mg of the biphenyl analyte and ~5.00 mg of Maleic acid into the same glass vial.

  • Solvation: Dissolve the mixture in 0.6 mL of high-purity DMSO-d₆. Vortex until completely dissolved.

  • Acquisition Parameters: Transfer to a 5 mm NMR tube. Acquire the ¹H-NMR spectrum at 400 MHz (or higher) using a 90° excitation pulse.

  • Causality of Relaxation Delay: Set the relaxation delay (D1) to at least 30 seconds (≥ 5 × T₁ of the slowest relaxing proton). Failing to allow complete spin relaxation will artificially truncate the integrals, destroying the quantitative nature of the experiment.

  • Integration & Calculation: Integrate the maleic acid singlet at ~6.3 ppm (2 protons) and the analyte's benzylic CH₂ singlet at ~4.0 ppm (2 protons). Apply the qNMR equation (see Figure 1) to calculate absolute purity[6].

Workflow Start 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl Candidate Material Path1 Mass Balance Approach (Traditional) Start->Path1 Path2 qNMR Approach (Modern) Start->Path2 EA CHNS-Cl Elemental Analysis (Stoichiometry & Inorganics) Path1->EA HPLC HPLC-UV/CAD (Organic Impurities) Path1->HPLC KF Karl Fischer & TGA (Water & Volatiles) Path1->KF qNMR_Prep Internal Standard Addition (e.g., Maleic Acid) Path2->qNMR_Prep Cert Certified Primary Reference Standard EA->Cert HPLC->Cert KF->Cert qNMR_Acq 1H-qNMR Acquisition (Long D1 delay) qNMR_Prep->qNMR_Acq qNMR_Acq->Cert

Figure 2: Orthogonal workflow for establishing the primary reference standard.

Conclusion & Best Practices

Relying solely on CHNS elemental analysis to certify 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride is no longer sufficient due to the inherent statistical variability of combustion techniques[5] and the hygroscopic nature of hydrochloride salts[3].

For modern drug development professionals, the best practice is an orthogonal approach. qNMR should be deployed as the primary tool for absolute mass fraction determination, as it bypasses the need for identical reference materials and is immune to the moisture-induced skewing seen in elemental analysis[2][6]. Meanwhile, CHNS-Cl analysis should be retained specifically to confirm the 1:1 salt stoichiometry, and HPLC-CAD utilized to monitor trace organic impurities. By combining these techniques, laboratories create a self-validating data package that guarantees the scientific integrity of their reference standards.

References

1.[5] Chemistry World. "Elemental analysis under scrutiny again as competition raises accuracy questions." Available at:[Link] 2.[3] ARL Bio Pharma. "Drug Formulation and The Impact on Analytical Testing." Available at:[Link] 3.[4] MDPI. "A Simple and Green Analytical Alternative for Chloride Determination in High-Salt-Content Crude Oil: Combining Miniaturized Extraction with Portable Colorimetric Analysis." Available at:[Link] 4.[6] NuMega Resonance Labs. "Quantitative NMR Testing Services." Available at: [Link] 5.[1][2] Webster, G. K., & Kumar, S. (2014). "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." Analytical Chemistry, 86(23), 11474–11480. Available at:[Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol

This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol. In the absence of extensive, publicly available experimental spe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol. In the absence of extensive, publicly available experimental spectra for this specific molecule, this document leverages a comparative approach. By examining the well-documented spectral properties of structurally analogous compounds—4-aminobiphenyl and 4-hydroxybiphenyl—we can deduce and project the probable UV-Vis behavior of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this compound's spectrophotometric properties for purposes such as quantification, purity assessment, and reaction monitoring.

Introduction: The Biphenyl Chromophore and the Influence of Substituents

The fundamental chromophore in 4'-(Aminomethyl)-1,1'-biphenyl-4-ol is the biphenyl system. The conjugated π-electron system of the two phenyl rings gives rise to characteristic UV absorption bands. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the rings.[1]

In 4'-(Aminomethyl)-1,1'-biphenyl-4-ol, we have two key functional groups that act as auxochromes: a hydroxyl (-OH) group at the 4-position and an aminomethyl (-CH₂NH₂) group at the 4'-position. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption.[2]

  • Hydroxyl Group (-OH): As an electron-donating group, the hydroxyl group can cause a bathochromic (red) shift to a longer wavelength and a hyperchromic effect (increased absorbance).[2]

  • Aminomethyl Group (-CH₂NH₂): The amino group is also electron-donating. While the methylene spacer (-CH₂-) slightly isolates the nitrogen's lone pair from the aromatic ring, it is still expected to influence the electronic transitions.

This guide will systematically compare the known spectral data of 4-aminobiphenyl and 4-hydroxybiphenyl to predict the absorption profile of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol, considering the combined effects of its substituents.

Comparative UV-Vis Absorption Data

The following table summarizes the reported UV-Vis absorption maxima (λmax) for our comparator compounds and provides a projected λmax for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol.

Compoundλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)SolventReference
4-Aminobiphenyl 27817,380 (log ε = 4.24)Alcohol[3]
4-Hydroxybiphenyl 26017,380 (log ε = 4.24)Alcohol[4]
Biphenyl 24816,000Cyclohexane[5]
Projected: 4'-(Aminomethyl)-1,1'-biphenyl-4-ol ~265-285~18,000 - 22,000Polar Protic SolventInferred

Analysis of Comparative Data:

  • Both 4-aminobiphenyl and 4-hydroxybiphenyl exhibit a bathochromic shift compared to the parent biphenyl molecule, confirming the influence of the electron-donating amino and hydroxyl groups.

  • The amino group in 4-aminobiphenyl results in a more significant red shift than the hydroxyl group in 4-hydroxybiphenyl.

  • For 4'-(Aminomethyl)-1,1'-biphenyl-4-ol, the presence of both an amino-containing group and a hydroxyl group is expected to result in a λmax that is likely influenced by both, falling within the range of the individual substituted biphenyls or slightly outside, depending on the interplay of their electronic effects. The insulating effect of the methylene group in the aminomethyl substituent may lead to a less pronounced bathochromic shift compared to a direct amino substituent.

The Influence of Environmental Factors: Solvent Polarity and pH

The UV-Vis absorption spectrum of a compound can be significantly influenced by the surrounding environment, particularly the polarity of the solvent and the pH of the solution.[6]

Solvent Effects (Solvatochromism)

The polarity of the solvent can alter the energy levels of the ground and excited states of a molecule, leading to shifts in the absorption maximum.[7]

  • Polar Solvents: Polar solvents can interact with polar molecules through dipole-dipole interactions or hydrogen bonding.[8] For π to π* transitions, which are common in aromatic systems, an increase in solvent polarity generally leads to a small bathochromic (red) shift. For n to π* transitions, a hypsochromic (blue) shift is often observed in polar, hydrogen-bonding solvents.[9]

  • Non-polar Solvents: In non-polar solvents, the fine structure of the absorption spectrum is often more resolved.

For 4'-(Aminomethyl)-1,1'-biphenyl-4-ol, which possesses both hydrogen bond donor and acceptor sites, significant solvent effects are anticipated. A shift to longer wavelengths is expected as solvent polarity increases.

pH Effects

The UV-Vis spectrum of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol is expected to be highly sensitive to pH due to the presence of the acidic phenolic hydroxyl group and the basic aminomethyl group.

  • Acidic Conditions (Low pH): At low pH, the amino group of the aminomethyl substituent will be protonated to form -CH₂NH₃⁺. This will convert the electron-donating amino group into an electron-withdrawing group, likely causing a hypsochromic (blue) shift in the absorption maximum, moving it closer to that of unsubstituted biphenyl.[10][11]

  • Basic Conditions (High pH): In alkaline solutions, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion (-O⁻). This greatly enhances the electron-donating ability of this substituent, leading to a significant bathochromic (red) shift and a hyperchromic effect.[2][12]

A clear isosbestic point is often observed when the pH is varied, indicating an equilibrium between two species in solution (e.g., the protonated and neutral forms).[10]

Experimental Protocols

To empirically determine the UV-Vis absorption characteristics of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol, the following detailed experimental protocols are recommended.

Standard UV-Vis Spectrum Acquisition

This protocol outlines the steps for obtaining a standard UV-Vis absorption spectrum.

Materials:

  • 4'-(Aminomethyl)-1,1'-biphenyl-4-ol

  • Spectrophotometric grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

  • Sample Preparation:

    • Prepare a stock solution of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute solution with an expected absorbance in the range of 0.2 to 0.8 AU for optimal accuracy.

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent to be used as the blank.

    • Place the blank cuvette in the reference holder of the spectrophotometer.

    • Perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).[13][14]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution.

    • Fill the sample cuvette with the sample solution.

    • Place the sample cuvette in the sample holder.

    • Acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance at λmax.

    • If the concentration is known, calculate the molar absorptivity using the Beer-Lambert law: A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length (typically 1 cm), and c is the concentration in mol/L.

Investigation of pH Effects

This protocol describes how to assess the influence of pH on the UV-Vis spectrum.

Materials:

  • Stock solution of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol

  • A series of buffer solutions with varying pH values (e.g., pH 2, 4, 7, 9, 11)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Instrument Setup: Perform the initial instrument warm-up.

  • Sample Preparation:

    • For each pH value to be tested, prepare a sample by diluting a small aliquot of the stock solution into the respective buffer solution. Ensure the final concentration of the compound is consistent across all samples.

  • Measurement at Each pH:

    • For each pH, use the corresponding pure buffer solution as the blank for baseline correction.

    • Acquire the absorption spectrum of the sample in that buffer.

  • Data Analysis:

    • Overlay the spectra obtained at different pH values.

    • Plot the λmax as a function of pH.

    • Identify any isosbestic points.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described above.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilute Dilute to Working Concentration Stock->Dilute Baseline Baseline Correction (Blank) Dilute->Baseline WarmUp Instrument Warm-up WarmUp->Baseline Measure Acquire Sample Spectrum Baseline->Measure Identify_lambda Identify λmax Measure->Identify_lambda Calculate_epsilon Calculate Molar Absorptivity Identify_lambda->Calculate_epsilon

Caption: Workflow for Standard UV-Vis Spectrum Acquisition.

pH_Effect_Workflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_loop For each pH cluster_analysis Data Analysis Stock Stock Solution of Compound Mix Dilute Stock into Each Buffer Stock->Mix Buffers Prepare Buffer Series (pH 2-11) Buffers->Mix Baseline Baseline with Pure Buffer Mix->Baseline Measure Acquire Spectrum Baseline->Measure Overlay Overlay Spectra Measure->Overlay Plot Plot λmax vs. pH Overlay->Plot Isosbestic Identify Isosbestic Points Overlay->Isosbestic

Caption: Workflow for Investigating pH Effects on UV-Vis Absorption.

Conclusion and Future Directions

This comparative guide provides a robust theoretical framework for understanding the UV-Vis absorption characteristics of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol. Based on the analysis of structurally similar compounds, it is projected that this molecule will exhibit a primary absorption band in the 265-285 nm range, with its exact position and intensity being highly dependent on solvent polarity and pH. The provided experimental protocols offer a clear path for the empirical validation of these predictions. Future experimental work should focus on obtaining high-resolution spectra in a variety of solvents and across a wide pH range to fully characterize the photophysical properties of this compound.

References

  • Spectral and Photoprototropic Characteristics of 4-Aminobiphenyl in β-Cyclodextrin. [Link]

  • Uv-Vis Spectrum of 4-Aminobiphenyl - SIELC Technologies. [Link]

  • Substituent and solvent effects on UV-visible absorption spectra of liquid crystalline disubstituted biphenylcyclohexane derivatives - A computational approach | Request PDF - ResearchGate. [Link]

  • Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering - University of Houston Open Educational Resources. [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue Engineering. [Link]

  • Experiment No. 2 UV-Vis Analysis | PDF | Absorbance | Scientific Observation - Scribd. [Link]

  • Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer - Science Department. [Link]

  • 4-Hydroxybiphenyl - Optional[UV-VIS] - Spectrum - SpectraBase. [Link]

  • 4-Aminobiphenyl - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

  • UV/Vis Spectrophotometry - Mettler Toledo. [Link]

  • 4-Aminobiphenyl - SIELC Technologies. [Link]

  • 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem. [Link]

  • 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem. [Link]

  • Solvent Effects in UV-Vis Spectroscopy | PDF | Chemical Polarity - Scribd. [Link]

  • Part 11: Solvent Effects in the UV Visible Spectroscopy - YouTube. [Link]

  • 4'-(Aminomethyl)-(1,1'-biphenyl)-4-ol hydrochloride - PubChem. [Link]

  • Effect of pH on the UV-visible absorption spectra of... - ResearchGate. [Link]

  • Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob - Slideshare. [Link]

  • p-Hydroxybiphenyl - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • The influence of pH on the UV-Vis spectra of the standard solution. (a)... - ResearchGate. [Link]

  • Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method - IIVS.org. [Link]

  • Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. [Link]

  • Effects of pH on light absorption properties of water-soluble organic compounds in particulate matter emitted from typical emission sources - PubMed. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. [Link]

  • UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available - science-softCon. [Link]

  • Biphenyl - PhotochemCAD. [Link]

  • [1,1'-Biphenyl]-4-ol, 3-amino- Properties - EPA. [Link]

  • 4-Phenylphenol - Wikipedia. [Link]

  • 1,1'-Biphenyl, 4-methyl- - the NIST WebBook. [Link]

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Comparative

Bioactivity Comparison of Biphenyl-4-ol Derivatives in Drug Discovery: A Technical Guide

As a Senior Application Scientist, evaluating the bioactivity of privileged scaffolds is critical for optimizing lead compounds. The biphenyl-4-ol scaffold is a highly versatile structure in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the bioactivity of privileged scaffolds is critical for optimizing lead compounds. The biphenyl-4-ol scaffold is a highly versatile structure in medicinal chemistry. Its dual nature—combining a lipophilic, rigid biphenyl core with a hydrogen-bond donating/accepting hydroxyl group—allows it to act as an ideal pharmacophore for diverse biological targets.

This guide objectively compares the bioactivity of biphenyl-4-ol derivatives across three distinct therapeutic areas: oncology (Steroid Sulfatase inhibition), multidrug resistance (P-glycoprotein inhibition), and neurodegeneration (BACE-1 inhibition). By analyzing the causality behind structural modifications and providing self-validating experimental protocols, this document serves as a comprehensive resource for drug development professionals.

Comparative Bioactivity Profiles

The structural plasticity of biphenyl-4-ol allows it to be functionalized into highly specific inhibitors. Table 1 summarizes the quantitative performance of leading biphenyl-4-ol derivatives against their respective targets.

Table 1: Quantitative Bioactivity Comparison of Biphenyl-4-ol Derivatives

Target / IndicationDerivative ClassRepresentative CompoundPotency (IC50 / EC50)Mechanism of Action
Steroid Sulfatase (STS) (Breast Cancer)Phosphate/Thiophosphate BiphenylsCompound 5d[1]IC50 = 22.1 µMCompetitive/Irreversible Enzyme Inhibition
P-glycoprotein (P-gp) (Multidrug Resistance)Tetrahydroisoquinoline-Biphenyl-4-ol (MC70)Compound 25[2]EC50 = 0.60 nMCompetitive Efflux Pump Inhibition
BACE-1 (Alzheimer's Disease)Hydroxyethylene-Biphenyl-4-ol ExtensionsCompound 25[3]IC50 = 69.0 nMActive Site (S1-S3 Pocket) Blockade

Mechanistic Deep Dive: Causality Behind Structural Choices

Understanding why the biphenyl-4-ol moiety is utilized is essential for rational drug design.

BACE-1 Inhibition: In the development of BACE-1 inhibitors for Alzheimer's disease, researchers utilized the biphenyl-4-ol moiety to extend the P1 substituent of hydroxyethylene-based scaffolds[3]. The causality here is structural: the large S1-S3 binding pocket of BACE-1 requires bulky, lipophilic groups for optimal occupation. The biphenyl-4-ol extension perfectly fills this hydrophobic cavity, resulting in an IC50 of 69 nM[3].

STS Inhibition: For hormone-dependent breast cancers, phosphate and thiophosphate biphenyl analogs act as potent Steroid Sulfatase (STS) inhibitors[1]. The biphenyl-4-ol structure mimics the steroidal D-ring of natural substrates like estrone sulfate. This structural mimicry guides the molecule into the STS active site, allowing the phosphate group to bind the catalytic machinery[1].

P-gp Inhibition: In the fight against multidrug resistance (MDR) in cancer, conjugating the biphenyl-4-ol derivative MC70 with furazan moieties via flexible alkyl chains yields highly potent P-glycoprotein (P-gp) inhibitors[2]. The lipophilic biphenyl core partitions effectively into the lipid bilayer, allowing the molecule to competitively bind the transmembrane domains of P-gp, achieving sub-nanomolar EC50 values[2].

PgpPathway Chemo Chemotherapeutic Agent Pgp P-glycoprotein (Efflux Pump) Chemo->Pgp Binds to Efflux Drug Efflux (MDR) Pgp->Efflux ATP Hydrolysis Accumulation Intracellular Drug Accumulation Pgp->Accumulation Blocked Efflux MC70 MC70 Derivative (Biphenyl-4-ol) MC70->Pgp Competitive Inhibition Apoptosis Cancer Cell Death Accumulation->Apoptosis Induces

P-gp inhibition pathway by MC70 derivatives leading to cancer cell apoptosis.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the bioactivity of these derivatives must be evaluated using robust, self-validating assays. Below are the standardized protocols for assessing P-gp and STS inhibition.

Protocol 1: P-glycoprotein Efflux Inhibition Assay (Calcein-AM Method)

Causality & Validation: This assay operates as a self-validating system. Calcein-AM is a non-fluorescent, highly lipophilic dye that readily diffuses across cell membranes. In multidrug-resistant cells, active P-gp rapidly effluxes the dye before it can be metabolized. However, if a biphenyl-4-ol derivative successfully inhibits P-gp, Calcein-AM remains intracellular and is cleaved by endogenous esterases into highly fluorescent, hydrophilic calcein, which becomes trapped in the cytosol. The resulting fluorescence is directly proportional to the extent of P-gp inhibition, providing an internal validation of the compound's efficacy.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) in a 96-well black, clear-bottom plate at

    
     cells/well. Incubate overnight at 37°C in 5% CO2.
    
  • Compound Incubation: Wash cells with PBS. Add the biphenyl-4-ol derivative (e.g., MC70 conjugate) at varying concentrations (0.1 nM to 10 µM) in transport buffer. Include Verapamil (10 µM) as a positive control.

  • Dye Loading: Add Calcein-AM (final concentration 1 µM) to all wells. Incubate for 30 minutes at 37°C, strictly protected from light.

  • Washing & Lysis: Remove the supernatant and wash cells three times with ice-cold PBS to halt efflux and remove extracellular dye.

  • Quantification: Measure intracellular fluorescence using a microplate reader (Excitation: 490 nm, Emission: 520 nm).

  • Data Analysis: Calculate EC50 values using non-linear regression. The positive control ensures the dynamic range of the assay is validated.

Protocol 2: Steroid Sulfatase (STS) Inhibition Assay

Causality & Validation: The STS inhibition assay utilizes 4-methylumbelliferyl sulfate (MUS) as a fluorogenic substrate. Active STS cleaves the sulfate group, releasing the fluorescent 4-methylumbelliferone. By introducing biphenyl-4-ol phosphate derivatives, the enzyme's active site is competitively blocked. The self-validating nature of this protocol lies in its direct kinetic readout: a dose-dependent decrease in fluorescence unambiguously confirms target engagement and inhibition, ruling out off-target cytotoxic effects during the biochemical phase[1].

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate STS from human placenta microsomes or utilize commercially available recombinant human STS.

  • Inhibitor Pre-incubation: Mix the biphenyl-4-ol derivative at various concentrations with the STS enzyme in Tris-HCl buffer (pH 7.4). Incubate for 15 minutes at 37°C to allow complex formation.

  • Substrate Addition: Initiate the catalytic reaction by adding MUS (final concentration 20 µM).

  • Kinetic Reading: Incubate the mixture for 30 minutes at 37°C. Stop the reaction by adding 0.1 M NaOH, which simultaneously halts catalysis and maximizes the fluorescence of the cleaved product.

  • Detection: Read fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Validation: Compare against a known baseline STS inhibitor (e.g., EMATE) to validate the assay's sensitivity and calculate the IC50.

STSWorkflow Step1 Enzyme Isolation (Human Placenta) Step2 Compound Incubation (Biphenyl-4-ol Analogs) Step1->Step2 Step3 Substrate Addition (Fluorogenic MUS) Step2->Step3 Step4 Fluorescence Detection Step3->Step4 Step5 IC50 Calculation (Dose-Response) Step4->Step5

Step-by-step workflow for the self-validating Steroid Sulfatase (STS) inhibition assay.

Conclusion

The biphenyl-4-ol scaffold remains a cornerstone in modern drug discovery. As demonstrated by the comparative data, minor functionalizations—whether via phosphate additions for STS inhibition, furazan conjugations for P-gp efflux blockade, or hydroxyethylene extensions for BACE-1 targeting—can drastically shift the molecule's bioactivity profile. By employing the self-validating experimental workflows outlined above, researchers can confidently iterate on this privileged structure to develop next-generation therapeutics.

References

  • Demkowicz S, Kozak W, Daśko M, Masłyk M, Kubiński K, Rachon J. "Phosphate and thiophosphate biphenyl analogs as steroid sulfatase inhibitors." Drug Development Research, 2015. URL:[Link]

  • Guglielmo S, Lazzarato L, Contino M, Perrone MG, Chegaev K, Carrieri A, Fruttero R, Colabufo NA, Gasco A. "Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives:[4′-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl)biphenyl-4-ol] (MC70) Conjugated through Flexible Alkyl Chains with Furazan Moieties Gives Rise to Potent and Selective Ligands of P-glycoprotein." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Sandgren V, Bäck M, Kvarnström I, Dahlgren A. "Design and Synthesis of Hydroxyethylene-Based BACE-1 Inhibitors Incorporating Extended P1 Substituents." The Open Medicinal Chemistry Journal, 2013. URL:[Link]

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Safety & Regulatory Compliance

Safety

4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride proper disposal procedures

Comprehensive Disposal and Handling Protocol for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol Hydrochloride For researchers and drug development professionals, managing the lifecycle of specialty chemical reagents is as critical...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Protocol for 4'-(Aminomethyl)-1,1'-biphenyl-4-ol Hydrochloride

For researchers and drug development professionals, managing the lifecycle of specialty chemical reagents is as critical as the experimental workflows they enable. 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride (CAS: 808769-25-7) is a highly versatile building block in medicinal chemistry. However, its unique structural motifs—a lipophilic biphenyl core, a reactive phenolic hydroxyl group, and a water-soluble primary amine hydrochloride—create specific environmental and toxicological liabilities[1].

This guide provides authoritative, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's behavior in waste streams. The biphenyl moiety confers environmental persistence and aquatic toxicity, while the hydrochloride salt introduces a halogen source that dictates incineration parameters[2].

PropertySpecificationOperational Implication
Chemical Name 4'-(Aminomethyl)-[1,1'-biphenyl]-4-ol HClTarget for specialized halogenated waste streams.
CAS Number 808769-25-7Essential for hazardous waste manifesting.
Molecular Formula C₁₃H₁₄ClNOContains organic chlorine; dictates high-temp incineration.
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3), H411 (Aquatic Chronic 2)Requires strict PPE; absolutely prohibits drain disposal.
Waste Classification Halogenated Organic Solid WasteMust be segregated from non-halogenated solvents.

Mechanistic Safety Insights: The "Why" Behind the Protocol

Laboratory safety is rooted in chemical causality. Do not simply treat this compound as generic solid waste; its structural components require targeted mitigation strategies:

  • The Biphenyl Core (Environmental Persistence): Biphenyl derivatives are highly lipophilic and resist rapid biodegradation. If discharged into the sanitary sewer, they bioaccumulate in aquatic ecosystems, causing long-lasting toxicity to aquatic life (GHS Hazard H411).

  • The Hydrochloride Salt (Dioxin Formation Risk): While the HCl salt increases the compound's solubility in polar solvents, the presence of the chloride counterion categorizes this as halogenated waste . If incinerated at standard municipal waste temperatures, the chloride ion acts as a chlorine donor, risking the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2].

  • The Phenolic Group (Corrosivity/Irritation): The weakly acidic phenol group can cause severe skin and eye irritation upon contact. Dust generation during weighing or disposal must be strictly minimized.

Step-by-Step Disposal Methodologies

All disposal procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE): a lab coat, nitrile gloves (double-gloving recommended), and safety goggles.

Protocol A: Solid Waste Disposal

Unused powder, contaminated weighing paper, and disposable spatulas must be treated as hazardous solid waste.

  • Segregation: Place all solid waste containing 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride into a designated, chemically resistant, wide-mouth container with a secure screw-cap[3].

  • Labeling: Affix a "Hazardous Waste" tag immediately. The label must explicitly state: "Halogenated Organic Solid Waste: 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride, CAS 808769-25-7. Toxic to Aquatic Life."

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents and bases[3].

  • Manifesting: Arrange for pickup by a licensed hazardous waste broker. Specify that the waste requires high-temperature incineration (>1100 °C) equipped with caustic scrubbers to neutralize acidic gases and prevent dioxin formation[2].

Protocol B: Liquid Waste (Solutions and Extracts)

Because the hydrochloride salt makes the compound soluble in water and polar organic solvents (e.g., Methanol, DMSO), liquid waste streams are common.

  • Aqueous Solutions: NEVER pour down the drain. Collect all aqueous solutions in a container labeled "Aqueous Halogenated Waste." Even dilute solutions retain aquatic toxicity.

  • Organic Solutions: Collect in a designated "Halogenated Organic Solvent Waste" carboy. Do not mix with non-halogenated waste streams, as this exponentially increases disposal costs and complicates the incineration process.

  • Documentation: Log the estimated concentration of the biphenyl derivative and the exact solvent composition on the waste manifest.

Protocol C: Empty Container Decontamination

Residual dust in "empty" containers poses a significant chronic exposure risk.

  • Triple Rinse: In a fume hood, add a small volume of a compatible solvent (e.g., ethanol or methanol) to the empty container. Cap and agitate to dissolve residual powder.

  • Rinsate Collection: Pour the rinsate into the Halogenated Organic Solvent Waste container. Repeat this process three times.

  • Defacing: Once triple-rinsed, allow the container to dry open in the fume hood. Deface the original chemical label with a thick marker.

  • Disposal: Dispose of the decontaminated glass or plastic container in the standard laboratory glass/solid waste receptacle, per institutional policy.

Spill Response Workflow

In the event of an accidental release, rapid and structured containment is necessary to prevent aerosolization of the irritating powder and environmental contamination.

SpillResponse Start Spill Detected: 4'-(Aminomethyl)-1,1'-biphenyl-4-ol HCl Assess Assess Spill Size & State Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill Assess->Liquid SolidAction 1. Don PPE (Respirator/Gloves) 2. Mist with water to prevent dust 3. Sweep into sealed container Solid->SolidAction LiquidAction 1. Don PPE 2. Absorb with inert material (sand/vermiculite) Liquid->LiquidAction Collect Collect as Halogenated Hazardous Waste SolidAction->Collect LiquidAction->Collect Decon Decontaminate Surface (Ethanol/Water wash) Collect->Decon Dispose Send to High-Temp Incinerator (>1100°C) with Scrubbers Decon->Dispose

Emergency Spill Response and Containment Workflow for Biphenyl-4-ol Derivatives.

Regulatory Grounding & Compliance

Disposal of biphenyl derivatives falls under strict environmental oversight. While this compound is not a Polychlorinated Biphenyl (PCB) regulated under TSCA, its structural similarities mean it is governed by the Resource Conservation and Recovery Act (RCRA) as a toxic environmental contaminant[4]. Facilities must ensure that their waste disposal contractors utilize rotary kiln incinerators capable of sustaining temperatures above 1100 °C with a minimum 2-second residence time to completely mineralize the biphenyl ring and the chloride ion[2].

References

  • U.S. Environmental Protection Agency (EPA). "Learn about Polychlorinated Biphenyls and Biphenyl Environmental Release." Retrieved from: [Link]

  • Purdue University Radiological and Environmental Management. "Guidelines: Handling and Disposal of Chemicals." Retrieved from: [Link]

Sources

Handling

Standard Operating Procedure &amp; PPE Guide: Handling 4'-(Aminomethyl)-1,1'-biphenyl-4-ol Hydrochloride

Executive Summary & Chemical Profile 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride is a crucial building block in medicinal chemistry, frequently utilized by drug development professionals to introduce a rigid biphen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride is a crucial building block in medicinal chemistry, frequently utilized by drug development professionals to introduce a rigid biphenyl scaffold into active pharmaceutical ingredients. Because it presents as a fine, crystalline powder with significant mucosal and respiratory irritation potential, strict adherence to specialized handling and personal protective equipment (PPE) protocols is mandatory[1]. This guide provides the operational causality and step-by-step methodologies required to handle this compound safely.

Table 1: Chemical & Hazard Profile

PropertySpecification
Chemical Name 4'-(Aminomethyl)-[1,1'-biphenyl]-4-ol hydrochloride
CAS Number 808769-25-7
Molecular Formula C13H14ClNO
Molecular Weight 235.71 g/mol
Physical State Solid (Crystalline Powder)
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Statements H302, H315, H319, H335

Mechanistic Risk Assessment (The "Why")

Understanding the physicochemical properties of this compound is essential for effective risk mitigation. The hazards are directly tied to its molecular structure and salt form[2]:

  • H302 (Harmful if swallowed): The hydrochloride salt significantly enhances the aqueous solubility of the biphenyl core. If accidentally ingested, this rapid dissolution in the acidic environment of the stomach leads to high systemic bioavailability and acute toxicity[1].

  • H315 / H319 (Skin and Eye Irritation): The biphenyl-4-ol moiety acts as a weak acid. Upon contact with the moisture of mucosal membranes, tear film, or sweat, the aminomethyl hydrochloride salt causes localized pH shifts. This disrupts the lipid bilayer of epithelial cells, triggering severe irritation[2].

  • H335 (Respiratory Irritation): As a fine powder, the compound is highly susceptible to aerosolization. Micro-particulates can easily bypass the upper respiratory cilia, depositing deep in the bronchioles and causing localized inflammatory responses[1].

Required Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling highly irritating powders. The following PPE matrix is engineered to provide a self-validating barrier system against both the solid powder and its common reconstitution solvents, in strict accordance with [3].

  • Eye/Face Protection: ANSI Z87.1+ compliant chemical splash goggles.

    • Causality: Standard safety glasses leave gaps at the periphery. Fine airborne powders can easily bypass these gaps, dissolve in the tear film, and trigger severe H319 eye irritation. Goggles provide a complete, required orbital seal.

  • Hand Protection: Double-gloving with heavy-duty Nitrile (Outer:

    
     0.14 mm, Inner: 
    
    
    
    0.11 mm thickness).
    • Causality: Nitrile offers superior chemical resistance against the solid compound and the polar aprotic solvents (e.g., DMSO, DMF) typically used for its reconstitution. Double-gloving creates a self-validating breach system: if the outer glove is compromised or contaminated, the inner glove maintains the barrier while the user safely swaps the outer layer[3].

  • Body Protection: Flame-resistant (FR) cotton lab coat or Tyvek® suit with elastic cuffs.

    • Causality: Elastic cuffs prevent the sleeve from dragging through the powder on the benchtop, mitigating the risk of H315 skin irritation on the exposed wrists.

  • Respiratory Protection: Handling must be strictly confined to a chemical fume hood. If engineering controls fail, or during a spill, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent H335 respiratory tract irritation[3].

Operational Workflow & Handling Protocols

Protocol A: Precision Weighing and Transfer

This protocol is designed to prevent electrostatic aerosolization, a common failure point when handling hydrochloride salts.

  • Environmental Preparation: Verify the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Clear the workspace of incompatible reagents (e.g., strong oxidizers).

  • Static Mitigation: Biphenyl hydrochloride salts exhibit significant static charge accumulation. Pass an anti-static zero-stat gun over the weighing spatula and analytical balance.

    • Causality: Neutralizing the charge prevents electrostatic repulsion, which would otherwise cause the powder to "jump" and aerosolize during transfer.

  • Transfer Mechanics: Use a grounded micro-spatula to transfer the solid into a pre-weighed, anti-static weigh boat. Keep the container within 2 inches of the balance pan to minimize the drop height and subsequent dust generation.

  • Vessel Sealing: Cap the reaction vessel tightly before removing it from the fume hood. Never transport open containers of the powder across the laboratory.

Protocol B: Reconstitution and Reaction Setup
  • Solvent Selection: Utilize anhydrous polar aprotic solvents (e.g., DMSO) for optimal solubility.

  • Controlled Addition: Slowly add the solvent to the solid down the inner wall of the vessel.

    • Causality: Rapid solvent addition can cause a localized exothermic heat of dissolution, potentially leading to micro-boiling and the aerosolization of the dissolved compound.

  • Agitation: Use a magnetic stir bar for dissolution. Do not sonicate unless the vessel is hermetically sealed, as sonication generates internal vapor pressure and micro-aerosols.

Spill Response & Disposal Plan

Spill Response (Wet-Wipe Protocol)

A dry spill of 4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride requires immediate containment to prevent inhalation exposure[1].

  • Isolation: Immediately evacuate personnel from the immediate vicinity. Don a P100 respirator and double nitrile gloves before approaching the spill[3].

  • Containment: Do NOT dry sweep or use a standard vacuum. Dry sweeping aggressively aerosolizes the particulate, drastically increasing the inhalation risk.

  • Suppression & Wiping: Lightly mist a highly absorbent paper towel with 70% Isopropyl Alcohol (IPA) or deionized water. Gently place the wet towel over the spilled powder to suppress dust. Wipe inward from the edges of the spill to the center.

  • Decontamination: Wash the spill area with a mild laboratory detergent solution, followed by a thorough water rinse.

Disposal Plan
  • Segregation: Collect all solid waste, contaminated PPE (including the wet wipes from spill response), and empty vials in a compatible high-density polyethylene (HDPE) container.

  • Labeling: Label the container clearly as "Hazardous Waste - Toxic/Irritant Solid (4'-(Aminomethyl)-1,1'-biphenyl-4-ol hydrochloride)".

  • Manifesting: Dispose of the sealed containers via a licensed hazardous waste contractor in strict accordance with.

Workflow Visualization

Workflow Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing & Transfer (Enclosed Balance) Start->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Spill Spill Detected? Reaction->Spill Evacuate Evacuate & Isolate Area Spill->Evacuate Yes Dispose Hazardous Waste Disposal (EPA Guidelines) Spill->Dispose No Clean Neutralize & Clean (HEPA Vacuum/Wet Wipe) Evacuate->Clean Clean->Dispose Success Protocol Complete Dispose->Success

Fig 1. Laboratory handling and spill response workflow for solid chemical hazards.

References

  • PubChem. "4'-(Aminomethyl)-(1,1'-biphenyl)-4-ol hydrochloride | C13H14ClNO | CID 16280329". National Center for Biotechnology Information. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview". United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press. Available at:[Link]

Sources

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